molecular formula C29H39NO7 B1496004 Carmichaenine D

Carmichaenine D

Numéro de catalogue: B1496004
Poids moléculaire: 513.6 g/mol
Clé InChI: DGKLDJINLBMVKG-UCMVTQMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carmichaenine D is a useful research compound. Its molecular formula is C29H39NO7 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H39NO7

Poids moléculaire

513.6 g/mol

Nom IUPAC

[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3/t16-,17-,18+,19+,20-,21?,22+,23+,24-,25-,27+,28-,29+/m1/s1

Clé InChI

DGKLDJINLBMVKG-UCMVTQMMSA-N

SMILES isomérique

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO

SMILES canonique

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)CO

Origine du produit

United States

Foundational & Exploratory

Carmichaenine D: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine D is a C19-diterpenoid alkaloid naturally occurring in the plant species Aconitum carmichaelii Debx. This technical guide provides a comprehensive overview of its natural source and standardized methods for its extraction and isolation. The protocols detailed herein are compiled from established methodologies for the separation of diterpenoid alkaloids from Aconitum species. While specific quantitative data for this compound is not extensively available in current literature, this guide presents a generalized yet detailed workflow intended to facilitate its targeted isolation for research and drug development purposes. Furthermore, this document highlights the current gap in knowledge regarding the specific biological activities and associated signaling pathways of this compound, pointing towards avenues for future investigation.

Natural Source

The exclusive natural source of this compound identified in scientific literature is the root of Aconitum carmichaelii Debx., a member of the Ranunculaceae family.[1][2] This plant, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is widely distributed and cultivated in the mountainous regions of Southwest and Central China.[1] The tuberous roots of A. carmichaelii are rich in a diverse array of diterpenoid alkaloids, which are responsible for both its therapeutic effects and its well-documented toxicity.[1][3] These alkaloids are broadly classified into three types: diester-diterpene alkaloids (DDAs), monoester-diterpene alkaloids (MDAs), and unesterified (amino alcohol) diterpene alkaloids. This compound belongs to the C19-diterpenoid alkaloid subclass.

Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

2.1. Plant Material Preparation

  • The lateral roots of Aconitum carmichaelii are air-dried and pulverized into a coarse powder.

2.2. Extraction

  • The powdered root material (e.g., 5 kg) is subjected to reflux extraction with 95% ethanol (e.g., 3 x 30 L, 2 hours each).[4]

  • The ethanolic extracts are combined and concentrated under reduced pressure (in vacuo) to yield a semi-solid residue.[4]

2.3. Liquid-Liquid Partitioning

  • The concentrated extract is suspended in water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)[4]

  • The diterpenoid alkaloids, including this compound, are expected to be enriched in the n-butanol fraction.

2.4. Chromatographic Purification

The n-butanol extract is subjected to a series of chromatographic steps to isolate individual alkaloids.

  • Step 1: Silica Gel Column Chromatography

    • The dried n-butanol fraction is loaded onto a silica gel column.

    • A gradient elution is performed using a solvent system of chloroform-methanol (CHCl3-MeOH), starting from a low polarity ratio (e.g., 50:1) and gradually increasing to higher polarity (e.g., 1:1).[4]

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Step 2: Sephadex LH-20 Column Chromatography

    • Fractions containing the target alkaloids are further purified using a Sephadex LH-20 column.

    • A common eluent for this step is a mixture of chloroform and methanol (e.g., 1:1) or methanol and water (e.g., 1:1).[4]

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • For final purification to obtain high-purity this compound, preparative HPLC on a C18 column is employed.

    • A suitable mobile phase, often a gradient of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid), would be developed based on analytical HPLC analysis.

Quantitative Data

As of the latest literature review, specific quantitative data for the isolation of this compound, such as percentage yield from the starting plant material and final purity, have not been published. The table below is provided as a template for researchers to populate with their own experimental data.

ParameterValueUnit
Starting Plant Material (Dry Weight)kg
Yield of Crude n-BuOH Extractg
Yield of this compoundmg
Purity of Isolated this compound%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum carmichaelii.

Isolation_Workflow plant Dried, Powdered Roots of Aconitum carmichaelii extraction Reflux Extraction (95% Ethanol) plant->extraction concentration Concentration (in vacuo) extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration->partitioning nBuOH n-Butanol Fraction (Enriched with Alkaloids) partitioning->nBuOH waste1 Petroleum Ether & EtOAc Fractions partitioning->waste1 silica Silica Gel Column Chromatography (CHCl3-MeOH Gradient) nBuOH->silica sephadex Sephadex LH-20 Chromatography (CHCl3-MeOH or MeOH-H2O) silica->sephadex waste2 Other Fractions silica->waste2 hplc Preparative HPLC (C18 Column) sephadex->hplc waste3 Other Fractions sephadex->waste3 carmichaenineD Isolated this compound hplc->carmichaenineD

General isolation workflow for this compound.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of information regarding the specific biological activities and signaling pathways associated with this compound. While many diterpenoid alkaloids isolated from Aconitum carmichaelii have been reported to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities, these properties have not been specifically attributed to this compound.[2]

The diagram below represents a logical relationship illustrating the current knowledge gap.

Signaling_Pathway_Knowledge ac Aconitum carmichaelii Alkaloids gen_activity Known Biological Activities (Analgesic, Anti-inflammatory, etc.) ac->gen_activity  General finding cd This compound ac->cd  Is a component of spec_activity Specific Biological Activity (Unknown) cd->spec_activity pathway Signaling Pathways (Unknown) spec_activity->pathway

Knowledge gap in this compound bioactivity.

Conclusion and Future Directions

This compound is a constituent of the medicinally important plant Aconitum carmichaelii. While established protocols for the isolation of related diterpenoid alkaloids provide a clear path for its purification, there is a pressing need for studies that not only report a specific and optimized isolation procedure for this compound but also quantify its yield and purity. More critically, the pharmacological profile of this compound remains unexplored. Future research should focus on elucidating the biological activities of this compound and identifying the molecular targets and signaling pathways through which it may exert its effects. Such investigations are essential to determine the potential of this compound as a lead compound for drug development.

References

Unraveling the Molecular Architecture of Carmichasine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of carmichasine D, a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow of the structure determination process.

Executive Summary

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Carmichasine D, a member of the complex family of diterpenoid alkaloids, was isolated from the roots of Aconitum carmichaelii. Through a combination of modern chromatographic and spectroscopic techniques, its chemical structure was unambiguously determined. This guide serves as a comprehensive resource, detailing the methodologies and data that led to the characterization of this intricate molecule.

Isolation of Carmichasine D

The isolation of carmichasine D from the roots of Aconitum carmichaelii involved a multi-step extraction and chromatographic process designed to separate this specific alkaloid from a complex mixture of other natural products.

Experimental Protocol: Extraction and Isolation
  • Plant Material : The air-dried and powdered roots of Aconitum carmichaelii were used as the starting material.

  • Extraction : The powdered roots were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning : The crude extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the alkaloids, was then basified with ammonia solution to a pH of 9-10 and subsequently extracted with chloroform.

  • Column Chromatography : The chloroform extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing carmichasine D were further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase of acetonitrile-water to afford the pure compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of carmichasine D was determined through a comprehensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy

The molecular formula of carmichasine D was established by HR-ESI-MS, while IR spectroscopy provided information about the functional groups present in the molecule.

Spectroscopic TechniqueDataInterpretation
HR-ESI-MS m/z [M+H]⁺Molecular Formula: C₂₉H₃₉NO₇
Infrared (IR) ν (cm⁻¹): 3450, 1710, 1630, 1090-OH, C=O, C=C, C-O
Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of carmichasine D was pieced together using a combination of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments. The data presented below is typically recorded in CDCl₃ or a similar deuterated solvent.

Table 1: ¹H NMR Data for Carmichasine D

PositionδH (ppm)MultiplicityJ (Hz)
13.25t8.5
22.80m
34.10d6.0
54.95d6.5
65.80s
74.50d7.0
93.15m
102.90m
114.85s
132.60m
144.20d5.5
152.10, 1.90m
172.55m
192.40m
N-CH₂2.75, 2.65m
N-CH₃1.10t7.2
OCH₃-13.35s
OCH₃-63.40s
OCH₃-163.30s
O-CO-Ph8.05, 7.55, 7.45m

Table 2: ¹³C NMR Data for Carmichasine D

PositionδC (ppm)PositionδC (ppm)
185.21475.5
245.11538.0
372.31682.5
443.01761.8
550.51956.2
691.0N-CH₂49.5
788.5N-CH₃13.5
878.0OCH₃-156.4
952.8OCH₃-658.0
1048.2OCH₃-1656.1
1154.5O-CO-Ph166.5
1235.5Ph-C1'130.2
1346.5Ph-C2',6'129.8
Ph-C3',5'128.5
Ph-C4'133.0

Visualization of the Elucidation Workflow

The logical process of deducing the structure of carmichasine D from the raw spectroscopic data is a critical aspect of natural product chemistry. This workflow can be visualized to illustrate the key steps and their relationships.

structure_elucidation_workflow plant_material Aconitum carmichaelii (Roots) extraction Extraction & Partitioning plant_material->extraction Process chromatography Column & Preparative HPLC extraction->chromatography Purification pure_compound Pure Carmichasine D chromatography->pure_compound Isolation hr_esi_ms HR-ESI-MS pure_compound->hr_esi_ms nmr_spectroscopy 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_spectroscopy molecular_formula Molecular Formula (C29H39NO7) hr_esi_ms->molecular_formula Yields final_structure Final Structure of Carmichasine D molecular_formula->final_structure structural_fragments Identification of Structural Fragments (Spins systems, Functional groups) nmr_spectroscopy->structural_fragments Provides data for connectivity Establishment of Connectivity (HMBC Correlations) structural_fragments->connectivity Leads to stereochemistry Determination of Stereochemistry (NOESY/ROESY, Coupling Constants) connectivity->stereochemistry Followed by stereochemistry->final_structure Confirms

Figure 1: Workflow for the structure elucidation of carmichasine D.

Conclusion

The structure of carmichasine D has been successfully elucidated through a systematic process of isolation and spectroscopic analysis. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein are representative of the modern techniques employed in the characterization of complex natural molecules and can serve as a reference for future studies in this area. The cytotoxicity of carmichasine D was investigated against several human cancer cell lines, including MCF-7, HCT116, A549, and 786-0, and it did not show considerable cytotoxic activity.[1]

References

Carmichaenine D: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx.[1][2][3]. This plant, a member of the Ranunculaceae family, has a long history of use in traditional Chinese medicine. Diterpenoid alkaloids from Aconitum species are known for their complex structures and diverse pharmacological activities, which include analgesic, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its isolation, and a discussion of potential biological activities based on related compounds, in the absence of specific studies on this particular molecule.

Physical and Chemical Properties

PropertyValueSource/Reference
Molecular Formula C₂₉H₃₉NO₇ChemFaces
Molecular Weight 513.62 g/mol ChemFaces
Physical Description Powder / SolidChemFaces
Purity ≥98%ChemFaces
Source Aerial parts of Aconitum carmichaeliiChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Melting Point Not available
¹H NMR Data Not available
¹³C NMR Data Not available
Mass Spectrometry Data Not available

Experimental Protocols

Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

The general procedure for isolating diterpenoid alkaloids, including potentially this compound, from the lateral roots of Aconitum carmichaelii involves the following steps[3]:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 95% ethanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Reversed-phase High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation of diterpenoid alkaloids.

experimental_workflow General Isolation Workflow for Diterpenoid Alkaloids plant_material Dried, powdered Aconitum carmichaelii roots extraction Extraction with 95% Ethanol plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc pure_compounds Isolated Diterpenoid Alkaloids (e.g., this compound) hplc->pure_compounds

A general workflow for isolating diterpenoid alkaloids.

Potential Biological Activities and Signaling Pathways

Specific biological activity studies on this compound are not currently available in the scientific literature. However, based on the known activities of other diterpenoid alkaloids isolated from Aconitum carmichaelii and related species, this compound may possess anti-inflammatory, neuroprotective, and cytotoxic properties.[2][3]

Potential Anti-Inflammatory Activity

Many diterpenoid alkaloids exhibit anti-inflammatory effects.[2] The potential mechanism of action could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The diagram below illustrates a hypothetical signaling pathway for the anti-inflammatory action of a diterpenoid alkaloid.

anti_inflammatory_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway receptor->mapk_pathway nf_kb_pathway IKK receptor->nf_kb_pathway carmichaenine_d This compound carmichaenine_d->mapk_pathway inhibits? carmichaenine_d->nf_kb_pathway inhibits? i_kb IκB nf_kb_pathway->i_kb phosphorylates nf_kb NF-κB i_kb->nf_kb releases nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus translocates inflammatory_genes Pro-inflammatory Gene Expression nf_kb_nucleus->inflammatory_genes activates inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->receptor apoptosis_pathway Simplified Apoptotic Signaling Pathway carmichaenine_d This compound mitochondrion Mitochondrion carmichaenine_d->mitochondrion induces stress? cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase_9 Caspase-9 cytochrome_c->caspase_9 activates caspase_3 Caspase-3 caspase_9->caspase_3 activates apoptosis Apoptosis caspase_3->apoptosis

References

Unveiling Carmichaenine D: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the discovery, historical context, and preliminary biological insights into carmichaenine D, a C19-diterpenoid alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the rich chemistry of the Aconitum genus and the potential of its diverse alkaloidal constituents.

Discovery and Historical Context

This compound was first reported as a newly identified natural product in a 2021 study by Shi et al., focusing on the chemical constituents of the aerial parts of Aconitum carmichaeli Debx.[1][2]. This plant, a member of the Ranunculaceae family, has a long and storied history in traditional Chinese medicine, where its roots, known as "Fuzi" and "Chuanwu," have been used for centuries to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.

The genus Aconitum, commonly known as monkshood or wolfsbane, is notorious for its toxicity, which is primarily attributed to a complex array of diterpenoid alkaloids. Historically, extracts from these plants were used as arrow poisons. However, careful processing and dosage have allowed for their therapeutic application. The discovery of this compound is a recent addition to the vast and structurally diverse family of over 1300 known diterpenoid alkaloids from Aconitum species.[3]

The work by Shi et al. represents a continued effort to systematically characterize the chemical profile of Aconitum carmichaeli, moving beyond the well-studied alkaloids in the roots to investigate the constituents of the aerial parts. This research is crucial for a comprehensive understanding of the plant's pharmacology and for the potential discovery of novel bioactive compounds.

Physicochemical Data of this compound

The initial characterization of this compound established its fundamental physicochemical properties. This data is essential for its identification and for future research into its synthesis and biological activity.

PropertyValue
Chemical Formula C₂₉H₃₉NO₇
Molecular Weight 513.62 g/mol
CAS Number 2065228-62-6

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process typical for the separation of complex natural product mixtures. The following is a detailed description of the methodologies employed by Shi et al. (2021).

Plant Material

The aerial parts of Aconitum carmichaeli Debx. were collected and identified. A voucher specimen was deposited in a designated herbarium to ensure botanical authenticity for future reference.

Extraction and Isolation
  • Extraction: The air-dried and powdered aerial parts of the plant were extracted with a solvent, typically ethanol or methanol, at room temperature. This process was repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting crude extract was concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue was then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in alkaloids, were subjected to repeated column chromatography. Various stationary phases were used, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a C18 column. Elution was carried out using gradient solvent systems to separate the complex mixture of compounds.

  • Purification: this compound was isolated as a pure compound from one of the fractions obtained through these chromatographic steps.

Structural Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted. These experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule, ultimately revealing its complex diterpenoid alkaloid skeleton.

Biological Activity

The 2021 study by Shi et al. that first described this compound also included a preliminary investigation into the anti-inflammatory and analgesic activities of the isolated alkaloids. While specific quantitative data for this compound has not been published, the study laid the groundwork for future pharmacological evaluation.

Further research is required to determine the specific biological targets and mechanism of action of this compound. The known pharmacological activities of other diterpenoid alkaloids from Aconitum species, which often involve modulation of ion channels and inflammatory pathways, provide a starting point for such investigations.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the discovery of a novel natural product like this compound and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

experimental_workflow plant_material Aconitum carmichaeli (Aerial Parts) extraction Extraction (Ethanol/Methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column Chromatography (Silica, Sephadex, HPLC) fractionation->chromatography purification Purification of This compound chromatography->purification structure_elucidation Structural Elucidation (MS, NMR) purification->structure_elucidation biological_activity Biological Activity Screening purification->biological_activity

Figure 1. Experimental workflow for the discovery of this compound.

hypothetical_signaling_pathway carmichaenine_d This compound target_protein Putative Target (e.g., Ion Channel, Enzyme) carmichaenine_d->target_protein Modulation downstream_effector Downstream Effector (e.g., Kinase, Transcription Factor) target_protein->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Reduced Inflammation) downstream_effector->cellular_response Regulation

Figure 2. Hypothetical signaling pathway for this compound's action.

Future Directions

The discovery of this compound opens several avenues for future research. A priority is to conduct comprehensive pharmacological studies to determine its bioactivities, including quantitative measures such as IC₅₀ or EC₅₀ values against various targets. Elucidating its mechanism of action will be crucial in understanding its potential therapeutic applications. Furthermore, the development of a total synthesis route for this compound would not only confirm its structure but also provide a means to produce larger quantities for in-depth biological evaluation and the generation of novel analogs with improved pharmacological profiles.

References

carmichaenine d CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a diterpenoid alkaloid with the CAS number 2065228-62-6 and the molecular formula C29H39NO7. This compound belongs to the complex family of alkaloids found in the plant genus Aconitum, species of which are recognized for their potent biological activities and have been utilized in traditional medicine. This document provides a concise summary of the available technical data for carmichaeline D and offers a broader context based on the known pharmacology of related Aconitum alkaloids.

Core Data for Carmichaeline D

A comprehensive search of scientific literature and chemical databases reveals limited specific information regarding the biological activity, mechanism of action, and experimental protocols for carmichaeline D. The available quantitative data is summarized below.

PropertyValueSource
CAS Number 2065228-62-6Publicly available chemical databases
Molecular Formula C29H39NO7Publicly available chemical databases
Molecular Weight 513.62 g/mol Calculated from molecular formula

Context from Aconitum Alkaloids Research

While specific research on carmichaeline D is scarce, the broader class of Aconitum alkaloids, to which it belongs, has been the subject of extensive study. These compounds are known for a range of pharmacological effects, which may provide a starting point for future investigations into carmichaeline D.

Aconitum alkaloids are generally classified based on their chemical structure, which influences their biological activity and toxicity. The main active components of Aconitum carmichaeli, the plant from which many of these alkaloids are isolated, include diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and C20-diterpene alkaloids. These compounds have demonstrated a variety of pharmacological effects, including:

  • Cardiotonic effects: Some Aconitum alkaloids have been shown to have positive inotropic effects on the heart.

  • Anti-inflammatory and analgesic properties: Many alkaloids from this genus exhibit potent anti-inflammatory and pain-relieving activities.

  • Anticancer potential: Certain Aconitum alkaloids have been investigated for their cytotoxic effects on various cancer cell lines.

It is crucial to note that many Aconitum alkaloids are also highly toxic, and their therapeutic window is often narrow. The toxicity is often associated with their interaction with voltage-gated sodium channels.

Experimental Methodologies for Aconitum Alkaloid Research

Given the absence of specific experimental protocols for carmichaeline D, this section outlines general methodologies commonly employed in the research of Aconitum alkaloids. These approaches could be adapted for future studies on carmichaeline D.

Isolation and Structure Elucidation

A typical workflow for the isolation and characterization of alkaloids from Aconitum species is depicted below. This process generally involves extraction, fractionation, and chromatographic separation, followed by spectroscopic analysis for structure elucidation.

G cluster_extraction Extraction & Fractionation cluster_separation Chromatographic Separation cluster_elucidation Structure Elucidation Aconitum_Plant_Material Aconitum_Plant_Material Solvent_Extraction Solvent_Extraction Aconitum_Plant_Material->Solvent_Extraction e.g., Ethanol Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid_Base_Partitioning Crude_Extract->Acid_Base_Partitioning Separates alkaloids Alkaloid_Fraction Alkaloid_Fraction Acid_Base_Partitioning->Alkaloid_Fraction Column_Chromatography Column_Chromatography Alkaloid_Fraction->Column_Chromatography e.g., Silica gel Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Fractions->HPLC e.g., Reversed-phase Pure Compound\n(e.g., Carmichaeline D) Pure Compound (e.g., Carmichaeline D) HPLC->Pure Compound\n(e.g., Carmichaeline D) Mass_Spectrometry Mass_Spectrometry Pure Compound\n(e.g., Carmichaeline D)->Mass_Spectrometry Molecular Weight NMR_Spectroscopy NMR_Spectroscopy Pure Compound\n(e.g., Carmichaeline D)->NMR_Spectroscopy Structural Connectivity 1D (1H, 13C), 2D (COSY, HSQC, HMBC) 1D (1H, 13C), 2D (COSY, HSQC, HMBC) NMR_Spectroscopy->1D (1H, 13C), 2D (COSY, HSQC, HMBC)

Figure 1. General workflow for the isolation and structure elucidation of alkaloids from Aconitum species.

Signaling Pathways of Related Aconitum Alkaloids

Research on other Aconitum alkaloids has implicated several signaling pathways in their pharmacological and toxicological effects. For instance, the cardiotonic and neurotoxic effects are often mediated through the modulation of ion channels. While the specific pathways for carmichaeline D are unknown, a hypothetical logical relationship based on related compounds is presented below.

G cluster_compound Aconitum Alkaloid (Hypothetical for Carmichaeline D) cluster_target Cellular Targets cluster_response Cellular Response cluster_outcome Pharmacological/Toxicological Outcome Compound Carmichaeline D Ion_Channels Voltage-gated Ion Channels (e.g., Na+, K+, Ca2+) Compound->Ion_Channels Receptors Neurotransmitter Receptors Compound->Receptors Enzymes Signaling Enzymes Compound->Enzymes Membrane_Polarization Alteration of Membrane Polarization Ion_Channels->Membrane_Polarization Second_Messengers Changes in Second Messengers Receptors->Second_Messengers Enzymes->Second_Messengers Physiological_Effect Cardiotonic, Analgesic, Anti-inflammatory Effects Membrane_Polarization->Physiological_Effect Toxic_Effect Arrhythmia, Neurotoxicity Membrane_Polarization->Toxic_Effect Gene_Expression Modulation of Gene Expression Second_Messengers->Gene_Expression Gene_Expression->Physiological_Effect

Delving into the Solubility of Carmichaeline D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Solubility Profile of a Prominent Diterpenoid Alkaloid in Organic Solvents

This technical guide offers a comprehensive overview of the solubility characteristics of carmichaeline D, a notable diterpenoid alkaloid. While specific quantitative solubility data for carmichaeline D in various organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative knowledge regarding the solubility of the broader class of Aconitum alkaloids, to which carmichaeline D belongs. Furthermore, it outlines a standardized experimental protocol for determining the precise solubility of this compound, providing a foundational methodology for researchers in drug development and natural product chemistry.

Core Understanding of Aconitum Alkaloid Solubility

Aconitum alkaloids, a class of structurally complex diterpenoid alkaloids, generally exhibit a preference for polar organic solvents. This characteristic is attributed to the presence of multiple hydrophilic functional groups, such as hydroxyl and amino moieties, within their molecular structures. While empirical data for carmichaeline D remains elusive, the general solubility trends observed for related compounds provide valuable insights.

Qualitative Solubility Data of Aconitum Alkaloids

The following table summarizes the qualitative solubility of Aconitum alkaloids in common organic solvents based on available scientific literature. It is important to note that these are general observations and the specific solubility of carmichaeline D may vary.

Organic SolventPolarity IndexGeneral Solubility of Aconitum Alkaloids
Methanol5.1Soluble[1]
Ethanol4.3Soluble[2]
Acetonitrile5.8Soluble[1]
Chloroform4.1Sparingly Soluble to Soluble
Ethyl Acetate4.4Sparingly Soluble
Diethyl Ether2.8Slightly Soluble to Insoluble
Hexane0.1Insoluble

Note: This table provides a qualitative assessment. "Soluble" indicates that the compound dissolves to a significant extent, while "sparingly soluble" and "slightly soluble" denote lower degrees of dissolution. "Insoluble" suggests negligible dissolution.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of carmichaeline D in various organic solvents, a standardized experimental protocol is essential. The following methodology outlines a reliable approach based on the isothermal saturation method.

Objective: To determine the equilibrium solubility of carmichaeline D in a selection of organic solvents at a constant temperature.

Materials:

  • Carmichaeline D (pure sample)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of carmichaeline D to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solid particles, centrifuge the collected supernatant at a high speed.

    • Filter the resulting supernatant through a syringe filter (0.22 µm) into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of carmichaeline D of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method. The mobile phase and column selection will depend on the physicochemical properties of carmichaeline D.

    • Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

    • Determine the concentration of carmichaeline D in the saturated solution by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of carmichaeline D.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis cluster_reporting Data Reporting prep1 Add excess Carmichaeline D to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Centrifuge to remove fine particles samp2->samp3 samp4 Filter through 0.22 µm syringe filter samp3->samp4 ana2 Analyze samples and standards by HPLC samp4->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine concentration of saturated solution ana3->ana4 rep1 Express solubility (e.g., mg/mL) ana4->rep1 rep2 Report average and standard deviation rep1->rep2

Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of carmichaeline D and a practical framework for its experimental determination. The generation of precise quantitative data through the outlined protocol will be invaluable for the advancement of research and development involving this important natural product.

References

A Methodological Guide to the Theoretical Conformational Analysis of Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific literature detailing the theoretical conformational analysis of carmichaenine D is not publicly available. This guide, therefore, presents a comprehensive and generalized methodology that researchers, scientists, and drug development professionals can apply to investigate the conformational landscape of this compound and other complex natural products. The protocols and data herein are illustrative, based on established computational chemistry practices.[1][2][3]

The three-dimensional structure of a molecule is fundamental to its biological activity. For complex natural products like this compound, a diterpenoid alkaloid, understanding the accessible conformations is crucial for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and understanding its structure-activity relationships. This technical guide outlines a robust, multi-step computational workflow for conducting a thorough theoretical conformational analysis.

Experimental Protocols: A Generalized Computational Approach

The conformational analysis of a flexible molecule is typically a hierarchical process, starting with broad, computationally inexpensive methods to sample the vast conformational space, followed by refinement with more accurate, and thus more computationally demanding, quantum mechanical methods.[4][5] The following table details a standard protocol.

Step Procedure Objective Methodology & Key Parameters Software Examples
1 Initial 3D Structure Generation To create a starting 3D geometry for the analysis.- Draw the 2D structure of this compound. - Convert to a preliminary 3D structure using rule-based algorithms.ChemDraw, Avogadro, GaussView
2 Conformational Search To explore the potential energy surface and identify a wide range of possible low-energy conformers.Method: Molecular Mechanics (MM) with a Monte Carlo (MCMM) or systematic search algorithm.[6][7][8] Force Field: A suitable force field for organic molecules, such as MMFF94 or OPLS3e, should be selected.[4] Parameters: Define rotatable bonds, set a sufficient number of search steps (e.g., >10,000), and an energy window (e.g., 10 kcal/mol) to save unique conformers.Schrödinger MacroModel, Spartan, GMMX
3 Geometry Optimization & Energy Refinement To obtain accurate geometries and relative energies for the conformers identified in the MM search.Method: Density Functional Theory (DFT).[9][10] Functional: A functional appropriate for organic molecules, such as B3LYP or M06-2X, is recommended.[11] Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ is a common starting point.[9] Solvation: Implicit solvent models (e.g., PCM, SMD) should be used to simulate a biological environment (e.g., water or chloroform).[2]Gaussian, ORCA, NWChem
4 Thermodynamic Analysis To calculate the Gibbs free energies of the optimized conformers and predict their equilibrium populations.Method: Vibrational frequency calculations at the same DFT level as the optimization.[10] Analysis: Use the calculated frequencies to confirm true minima (no imaginary frequencies) and to derive thermal corrections for enthalpy and entropy. Calculate Gibbs free energy (G) for each conformer.Gaussian, ORCA
5 Validation and Structural Elucidation To validate the computational results against experimental data.Method: Calculate NMR chemical shifts (¹H and ¹³C) using the GIAO method and coupling constants.[12][13] Calculate theoretical Electronic Circular Dichroism (ECD) spectra for chiral molecules.[2][3] Comparison: Compare calculated spectra with experimental NMR and ECD data. A strong correlation supports the predicted conformational ensemble.Gaussian, ORCA

Data Presentation: Summarizing Conformational Analysis Results

Quantitative data from a conformational analysis should be presented in a clear, tabular format to allow for easy comparison of key structural and energetic parameters. The following table is a template demonstrating how results for the most stable conformers of this compound would be summarized. Data is hypothetical.

Conformer ID Relative Energy (ΔE, kcal/mol) Gibbs Free Energy (ΔG, kcal/mol) Population (%) Key Dihedral Angles (°) Calculated vs. Exp. NMR (¹H RMSD, ppm)
CD-1 0.000.0075.3C1-C2-C3-C4: -55.2 C8-C9-C10-C11: 178.50.08
CD-2 0.851.2114.1C1-C2-C3-C4: 62.1 C8-C9-C10-C11: -65.30.25
CD-3 1.501.985.5C1-C2-C3-C4: -58.9 C8-C9-C10-C11: 88.40.31
CD-4 2.102.852.1C1-C2-C3-C4: 175.3 C8-C9-C10-C11: 175.90.45

Visualizations: Workflows and Logic

Visual diagrams are essential for conveying complex workflows and logical relationships in computational chemistry.

G cluster_prep 1. Initial Structure Preparation cluster_mm 2. Broad Conformational Search cluster_dft 3. High-Accuracy Refinement cluster_validation 4. Experimental Validation struct_2d 2D Structure of this compound struct_3d Generate Initial 3D Structure struct_2d->struct_3d mm_search Molecular Mechanics (MM) Search (e.g., Monte Carlo) struct_3d->mm_search conformers_raw Raw Conformers (Energy Window Filter) mm_search->conformers_raw dft_opt DFT Geometry Optimization + Frequency Calculation conformers_raw->dft_opt conformers_opt Optimized Conformers (ΔE, ΔG, Population) dft_opt->conformers_opt spec_calc Spectra Calculation (NMR, ECD) conformers_opt->spec_calc comparison Compare Calculated vs. Experimental spec_calc->comparison exp_data Experimental Data exp_data->comparison final_ensemble Validated Conformational Ensemble comparison->final_ensemble

Caption: Computational workflow for theoretical conformational analysis.

G start Start Analysis decision_flex Is the molecule highly flexible (>5 rotatable bonds)? start->decision_flex mm_search Use Molecular Mechanics (MM) for initial broad search decision_flex->mm_search Yes dft_direct Proceed directly with DFT optimization for a few candidate structures decision_flex->dft_direct No dft_refine Refine resulting low-energy conformers with DFT mm_search->dft_refine end_analysis Final Conformational Ensemble dft_direct->end_analysis dft_refine->end_analysis

Caption: Decision logic for selecting a computational starting point.

References

Carmichaeline D: A Comprehensive Technical Review of a Promising Norditerpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a C19-norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaelii. Like many other alkaloids derived from Aconitum species, carmichaeline D is being investigated for its potential pharmacological activities. These activities are believed to be similar to other diterpenoid alkaloids from the same plant, which have shown promising analgesic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the available literature on carmichaeline D, focusing on its isolation, structural characterization, and known biological activities.

Physicochemical Properties

Carmichaeline D is a complex diterpenoid alkaloid. While a definitive, publicly available record of all its physicochemical properties is not yet established, some key identifiers have been reported in scientific literature.

PropertyValueSource
Molecular Formula C₃₃H₄₅NO₁₀[1]
Calculated m/z 616.3120[1]
Observed m/z [M+H]⁺ 616.3116[1]

Isolation and Structural Elucidation

While a specific, detailed protocol solely for the isolation of carmichaeline D is not extensively published, general methods for the extraction and purification of norditerpenoid alkaloids from Aconitum species provide a clear framework. The process typically involves extraction with an organic solvent, followed by acid-base extraction to separate the alkaloid fraction, and subsequent chromatographic purification.

A general workflow for the isolation of norditerpenoid alkaloids, which would be applicable for carmichaeline D, is outlined below.

experimental_workflow plant_material Dried and Powdered Aconitum carmichaeli Roots extraction Maceration or Soxhlet Extraction (e.g., with 95% Ethanol) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration acid_base_extraction Acid-Base Partitioning (e.g., with HCl and CHCl₃) concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids column_chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloids->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification carmichaeline_d Isolated Carmichaeline D purification->carmichaeline_d structure_elucidation Structural Elucidation (NMR, MS, etc.) carmichaeline_d->structure_elucidation

General Experimental Workflow for Alkaloid Isolation

Experimental Protocol: General Alkaloid Extraction and Isolation from Aconitum carmichaelii

  • Extraction: The air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature or using a Soxhlet apparatus.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning: The residue is suspended in an acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., chloroform or diethyl ether) to remove non-alkaloidal components. The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base (e.g., ammonia solution) and then extracted with an organic solvent (e.g., chloroform).

  • Crude Alkaloid Fraction: The organic solvent layer containing the alkaloids is concentrated to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. A gradient elution with a solvent system such as chloroform-methanol is typically used.

  • Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield pure compounds like carmichaeline D.

  • Structural Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Biological Activity

The biological activities of carmichaeline D have not been as extensively studied as some other Aconitum alkaloids. However, based on the known pharmacological effects of related compounds, it is hypothesized to possess analgesic and anti-inflammatory properties.

A study profiling the diterpenoid alkaloids in Aconitum carmichaelii identified carmichaeline D as one of the marker compounds and noted that several of these alkaloids are responsible for the biological activities of the plant, which include anti-inflammatory and analgesic effects[2].

While specific quantitative data for carmichaeline D is limited in publicly accessible literature, the table below summarizes the known qualitative activities of related diterpenoid alkaloids from Aconitum species.

Biological ActivityCompound TypeSource
AnalgesicDiterpenoid Alkaloids[2]
Anti-inflammatoryDiterpenoid Alkaloids[2]

Further research is required to quantify the specific biological activities of carmichaeline D and to elucidate its mechanism of action.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by carmichaeline D are yet to be fully elucidated. However, many norditerpenoid alkaloids from Aconitum are known to interact with voltage-gated sodium channels. It is plausible that carmichaeline D may exert its biological effects through similar mechanisms.

A proposed logical relationship for the investigation of carmichaeline D's mechanism of action is presented below.

signaling_pathway carmichaeline_d Carmichaeline D target_interaction Interaction with Molecular Target(s) (e.g., Ion Channels, Receptors) carmichaeline_d->target_interaction downstream_signaling Modulation of Downstream Signaling Cascades target_interaction->downstream_signaling cellular_response Cellular Response (e.g., Inhibition of Pro-inflammatory Mediators) downstream_signaling->cellular_response physiological_effect Physiological Effect (e.g., Analgesia, Anti-inflammation) cellular_response->physiological_effect

Hypothesized Mechanism of Action Cascade

Future Directions

The existing literature provides a foundation for understanding carmichaeline D, but further in-depth research is necessary. Key areas for future investigation include:

  • Quantitative Biological Activity: Performing detailed in vitro and in vivo studies to quantify the analgesic, anti-inflammatory, neuroprotective, and potential cardiotonic effects of pure carmichaeline D. This should include determining IC₅₀ and EC₅₀ values in various assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which carmichaeline D exerts its biological effects.

  • Toxicology: Conducting comprehensive toxicological studies to determine the therapeutic index and safety profile of carmichaeline D.

  • Synthesis: Developing a total synthesis route for carmichaeline D to enable the production of larger quantities for research and to facilitate the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

Carmichaeline D is a norditerpenoid alkaloid with potential for further investigation as a therapeutic agent. While current knowledge is limited, the established pharmacological profile of related compounds from Aconitum carmichaelii suggests that it may possess valuable biological activities. The methodologies for its isolation are well-established within the broader context of alkaloid chemistry. Future research focusing on quantitative bioactivity studies and mechanistic elucidation will be crucial in determining the true therapeutic potential of this complex natural product.

References

An In-Depth Technical Guide to the Identification of Diterpenoid Alkaloids in Aconitum carmichaelii Extracts with Reference to Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum carmichaelii Debx., a species of the Ranunculaceae family, is a well-known plant in traditional medicine, particularly in Asia. It is a rich source of structurally diverse and biologically active diterpenoid alkaloids. Among the numerous alkaloids identified from this plant is Carmichaenine D, a C19-diterpenoid alkaloid found in the aerial parts of the plant. While the existence of this compound has been confirmed through mass spectrometry, detailed scientific literature outlining its specific isolation, characterization, and pharmacological pathways is not extensively available in the public domain.

This technical guide provides a comprehensive overview of the general methodologies employed for the extraction, isolation, and identification of C19-diterpenoid alkaloids from Aconitum carmichaelii. The protocols and data presented are based on established methods for analogous compounds from the same plant species and serve as a robust framework for researchers aiming to identify this compound and other related alkaloids.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound, the following table summarizes representative data for the isolation of other C19-diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii using High-Speed Counter-Current Chromatography (HSCCC). This data is intended to provide a practical example of the yields and purities that can be achieved with modern separation techniques.

Table 1: Representative Quantitative Data for the Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii

CompoundCrude Extract (mg)Yield (mg)Purity (%)
Beiwutine9015.397.9
Mesaconitine9035.196.2
Hypaconitine9022.799.2

Data is representative of C19-diterpenoid alkaloids isolated from Aconitum carmichaelii and is intended for illustrative purposes.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, separation, and identification of diterpenoid alkaloids from Aconitum carmichaelii.

1. Preparation of Plant Material and Crude Extraction

  • Plant Material: The aerial parts of Aconitum carmichaelii are collected, dried, and pulverized into a fine powder.

  • Extraction Solvent: A common method involves maceration or reflux extraction with a polar solvent, typically 70-95% ethanol or methanol, to efficiently extract the alkaloids.

  • Procedure:

    • The powdered plant material is submerged in the extraction solvent at a specified ratio (e.g., 1:10 w/v).

    • The mixture is either left to macerate at room temperature for several days with occasional agitation or heated under reflux for a shorter duration (e.g., 2-3 hours) to enhance extraction efficiency.

    • The process is typically repeated 2-3 times to ensure exhaustive extraction.

    • The collected extracts are filtered and combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

2. Acid-Base Extraction for Alkaloid Enrichment

To isolate the alkaloids from the crude extract, a liquid-liquid acid-base extraction is employed.

  • Procedure:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 0.5-5% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

    • The acidic solution containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of 9-11.

    • The free alkaloids are then extracted into an immiscible organic solvent such as chloroform or ethyl acetate.

    • The organic phase is collected, washed with distilled water, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the total alkaloid fraction.

3. Chromatographic Separation and Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically used.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel or alumina is commonly used.

    • Mobile Phase: A gradient elution system of solvents with increasing polarity, such as a mixture of petroleum ether/acetone or chloroform/methanol, is used to separate the alkaloids based on their polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):

    • These techniques are used for the final purification of the isolated compounds.

    • HPLC: Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with an acid modifier like formic acid, are frequently employed.

    • HSCCC: This is a liquid-liquid chromatography technique that avoids solid adsorbents. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used for separation.[1]

4. Structure Elucidation and Identification

The purified compounds are identified using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution MS (e.g., UPLC-QE-Orbitrap-MS) are used to determine the molecular weight and elemental composition of the compound. This compound has been identified with a molecular formula of C29H39NO7 or C26H41NO8 in different analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and elucidate the final structure.

  • Comparison with Reference Data: The obtained spectroscopic data is compared with published data for known compounds to confirm the identity.

Visualizations

Experimental Workflow for Alkaloid Isolation

experimental_workflow plant_material Dried & Powdered Aconitum carmichaelii extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract acid_base_extraction Acid-Base Liquid-Liquid Extraction crude_extract->acid_base_extraction total_alkaloids Total Alkaloid Fraction acid_base_extraction->total_alkaloids column_chromatography Column Chromatography (Silica Gel) total_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Purification (HPLC / HSCCC) fractions->purification pure_compound Isolated this compound & Other Alkaloids purification->pure_compound identification Structural Elucidation (MS, NMR) pure_compound->identification

Caption: Workflow for the isolation and identification of diterpenoid alkaloids.

Logical Relationship of Analytical Techniques

analytical_relationship crude_mixture Total Alkaloid Mixture separation Separation Techniques crude_mixture->separation cc Column Chromatography separation->cc hplc HPLC / HSCCC separation->hplc pure_compound Pure Compound cc->pure_compound hplc->pure_compound identification Identification Methods pure_compound->identification ms Mass Spectrometry (Molecular Weight & Formula) identification->ms nmr NMR Spectroscopy (Structure & Connectivity) identification->nmr final_structure Confirmed Structure of This compound ms->final_structure nmr->final_structure

Caption: Relationship between separation and identification techniques.

The identification of specific diterpenoid alkaloids like this compound in plant extracts is a multi-step process that requires a combination of classical phytochemical techniques and modern analytical instrumentation. While specific details for this compound are sparse, the methodologies outlined in this guide provide a solid foundation for its successful isolation and characterization from Aconitum carmichaelii. Further research is warranted to elucidate the precise biological activities and potential signaling pathways of this compound, which could unlock new avenues for drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids, a complex and structurally diverse class of natural products, are predominantly found in plants of the Aconitum and Delphinium genera. Among these, carmichaenine D, a C29H39NO7 diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, represents a molecule of interest within this family. While specific research on this compound is limited, this guide provides a comprehensive overview of the current knowledge on the broader family of related diterpenoid alkaloids from Aconitum carmichaeli, including their chemical properties, biological activities, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing available quantitative data, outlining key experimental protocols, and visualizing implicated signaling pathways. Due to the nascent stage of research on this compound, this guide leverages data from well-studied analogous compounds such as aconitine, mesaconitine, and hypaconitine to provide a foundational understanding and framework for future investigation.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and intricate group of nitrogen-containing secondary metabolites derived from a diterpene skeleton.[1] They are classified based on their carbon skeleton into C18, C19, and C20 types.[2] The C19-diterpenoid alkaloids, to which many compounds from Aconitum carmichaeli belong, are further subdivided into several structural classes, including the aconitine, lycoctonine, and hetisine types. These compounds have garnered significant attention for their wide spectrum of pharmacological activities, which include analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic effects.[1][2] However, their therapeutic potential is often curtailed by a narrow therapeutic index and significant toxicity, particularly cardiotoxicity and neurotoxicity.[3][4]

This compound (CAS: 2065228-62-6; Molecular Formula: C29H39NO7) is a diterpenoid alkaloid isolated from Aconitum carmichaeli. While its specific biological activities and mechanisms of action are not yet well-documented in publicly available literature, its structural class suggests it may share pharmacological properties with other well-characterized alkaloids from the same plant.

Physicochemical and Biological Activities of Related Diterpenoid Alkaloids

Due to the limited availability of specific data for this compound, this section summarizes the quantitative data for closely related and well-studied diterpenoid alkaloids isolated from Aconitum carmichaeli. These compounds, including aconitine, mesaconitine, hypaconitine, and various vakognavine-type alkaloids, provide a representative overview of the biological activities associated with this class of molecules.

AlkaloidBiological ActivityCell Line/ModelQuantitative Data (IC50/EC50)Reference
Aconitine CytotoxicityRat myocardial cells H9c2Not specified, but shown to induce apoptosis and inhibit growth[5]
CytotoxicityHCT8 (human colon adenocarcinoma)Potent activity reported[6]
CytotoxicityMCF-7 (human breast cancer)Potent activity reported[6]
CytotoxicityHepG2 (human hepatoblastoma)Potent activity reported[6]
Anti-inflammatoryRAW 264.7 macrophages (LPS-induced)IC50: 4.1 µM to 19.7 µM for inhibition of nitric oxide production[7]
Mesaconitine CytotoxicityRat myocardial cells H9c2Not specified, but shown to induce apoptosis and inhibit growth[5]
Hypaconitine CytotoxicityRat myocardial cells H9c2Not specified, but shown to induce apoptosis and inhibit growth[5]
Vakognavine-type Alkaloid (Compound 1) CytotoxicityHT-29 (human colon cancer)IC50: 0.948 µM[8]
CytotoxicitySGC-7901 (human gastric cancer)IC50: 0.983 µM[8]
CytotoxicityHepG2 (human liver cancer)IC50: 3.645 µM[8]
Anti-inflammatory (COX-2 inhibition)In vitro assayIC50: 29.75 µM[8]
Trifoliolasine E (Vakognavine-type) CytotoxicityHT-29, SGC-7901, HepG2Moderate activity reported[8]

Experimental Protocols

The following section details a representative experimental protocol for the isolation of diterpenoid alkaloids from Aconitum carmichaeli. This methodology, while not specific to this compound, provides a foundational approach for obtaining these compounds for further study.

Isolation of Diterpenoid Alkaloids from Aconitum carmichaeli using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a published method for the separation of diterpenoid alkaloids from the lateral roots of Aconitum carmichaeli[9].

Objective: To isolate and purify diterpenoid alkaloids from a crude extract of Aconitum carmichaeli.

Materials and Equipment:

  • Dried and powdered lateral roots of Aconitum carmichaeli

  • Crude extract of the plant material

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • Solvents: n-hexane, ethyl acetate, methanol, water (analytical grade)

  • Rotary evaporator

Procedure:

  • Preparation of the Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:5:4:5 is prepared. The mixture is thoroughly shaken and allowed to equilibrate in a separation funnel at room temperature. The two phases are then separated for use.

  • HSCCC Separation:

    • The HSCCC column is first entirely filled with the upper phase as the stationary phase.

    • The apparatus is then rotated at a speed of 850 rpm.

    • The lower phase is pumped into the column as the mobile phase at a flow rate of 2.0 mL/min.

    • After the hydrodynamic equilibrium is reached, the crude extract sample (e.g., 90 mg dissolved in a small volume of the biphasic solvent system) is injected into the column.

  • Fraction Collection and Analysis:

    • The effluent from the outlet of the column is continuously monitored by a UV detector at 235 nm.

    • Fractions are collected based on the elution profile.

    • The collected fractions are evaporated to dryness under reduced pressure.

  • Purity Assessment: The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This method has been successfully used to isolate alkaloids such as beiwutine, mesaconitine, and hypaconitine with high purity (96-99%) in a single step[9].

G cluster_extraction Extraction cluster_hsccc HSCCC Separation cluster_analysis Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction HSCCC Instrument HSCCC Instrument Crude Extract->HSCCC Instrument Injection Solvent System Solvent System Solvent System->HSCCC Instrument Fraction Collection Fraction Collection HSCCC Instrument->Fraction Collection Elution HPLC Analysis HPLC Analysis Fraction Collection->HPLC Analysis Purity Check Pure Alkaloids Pure Alkaloids HPLC Analysis->Pure Alkaloids

Figure 1: Workflow for the isolation of diterpenoid alkaloids.

Signaling Pathways Modulated by Aconitum carmichaeli Alkaloids

While the specific signaling pathways affected by this compound have not been elucidated, studies on the total alkaloids from Aconitum carmichaeli (AAC) have provided insights into their collective mechanism of action, particularly in the context of inflammation.

MAPK/NF-κB/STAT3 Signaling Pathway

The total alkaloids of Aconitum carmichaeli have been shown to exert anti-inflammatory effects by inhibiting the MAPK/NF-κB/STAT3 signaling pathway.[1] This pathway is a crucial regulator of the inflammatory response.

  • MAPKs (Mitogen-activated protein kinases): A family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The total alkaloids of A. carmichaeli have been found to reduce the phosphorylation of key MAPKs such as p38, ERK, and JNK.[1]

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the MAPK pathway prevents the activation of NF-κB.[1]

  • STAT3 (Signal transducer and activator of transcription 3): A transcription factor that is activated by various cytokines and growth factors and plays a critical role in inflammation and cancer. The alkaloids from A. carmichaeli have been shown to reduce the expression of STAT3 and JAK2, an upstream kinase.[1]

By inhibiting these key signaling molecules, the alkaloids from Aconitum carmichaeli can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][10]

G Inflammatory Stimuli Inflammatory Stimuli MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) Inflammatory Stimuli->MAPK (p38, ERK, JNK) STAT3 STAT3 Inflammatory Stimuli->STAT3 NF-kB NF-kB MAPK (p38, ERK, JNK)->NF-kB Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Transcription STAT3->Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Transcription Aconitum Alkaloids Aconitum Alkaloids Aconitum Alkaloids->MAPK (p38, ERK, JNK) Aconitum Alkaloids->NF-kB Aconitum Alkaloids->STAT3

Figure 2: Inhibition of the MAPK/NF-κB/STAT3 pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another important pathway implicated in the pharmacological effects of Aconitum alkaloids. This pathway is involved in cell survival, proliferation, and inflammation. Diterpenoid alkaloids from Aconitum coreanum have been shown to improve inflammatory conditions in cerebral ischemic stroke by acting on the PI3K/Akt signaling pathway.[11] It is plausible that alkaloids from Aconitum carmichaeli may exert similar effects.

G Growth Factors / Cytokines Growth Factors / Cytokines PI3K PI3K Growth Factors / Cytokines->PI3K Akt Akt PI3K->Akt Phosphorylation Cell Survival / Anti-inflammation Cell Survival / Anti-inflammation Akt->Cell Survival / Anti-inflammation Aconitum Alkaloids Aconitum Alkaloids Aconitum Alkaloids->PI3K Modulation Aconitum Alkaloids->Akt Modulation

Figure 3: Potential modulation of the PI3K/Akt pathway.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Isolation and Structural Elucidation: Development of robust and scalable methods for the isolation of this compound to enable comprehensive biological evaluation.

  • Pharmacological Screening: Systematic screening of this compound for a range of biological activities, including cytotoxic, anti-inflammatory, analgesic, and neuroprotective effects, to determine its therapeutic potential.

  • Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Toxicology Studies: A thorough evaluation of the toxicological profile of this compound to assess its therapeutic index and potential for safe clinical use.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the structure-activity relationships and to develop derivatives with improved efficacy and reduced toxicity.

Conclusion

This compound is a representative of the complex and pharmacologically rich family of diterpenoid alkaloids from Aconitum carmichaeli. While specific data on this compound remains scarce, the wealth of information available for related alkaloids provides a strong foundation for future research. The potent biological activities, coupled with the intricate mechanisms of action involving key signaling pathways, underscore the potential of this class of molecules for drug discovery. Further focused investigation into this compound and its analogs is warranted to unlock their therapeutic potential and to address the challenges posed by their inherent toxicity. This guide serves as a starting point for researchers and drug development professionals to navigate the complexities of these fascinating natural products.

References

A Proposed Framework for the Preliminary Bioactivity Screening of Carmichaenine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carmichaenine D is a C20-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, a plant with a long history in traditional medicine. Alkaloids from Aconitum carmichaeli are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects. However, many of these compounds also exhibit significant toxicity. While the bioactivity of many related alkaloids has been explored, this compound remains largely uncharacterized. This technical guide outlines a proposed framework for a preliminary bioactivity screening of this compound, designed for researchers, scientists, and drug development professionals. The proposed screening cascade aims to efficiently assess its cytotoxic, anti-inflammatory, and ion channel modulatory activities, providing a foundational dataset for future, more in-depth investigations.

Proposed Bioactivity Screening Cascade

A tiered approach to screening is recommended, starting with broad cytotoxicity assays to determine a safe therapeutic window, followed by more specific functional assays based on the known activities of related compounds.

1. Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general toxicity against various cell lines. This helps in identifying the concentration range for subsequent bioactivity assays and provides an early indication of potential therapeutic index.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCell TypeAssay TypeIncubation Time (h)IC50 (µM)
HEK293Human Embryonic KidneyMTT24> 100
HepG2Human Hepatocellular CarcinomaMTT2475.2 ± 5.4
RAW 264.7Murine MacrophageLDH24> 100
HL-60Human Promyelocytic LeukemiaMTT2442.8 ± 3.1

2. Anti-inflammatory Activity Screening

Given that many diterpenoid alkaloids from Aconitum species exhibit anti-inflammatory properties, this is a key area for investigation.[1] In vitro assays can provide initial insights into the potential mechanisms of action.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayTarget/Cell LineEndpointIC50 (µM)
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cellsNO production15.6 ± 1.8
COX-1 InhibitionPurified enzymeProstaglandin E2 production> 100
COX-2 InhibitionPurified enzymeProstaglandin E2 production25.3 ± 2.9
TNF-α InhibitionLPS-stimulated RAW 264.7 cellsTNF-α secretion18.9 ± 2.2

3. Ion Channel Modulation Screening

Alkaloids from Aconitum are notorious for their cardiotoxicity, which is often mediated through the modulation of voltage-gated ion channels. A preliminary screen against key cardiac ion channels is therefore crucial.

Table 3: Hypothetical Ion Channel Modulatory Activity of this compound

Ion ChannelCell LineAssay TypeEffectIC50 / EC50 (µM)
hNav1.5HEK293 expressing hNav1.5Patch ClampInhibition5.7 ± 0.8
hERG (Kv11.1)HEK293 expressing hERGPatch ClampInhibition32.1 ± 4.5
hCav1.2HEK293 expressing hCav1.2Patch ClampNo significant effect> 100

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of screening data. Below are standard protocols for the proposed assays.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Patch Clamp Electrophysiology for Ion Channel Modulation

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 expressing hNav1.5).

  • Whole-Cell Configuration: Establish a whole-cell patch clamp configuration using a glass micropipette.

  • Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents characteristic of the channel being studied.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Current Measurement: Record the changes in the ionic current in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition or activation and determine the IC50 or EC50 value by testing a range of concentrations.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the logical flow of the screening cascade and a hypothetical signaling pathway that could be modulated by this compound based on its proposed anti-inflammatory activity.

G cluster_0 Preliminary Bioactivity Screening Workflow start This compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, COX, TNF-α) cytotoxicity->anti_inflammatory Non-toxic concentrations ion_channel Ion Channel Assays (Patch Clamp) cytotoxicity->ion_channel Non-toxic concentrations data_analysis Data Analysis (IC50/EC50 Determination) anti_inflammatory->data_analysis ion_channel->data_analysis end Bioactivity Profile data_analysis->end

Caption: Proposed workflow for the preliminary bioactivity screening of this compound.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 tnfa TNF-α Expression nfkb->tnfa no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inflammation Inflammatory Response tnfa->inflammation no->inflammation pgs->inflammation carmichaenine_d This compound carmichaenine_d->nfkb Inhibition?

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-Based Application for the Quantitative Determination of Carmichaeline D

Introduction

Carmichaeline D is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These plants have a long history of use in traditional medicine, but their therapeutic applications are limited by the narrow therapeutic index of their constituent alkaloids. Accurate and reliable quantification of individual alkaloids like Carmichaeline D is therefore crucial for quality control, safety assessment, and the development of standardized herbal preparations and new therapeutic agents. This application note provides a detailed protocol for the quantification of Carmichaeline D using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for related diterpenoid alkaloids and provides a robust framework for the routine analysis of Carmichaeline D in plant material and extracts.

Experimental Protocols

1. Sample Preparation: Extraction of Alkaloids from Aconitum Root

This protocol outlines a standard procedure for the extraction of alkaloids, including Carmichaeline D, from dried Aconitum root material.

  • Materials:

    • Dried and powdered Aconitum carmichaelii root

    • Methanol (HPLC grade)

    • Ammonia solution (25%)

    • Hydrochloric acid (2 M)

    • Dichloromethane (HPLC grade)

    • Anhydrous sodium sulfate

    • 0.45 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of powdered Aconitum root into a conical flask.

    • Add 20 mL of methanol and 1 mL of concentrated ammonia solution.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Dissolve the residue in 20 mL of 2 M hydrochloric acid.

    • Wash the acidic solution with 20 mL of dichloromethane three times to remove non-alkaloidal components.

    • Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

    • Extract the alkaloids with 20 mL of dichloromethane three times.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane to dryness.

    • Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Method for Carmichaeline D Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile : 0.05 M Ammonium bicarbonate buffer (pH 9.5, adjusted with ammonia) (Gradient elution may be required for optimal separation of multiple alkaloids, but an isocratic system can be optimized for Carmichaeline D quantification). A typical starting point is a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 235 nm

  • Standard Preparation:

    • Prepare a stock solution of Carmichaeline D reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below. The provided data are representative values based on the analysis of structurally similar diterpenoid alkaloids and should be confirmed during in-house validation.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Diterpenoid Alkaloid Quantification

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.5 µg/mL
Precision (RSD%)
- Intraday≤ 2%< 1.5%
- Interday≤ 3%< 2.0%
Accuracy (Recovery %) 95% - 105%98% - 102%
Specificity No interfering peaks at the retention time of the analytePeak purity should be confirmed using a photodiode array detector.

Visualization

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Quantification Quantification Aconitum Aconitum Root Powder Extraction Solvent Extraction (Methanol/Ammonia) Aconitum->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation1 Evaporation Filtration1->Evaporation1 Acidification Acid-Base Extraction (HCl Wash) Evaporation1->Acidification Basification Basification (Ammonia) Acidification->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Drying Drying (Na2SO4) LLE->Drying Evaporation2 Evaporation Drying->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection Sample Injection (20 µL) Filtration2->Injection Separation C18 Reversed-Phase Column Detection UV Detection (235 nm) Data Data Acquisition & Processing Standard Carmichaeline D Standard Curve Data->Standard Calculation Concentration Calculation Standard->Calculation Result Reported Concentration Calculation->Result

Caption: Workflow for the quantification of Carmichaeline D.

Validation_Pathway Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Analytical Method Specificity->Validated Linearity->Validated Precision->Validated Accuracy->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical relationship of HPLC method validation.

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of Carmichaeline D in Aconitum species. Adherence to the outlined sample preparation and chromatographic conditions, followed by thorough method validation, will ensure the generation of accurate and precise data. This method is suitable for use in quality control laboratories, academic research, and industrial settings involved in the analysis of herbal medicines and the development of phytopharmaceuticals.

Application Notes and Protocols for LC-MS/MS Analysis of Carmichaenine D in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of aconitine alkaloids, sensitive and specific analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as rat plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established principles for the analysis of related diterpenoid alkaloids and are intended to serve as a comprehensive guide for researchers.

Analyte and Internal Standard Properties

A successful LC-MS/MS method relies on the accurate mass measurement of the analyte and a suitable internal standard (IS). For the quantitative analysis of this compound, an ideal internal standard would be its stable isotope-labeled counterpart (e.g., this compound-d3). In the absence of a commercially available labeled standard, a structurally related compound with similar physicochemical properties can be used. Dextromethorphan is a potential candidate as it has been successfully used as an internal standard for the analysis of other aconitine alkaloids.

Table 1: Mass Spectrometric Properties of this compound and a Suggested Internal Standard

CompoundMolecular FormulaMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Proposed Product Ions (m/z)
This compoundC29H39NO7513.63514.3482.3, 464.3, 392.2
Dextromethorphan (IS)C18H25NO271.40272.2171.1, 215.2

Note: The proposed product ions for this compound are based on theoretical fragmentation patterns of similar C20-diterpenoid alkaloids, which typically involve the loss of water (H₂O) and methoxy (CH₃O) groups. These transitions should be confirmed by direct infusion of a this compound standard into the mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

Materials:

  • Rat plasma samples

  • This compound and Dextromethorphan stock solutions (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with appropriate concentrations of this compound.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL dextromethorphan in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 10 µL Internal Standard plasma->is precipitate Add 300 µL Acetonitrile is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1. Workflow for the protein precipitation sample preparation method.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrument used.

Table 2: Liquid Chromatography Parameters

ParameterValue
LC System UPLC System
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions and Optimized Parameters (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound514.3482.34025
This compound514.3464.34030
Dextromethorphan (IS)272.2171.13520

Note: Cone voltage and collision energy require optimization for the specific instrument and analyte.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).

cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy linearity->accuracy lloq Lower Limit of Quantification (LLOQ) linearity->lloq recovery Extraction Recovery precision->recovery matrix_effect Matrix Effect accuracy->matrix_effect stability Stability (Freeze-thaw, Short-term, Long-term) recovery->stability

Figure 2. Key parameters for bioanalytical method validation.

Table 5: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., CV ≤ 15%)
Stability Analyte concentration within ± 15% of nominal concentration

Application to a Pharmacokinetic Study

This validated LC-MS/MS method can be applied to determine the concentration-time profile of this compound in plasma samples collected from animals (e.g., rats) following administration.

Example Pharmacokinetic Study Design:

  • Animals: Sprague-Dawley rats (n=6 per group)

  • Administration: Intravenous (i.v.) or oral (p.o.) administration of this compound.

  • Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentrations of this compound are plotted against time, and pharmacokinetic parameters are calculated using appropriate software.

Table 6: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 150 ± 2580 ± 15
Tmax (h) 0.0831.5 ± 0.5
AUC₀₋t (ng·h/mL) 350 ± 50450 ± 60
t₁/₂ (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (%) -~25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the reliability of the data generated. This methodology will be a valuable tool for researchers and scientists in the fields of pharmacology, toxicology, and drug development to further investigate the pharmacokinetic and safety profiles of this and other related diterpenoid alkaloids.

Protocol for the Extraction of Carmichaeline D from Aconitum carmichaeli Aerial Parts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the extraction and isolation of carmichaeline D, a C19-diterpenoid alkaloid, from the aerial parts of Aconitum carmichaeli. The procedure outlined is based on established methodologies for the separation of diterpenoid alkaloids from Aconitum species and is specifically adapted from the research that first reported the isolation of the carmichaenine series of compounds. This protocol is intended for use in a laboratory setting by qualified researchers.

Aconitum alkaloids are known for their significant biological activities and high toxicity. Therefore, appropriate safety precautions, including the use of personal protective equipment (PPE) and handling within a fume hood, are mandatory throughout the entire process.

The described method involves a multi-step process beginning with the extraction of total alkaloids from the dried and powdered aerial parts of Aconitum carmichaeli using an acidic aqueous solution. This is followed by a liquid-liquid partitioning to separate the crude alkaloids. Final purification of carmichaeline D is achieved through repeated column chromatography.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried aerial parts (leaves and stems) of Aconitum carmichaeli.

  • Reagents:

    • Hydrochloric acid (HCl), 0.1 M

    • Ammonium hydroxide (NH₄OH), 10% aqueous solution

    • Ethyl acetate (EtOAc)

    • Silica gel (200-300 mesh) for column chromatography

    • Sephadex LH-20

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Petroleum ether

    • Distilled water

Extraction of Total Alkaloids
  • Grinding: Grind the air-dried aerial parts of Aconitum carmichaeli into a coarse powder.

  • Acidic Extraction:

    • Percolate the powdered plant material (e.g., 2.5 kg) with 0.1 M HCl (e.g., 25 L) at room temperature.

    • Allow the percolation to proceed until the eluate is nearly colorless.

  • Basification:

    • Collect the acidic aqueous solution.

    • Adjust the pH of the solution to approximately 10 with a 10% aqueous solution of NH₄OH. This will precipitate the alkaloids.

  • Solvent Partitioning:

    • Extract the basified aqueous solution three times with an equal volume of ethyl acetate (e.g., 3 x 12 L).

    • Combine the ethyl acetate fractions.

  • Concentration:

    • Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Isolation and Purification of Carmichaeline D

The isolation of carmichaeline D from the crude alkaloid extract requires chromatographic separation. The following is a general procedure based on the separation of similar diterpenoid alkaloids from Aconitum carmichaeli. Specific fractions containing carmichaeline D should be identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

  • Silica Gel Column Chromatography (Initial Separation):

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Apply the dissolved extract to a silica gel column pre-equilibrated with the initial eluting solvent.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Start with 100% chloroform and gradually increase the proportion of methanol.

    • Collect fractions of a suitable volume (e.g., 200 mL).

    • Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., Dragendorff's reagent), and combine fractions with similar profiles.

  • Sephadex LH-20 Column Chromatography (Further Purification):

    • Dissolve the fraction containing the compound of interest in a suitable solvent (e.g., methanol or a chloroform-methanol mixture).

    • Apply the solution to a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent system, such as a petroleum ether-chloroform-methanol mixture.

    • Collect fractions and monitor by TLC or HPLC to isolate the purified carmichaeline D.

  • Final Purification (if necessary):

    • If the compound is not yet pure, repeat the silica gel or Sephadex LH-20 chromatography, or consider using preparative HPLC for final purification.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the extraction and isolation process. The values are based on typical yields for similar alkaloids from Aconitum species and should be considered as estimates. Actual yields may vary depending on the specific plant material and experimental conditions.

ParameterValue/RangeNotes
Extraction
Starting Plant Material2.5 kg of dried aerial parts
Extraction Solvent0.1 M Hydrochloric Acid
Solvent Volume25 LA 1:10 solid-to-solvent ratio is a common starting point.
pH for Alkaloid Precipitation~10Achieved using 10% Ammonium Hydroxide.
Partitioning SolventEthyl Acetate
Purification
Initial ChromatographySilica Gel ColumnGradient elution with Chloroform-Methanol.
Secondary ChromatographySephadex LH-20 ColumnIsocratic or gradient elution with solvent systems like Petroleum ether-Chloroform-Methanol.
Carmichaeline D Properties
Molecular FormulaC₂₉H₃₉NO₇
Molecular Weight513.62 g/mol

Visualizations

Experimental Workflow

Extraction_Workflow Aconitum Aconitum carmichaeli (Aerial Parts) Grinding Grinding Aconitum->Grinding Powder Powdered Plant Material Grinding->Powder Extraction Acidic Extraction (0.1 M HCl) Powder->Extraction Acid_Extract Acidic Aqueous Extract Extraction->Acid_Extract Basification Basification (10% NH4OH to pH 10) Acid_Extract->Basification Basified_Sol Basified Solution Basification->Basified_Sol Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Basified_Sol->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Combined Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified Purified Carmichaeline D Sephadex->Purified

Caption: Workflow for the extraction and isolation of carmichaeline D.

Application Notes and Protocols for the Investigation of Carmichaeline D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the use of "carmichaenine d" or "carmichaeline" in cell culture experiments. The compound is listed in chemical databases, but no biological activity or experimental protocols have been published.

Therefore, the following application notes and protocols are provided as a generalized framework for the initial characterization of a novel, uncharacterized diterpenoid alkaloid, such as carmichaeline d. The proposed experiments are based on the known biological activities of related compounds isolated from the Aconitum genus, particularly aconitine, which is a known neurotoxin and cardiotoxin. These protocols should be considered a starting point for research and will require significant optimization.

I. Introduction and Hypothetical Mechanism of Action

Diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, with many exhibiting significant cytotoxicity. The most well-studied of these, aconitine, exerts its toxic effects primarily by acting as an agonist of voltage-gated sodium channels, leading to persistent activation and disruption of cellular ion homeostasis. This can trigger a cascade of downstream events, including calcium influx, oxidative stress, and ultimately, apoptosis.[1][2] In some neuronal cell lines, aconitine has been shown to induce apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) signaling pathways.[3]

Given the structural similarity of carmichaeline d to other C19-diterpenoid alkaloids, it is plausible that it may exhibit similar cytotoxic or other biological activities. The following protocols are designed to first assess the general cytotoxicity of carmichaeline d across a panel of cell lines and then to begin to elucidate its potential mechanism of action.

II. Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes only.

Table 1: Cytotoxicity of Carmichaeline D (IC50 Values in µM after 48h Treatment)

Cell LineTissue of OriginCarmichaeline D (µM)Aconitine (µM) - Reference
SH-SY5YHuman Neuroblastoma75.350.8
HT22Mouse Hippocampal Neuron92.165.2
H9c2Rat Cardiomyoblast45.830.1
MCF-7Human Breast Adenocarcinoma> 200> 200
A549Human Lung Carcinoma> 200> 200

Table 2: Effect of Carmichaeline D on Apoptosis Markers in SH-SY5Y Cells (at 75 µM for 24h)

MarkerFold Change vs. Control
Caspase-3 Activity4.2
Caspase-8 Activity2.8
Caspase-9 Activity3.5
Bax/Bcl-2 Ratio5.1
Cytochrome c (cytosolic)3.9

III. Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a method for assessing the cytotoxic effect of carmichaeline d on a panel of adherent cell lines.

Materials:

  • Cell lines of interest (e.g., SH-SY5Y, HT22, H9c2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Carmichaeline D (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of carmichaeline d in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Investigation of Apoptosis Induction

This protocol outlines methods to determine if the cytotoxicity of carmichaeline d is mediated by the induction of apoptosis.

A. Caspase Activity Assay

Materials:

  • SH-SY5Y cells (or other sensitive cell line)

  • Carmichaeline D

  • Caspase-3, -8, and -9 colorimetric or fluorometric assay kits

  • 96-well plates

  • Lysis buffer

  • Plate reader

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with carmichaeline d at its IC50 concentration for 24 hours. Include untreated and vehicle controls.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Caspase Assay: Add the appropriate caspase substrate and incubate as per the kit protocol.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the fold change in caspase activity in treated cells compared to the control.

B. Western Blot for Apoptosis-Related Proteins

Materials:

  • SH-SY5Y cells

  • Carmichaeline D

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (Bax, Bcl-2, Cytochrome c, GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction: Treat cells with carmichaeline d, then lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the Bax/Bcl-2 ratio.

IV. Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Carmichaeline D Stock C Perform MTT Assay (24h, 48h, 72h) A->C B Select & Culture Cell Lines (e.g., SH-SY5Y, HT22, H9c2) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E F Caspase Activity Assays (Caspase-3, -8, -9) E->F G Western Blot for Apoptosis Proteins (Bax, Bcl-2, Cytochrome c) E->G H Analyze Signaling Pathways (e.g., p-Akt, p-ERK) E->H I Summarize Quantitative Data F->I G->I J Elucidate Potential Signaling Pathway H->J

Caption: A generalized workflow for the initial cell-based characterization of carmichaeline d.

Hypothetical Signaling Pathway for Carmichaeline D-Induced Apoptosis

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Mitochondrion Carmichaeline_D Carmichaeline D VGSC Voltage-Gated Sodium Channel Carmichaeline_D->VGSC Agonist? Death_Receptor Death Receptor (e.g., Fas) Carmichaeline_D->Death_Receptor Ligand? Na_Influx Na+ Influx VGSC->Na_Influx FADD FADD Death_Receptor->FADD Ca_Influx Ca2+ Influx Na_Influx->Ca_Influx ROS ROS Production Ca_Influx->ROS Bax Bax ROS->Bax Caspase8 Caspase-8 FADD->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3

Caption: A hypothetical signaling pathway for carmichaeline d-induced apoptosis in neuronal cells.

References

Assessing the Neuroprotective Effects of Novel Compounds In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial literature searches did not yield specific data on the neuroprotective effects of carmichaenine d. The following application notes and protocols are therefore provided as a comprehensive guide for assessing the neuroprotective potential of a hypothetical test compound, hereafter referred to as "Compound X," using established in vitro models and assays. The methodologies and data presentation formats are based on common practices in the field of neuropharmacology.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The identification of novel neuroprotective agents is a critical area of research. In vitro assays provide a valuable platform for the initial screening and mechanistic evaluation of potential therapeutic compounds.[1][2] This document outlines a series of protocols to assess the neuroprotective effects of Compound X against common cellular stressors, such as oxidative stress and excitotoxicity.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Effect of Compound X on Cell Viability in an Oxidative Stress Model

Treatment GroupConcentrationCell Viability (%)
Control (Vehicle)-100 ± 5.2
H₂O₂ (200 µM)-55.4 ± 4.8
Compound X + H₂O₂1 µM65.2 ± 5.1
Compound X + H₂O₂5 µM78.9 ± 4.5
Compound X + H₂O₂10 µM89.1 ± 3.9
NAC (Positive Control)20 µM92.3 ± 4.2

NAC: N-Acetyl-L-cysteine, a known antioxidant.

Table 2: Assessment of Oxidative Stress Markers

Treatment GroupConcentrationROS Level (RFU)MDA Level (µM)SOD Activity (U/mg protein)
Control (Vehicle)-1000 ± 1500.5 ± 0.08150 ± 12
H₂O₂ (200 µM)-3500 ± 3202.1 ± 0.1575 ± 8
Compound X + H₂O₂5 µM1800 ± 2101.2 ± 0.11120 ± 10
Compound X + H₂O₂10 µM1200 ± 1800.8 ± 0.09140 ± 11

ROS: Reactive Oxygen Species; RFU: Relative Fluorescence Units; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Table 3: Evaluation of Apoptosis

Treatment GroupConcentrationCaspase-3 Activity (Fold Change)
Control (Vehicle)-1.0
Staurosporine (1 µM)-4.5 ± 0.5
Compound X + Staurosporine5 µM2.8 ± 0.4
Compound X + Staurosporine10 µM1.7 ± 0.3

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.[1]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

General Experimental Workflow

The following diagram illustrates the general workflow for assessing the neuroprotective effects of Compound X.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed SH-SY5Y cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Pre-treat with Compound X (various concentrations) B->C D Induce neuronal injury (e.g., H₂O₂, Glutamate) C->D E Incubate for specified duration (e.g., 24 hours) D->E F Cell Viability Assay (MTT/CCK-8) E->F G Oxidative Stress Assays (ROS, MDA, SOD) E->G H Apoptosis Assay (Caspase Activity) E->H I Quantify results and perform statistical analysis F->I G->I H->I

General workflow for in vitro neuroprotection studies.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with varying concentrations of Compound X for 1-2 hours.

  • Induce neurotoxicity by adding a stressor, for example, 200 µM hydrogen peroxide (H₂O₂), and incubate for 24 hours.[3][4]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, DCFH-DA, to detect intracellular ROS levels.

  • Follow steps 1-3 of the Cell Viability Assay protocol.

  • After treatment, wash the cells with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to determine the expression levels of key proteins in a signaling pathway.

  • Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells as described in the Cell Viability Assay protocol.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathway

The Nrf2/ARE pathway is a key signaling cascade involved in the cellular defense against oxidative stress.[3] The following diagram illustrates how Compound X might exert its neuroprotective effects through the activation of this pathway.

G cluster_stress Cellular Stress cluster_compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protection Cellular Response stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces compound Compound X compound->keap1_nrf2 promotes dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE nrf2_nuc->are binds ho1 HO-1 are->ho1 transcription gclc GCLC are->gclc transcription nqo1 NQO1 are->nqo1 transcription protection Neuroprotection ho1->protection leads to gclc->protection leads to nqo1->protection leads to

Hypothetical neuroprotective mechanism via the Nrf2/ARE pathway.

This proposed mechanism suggests that Compound X may promote the dissociation of Nrf2 from its inhibitor Keap1.[3] The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes like HO-1, GCLC, and NQO1, thereby conferring neuroprotection against oxidative damage.[3] Further experiments, such as western blotting for these downstream targets, would be required to validate this hypothesis.

References

Application Notes and Protocols for Carmichaeline D in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed receptor binding studies, quantitative data, and established signaling pathways for carmichaeline D are not extensively available in published scientific literature. The following application notes and protocols are presented as a hypothetical framework based on the known pharmacological properties of structurally related C19 norditerpenoid alkaloids isolated from Aconitum species, such as aconitine and lappaconitine. These related compounds are known to interact with voltage-gated sodium channels.[1][2][3][4][5][6] Researchers should validate these protocols and adapt them based on empirical findings for carmichaeline D.

Introduction

Carmichaeline D is a norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaeli. Alkaloids from this genus have garnered significant interest in pharmacology due to their potent biological activities. Structurally similar compounds, such as aconitine and lappaconitine, have been demonstrated to act as modulators of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2][3][5][7] This document provides a detailed, albeit hypothetical, guide for researchers and drug development professionals interested in investigating carmichaeline D as a ligand for receptor binding studies, with a primary focus on VGSCs as a potential target.

Postulated Mechanism of Action

Based on the activity of related Aconitum alkaloids, it is hypothesized that carmichaeline D may bind to neurotoxin binding site 2 on the alpha subunit of voltage-gated sodium channels.[1][4][6][8] This interaction could lead to a modification of channel gating, potentially causing persistent activation and preventing the channel from returning to its resting state. The resulting influx of sodium ions would lead to membrane depolarization, which could explain potential neurotoxic and cardiotoxic effects.[1][3][5]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from competitive radioligand binding assays for carmichaeline D against a known VGSC ligand, such as [³H]-batrachotoxin or a similar radiolabeled probe.

ParameterValueReceptor SourceRadioligand
IC₅₀ 150 nMRat brain synaptosomes[³H]-Batrachotoxin
Kᵢ 75 nMRat brain synaptosomes[³H]-Batrachotoxin

Note: The values presented are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Voltage-Gated Sodium Channels

This protocol describes a method to determine the binding affinity of carmichaeline D to voltage-gated sodium channels in rat brain tissue preparations.

Materials:

  • Carmichaeline D

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]-Batrachotoxin (or other suitable radioligand for VGSC site 2)

  • Scintillation fluid

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA

  • Homogenizer

  • Centrifuge

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter

  • Non-specific binding control (e.g., veratridine at a high concentration)

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, add the following in order:

      • Binding buffer

      • Increasing concentrations of carmichaeline D (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

      • A saturating concentration of the non-specific binding control for determining non-specific binding.

      • A fixed concentration of [³H]-Batrachotoxin (typically at its Kd value).

      • The prepared membrane suspension (typically 50-100 µg of protein).

    • Incubate the tubes at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and allow the vials to sit in the dark for at least 4 hours.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the carmichaeline D concentration.

    • Determine the IC₅₀ value (the concentration of carmichaeline D that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway of Carmichaeline D cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_ion Na+ Influx VGSC->Na_ion Persistent Activation Carmichaeline_D Carmichaeline D Carmichaeline_D->VGSC Binds to Site 2 Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Altered Action Potential Firing Depolarization->Action_Potential

Caption: Hypothetical signaling pathway of Carmichaeline D.

Experimental Workflow Diagram

G Experimental Workflow for Radioligand Binding Assay Membrane_Prep 1. Membrane Preparation (Rat Brain Homogenate) Incubation 2. Incubation (Membranes, [3H]-Radioligand, Carmichaeline D) Membrane_Prep->Incubation Filtration 3. Filtration (Separate Bound/Free Ligand) Incubation->Filtration Quantification 4. Scintillation Counting (Measure Radioactivity) Filtration->Quantification Data_Analysis 5. Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

References

Application Note: Development of a Carmichaeline D Standard for Analytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a C19 diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii Debx.[1][2]. Plants of the Aconitum genus are rich sources of structurally complex diterpenoid alkaloids with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antiarrhythmic properties[1][3][4]. However, many of these compounds, particularly the diester-diterpenoid alkaloids, are also highly toxic, exhibiting cardiotoxic and neurotoxic effects primarily through their action on voltage-gated ion channels[5][6][7][8]. The concentration and composition of these alkaloids can vary significantly between different species and even within the same species depending on processing methods[3]. Therefore, the availability of well-characterized reference standards is crucial for the accurate identification, quantification, and quality control of Aconitum-containing herbal preparations and for further pharmacological research.

This application note provides a comprehensive protocol for the development of a carmichaeline D analytical standard, including its isolation, purification, characterization, and quantification.

Experimental Protocols

Isolation and Purification of Carmichaeline D

The following protocol describes a general procedure for the isolation and purification of carmichaeline D from the roots of Aconitum carmichaelii. This method is based on established procedures for the separation of diterpenoid alkaloids from Aconitum species[9][10][11].

2.1.1. Extraction

  • Grinding: Grind the dried and powdered roots of Aconitum carmichaelii.

  • Acid-Base Extraction:

    • Macerate the powdered plant material in 95% ethanol containing a small amount of hydrochloric acid to protonate the alkaloids, increasing their solubility in the polar solvent[9].

    • Perform the extraction multiple times with fresh solvent using heat reflux to ensure exhaustive extraction[9].

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.

    • Dissolve the residue in a dilute acidic solution (e.g., 1% HCl)[9].

    • Wash the acidic solution with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds.

    • Basify the aqueous phase to a pH of approximately 9.5 with a base such as ammonia solution to deprotonate the alkaloids[9].

    • Extract the free alkaloids into an organic solvent like chloroform or ethyl acetate.

    • Combine the organic extracts and evaporate to dryness to yield the crude alkaloid extract[9].

2.1.2. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is an effective technique for the preparative separation of alkaloids[9][11].

  • Two-Phase Solvent System: A typical two-phase solvent system for the separation of Aconitum alkaloids is petroleum ether-ethyl acetate-methanol-water (e.g., in a 5:5:1:9 v/v/v/v ratio)[9].

  • Mobile and Stationary Phases:

    • The upper organic phase is rendered basic by the addition of a retainer such as triethylamine (e.g., 10 mM) and used as the stationary phase[9].

    • The lower aqueous phase is acidified with an eluting agent like hydrochloric acid (e.g., 10 mM) and used as the mobile phase[9].

  • Separation:

    • Dissolve the crude alkaloid extract in the stationary phase.

    • Load the sample into the CCC column.

    • Pump the mobile phase through the column at a suitable flow rate.

    • Monitor the effluent and collect fractions.

    • Fractions containing carmichaeline D can be identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

2.1.3. Final Purification

Further purification of the carmichaeline D-containing fractions can be achieved using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in an ammonium acetate buffer.

Characterization of the Carmichaeline D Standard

The purity and identity of the isolated carmichaeline D must be rigorously confirmed.

2.2.1. Purity Assessment by HPLC

  • Method: Employ a validated HPLC-UV method.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18)[6][9].

  • Mobile Phase: A gradient of acetonitrile in an aqueous solution of ammonium acetate[6][9].

  • Flow Rate: 1.0 mL/min[6][9].

  • Detection: UV detection at approximately 230 nm[6][9].

  • Purity Calculation: The purity is determined by the peak area percentage of carmichaeline D relative to the total peak area. A purity of ≥98% is generally required for a reference standard.

2.2.2. Structural Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., UPLC-qToF-MS) is used to determine the exact mass and molecular formula (C₂₉H₃₉NO₇) of carmichaeline D. Analysis of the fragmentation pattern can provide further structural information[12][13][14].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the unambiguous structural identification of carmichaeline D by providing detailed information about the chemical environment of each proton and carbon atom in the molecule[9][10][11]. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) can be used to establish the connectivity of the atoms.

Quantitative Analysis of Carmichaeline D

Once the standard is established, it can be used for the quantitative analysis of carmichaeline D in unknown samples.

2.3.1. Preparation of Standard Solutions

  • Accurately weigh a suitable amount of the purified carmichaeline D standard.

  • Dissolve it in a known volume of an appropriate solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2.3.2. HPLC-UV Method for Quantification

  • Sample Preparation: Extract the alkaloids from the sample matrix using the acid-base extraction method described in section 2.1.1. Dissolve the final extract in the mobile phase.

  • Chromatographic Conditions: Use the same HPLC conditions as described in section 2.2.1.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of carmichaeline D.

  • Quantification: Inject the sample extract into the HPLC system, determine the peak area of carmichaeline D, and calculate the concentration in the sample using the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of Carmichaeline D

PropertyValueReference
Molecular FormulaC₂₉H₃₉NO₇ChemFaces
Molecular Weight513.62 g/mol ChemFaces
AppearancePowderChemFaces
Purity (typical)≥98%ChemFaces

Table 2: Recommended HPLC-UV Conditions for Carmichaeline D Analysis

ParameterConditionReference
Column C18 reversed-phase (e.g., Zorbax Eclipse XDB C18)[6][9]
Mobile Phase Acetonitrile and aqueous ammonium acetate solution (gradient elution)[6][9]
Flow Rate 1.0 mL/min[6][9]
Column Temperature Ambient-
Detection Wavelength 230 nm[6][9]
Injection Volume 10-20 µL-

Biological Activity and Signaling Pathways of Diterpenoid Alkaloids

While specific studies on the biological activity of carmichaeline D are limited, the broader class of Aconitum diterpenoid alkaloids is known to exert significant pharmacological and toxicological effects.

4.1. General Biological Activities

  • Cardiotonic Effects: Some diterpenoid alkaloids can increase the force of heart muscle contraction.

  • Anti-inflammatory and Analgesic Effects: Many Aconitum alkaloids have been traditionally used to treat pain and inflammation[1][3][4].

  • Antiarrhythmic Activity: Certain alkaloids from Aconitum species have shown potential in managing cardiac arrhythmias[15].

4.2. Toxicity

The toxicity of Aconitum alkaloids, particularly the diester-diterpenoid type, is a major concern.

  • Cardiotoxicity and Neurotoxicity: These are the most prominent toxic effects, often leading to life-threatening arrhythmias and neurological symptoms[5][6][7][8].

4.3. Mechanism of Action and Signaling Pathways

The primary mechanism of action for many toxic Aconitum alkaloids is the modulation of voltage-gated ion channels, particularly sodium channels[5][6][8].

  • Sodium Channel Activation: Toxic alkaloids like aconitine bind to site 2 of the voltage-gated sodium channel, causing persistent activation. This leads to a constant influx of sodium ions, resulting in membrane depolarization and subsequent paralysis of excitable cells in the heart and nervous system[6].

  • Potassium Channel Inhibition: Some diterpenoid alkaloids also exhibit inhibitory effects on potassium channels, which can contribute to their cardiotoxicity[5].

  • Involvement of Signaling Pathways: Recent studies suggest that the effects of Aconitum alkaloids may also involve the modulation of intracellular signaling pathways. For instance, the anti-inflammatory effects of some alkaloids have been linked to the inhibition of the MAPK/NF-κB/STAT3 signaling pathway[16].

It is important to note that the specific biological activities and the precise signaling pathways affected by carmichaeline D have not been extensively studied and require further investigation.

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_characterization Characterization cluster_application Application plant_material Aconitum carmichaelii (powdered roots) acid_base_extraction Acid-Base Extraction plant_material->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract ccc_purification pH-Zone-Refining CCC crude_extract->ccc_purification hplc_purification Preparative HPLC ccc_purification->hplc_purification pure_carmichaeline Pure Carmichaeline D (>98%) hplc_purification->pure_carmichaeline hplc_purity HPLC-UV (Purity Assessment) pure_carmichaeline->hplc_purity ms_analysis HRMS (Molecular Formula) pure_carmichaeline->ms_analysis nmr_analysis NMR (Structure Elucidation) pure_carmichaeline->nmr_analysis reference_standard Carmichaeline D Reference Standard hplc_purity->reference_standard quantitative_analysis Quantitative Analysis of Samples reference_standard->quantitative_analysis

Caption: Workflow for the development of a carmichaeline D reference standard.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aconitum_alkaloid Aconitum Alkaloid na_channel Voltage-Gated Na+ Channel aconitum_alkaloid->na_channel Activates k_channel K+ Channel aconitum_alkaloid->k_channel Inhibits mapk MAPK aconitum_alkaloid->mapk Inhibits Increased Na+ influx\nMembrane Depolarization Increased Na+ influx Membrane Depolarization na_channel->Increased Na+ influx\nMembrane Depolarization Decreased K+ efflux Decreased K+ efflux k_channel->Decreased K+ efflux nfkb NF-κB mapk->nfkb stat3 STAT3 nfkb->stat3 inflammation Inflammatory Response stat3->inflammation

Caption: Putative signaling pathways affected by Aconitum diterpenoid alkaloids.

References

Application Notes and Protocols for In Vivo Animal Studies of Carmichaeline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline is a diterpenoid alkaloid with the chemical formula C22H35NO4. This document provides detailed application notes and protocols for the formulation and administration of carmichaeline in in vivo animal studies. Due to the limited publicly available data on carmichaeline, this guide combines established principles of in vivo study design with available information on related compounds to provide a robust starting point for researchers. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for carmichaeline in the specific animal model being used.

Physicochemical Properties and Formulation

The successful in vivo application of any compound is contingent on its formulation, which in turn depends on its physicochemical properties.

Table 1: Physicochemical Properties of Carmichaeline (Predicted and Experimental)

PropertyValueSource
Molecular FormulaC22H35NO4PubChem CID: 441742[1]
Molecular Weight377.5 g/mol PubChem CID: 441742[1]
SolubilityData not available. Recommend preliminary solubility testing in common vehicles (e.g., water, saline, ethanol, DMSO, Tween 80).N/A
StabilityData not available. Recommend stability studies at different pH and temperature conditions to determine optimal storage and handling procedures.N/A
Recommended Preliminary Studies
  • Solubility Assessment: Determine the solubility of carmichaeline in a panel of biocompatible solvents to identify suitable vehicles for different routes of administration.

  • Stability Analysis: Evaluate the stability of carmichaeline in the chosen vehicle under various storage conditions (e.g., temperature, light exposure) and for the expected duration of the study.

Example Formulation Protocol (for Oral Gavage in Rodents)

This protocol is a general guideline and should be optimized based on the determined solubility of carmichaeline.

Materials:

  • Carmichaeline

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

  • Calibrated balance

Protocol:

  • Accurately weigh the required amount of carmichaeline.

  • If necessary, triturate the powder to a fine consistency using a mortar and pestle.

  • In a sterile beaker, gradually add the vehicle to the carmichaeline powder while stirring continuously with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is formed.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Store the formulation at a predetermined stable temperature and protect from light until administration.

  • Ensure the suspension is thoroughly mixed before each administration.

In Vivo Animal Studies

Animal Models

The choice of animal model will depend on the research question. Common rodent models for initial pharmacokinetic and toxicity studies include:

  • Mice: C57BL/6, BALB/c

  • Rats: Sprague-Dawley, Wistar

Administration Routes

The selection of the administration route depends on the study's objective and the physicochemical properties of the formulation.

Table 2: Common Administration Routes for In Vivo Studies

RouteDescriptionRecommended Volume (Rodents)
Oral (PO) Administration via the mouth, typically using gavage.5-10 mL/kg
Intraperitoneal (IP) Injection into the peritoneal cavity.10-20 mL/kg
Intravenous (IV) Injection directly into a vein (e.g., tail vein in rodents).5 mL/kg (bolus)
Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.5-10 mL/kg
Dosing

Determining the appropriate dose is a critical step. An initial dose-ranging study is highly recommended.

Table 3: Example Acute Toxicity Data for a Related Compound (Carmiosine) in Rats

Route of AdministrationLD50 (g/kg)Toxicity RatingSource
Intraperitoneal1.25Slightly toxic[2]
Oral13.37Practically non-toxic[2]

Note: This data is for "carmiosine," a different compound, and should only be used as a preliminary guide for designing dose-ranging studies for carmichaeline.

Experimental Protocol: Acute Toxicity Study (LD50 Determination) - Up-and-Down Procedure

This protocol is a refined method that reduces the number of animals required compared to traditional LD50 studies.

Materials:

  • Carmichaeline formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles/gavage tubes

  • Animal balance

  • Observation cages

Protocol:

  • Select a starting dose based on available literature or in vitro data. A common starting point is 1/10th of a predicted toxic dose.

  • Administer the starting dose to a single animal via the chosen route.

  • Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 1.5x).

  • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Continue this process until a series of outcomes (survival or death) is obtained.

  • The LD50 is then calculated using statistical methods appropriate for the up-and-down procedure.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of carmichaeline.

Protocol:

  • Administer a single dose of carmichaeline to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) via an appropriate method (e.g., tail vein sampling).

  • Process the blood samples to obtain plasma or serum.

  • Analyze the concentration of carmichaeline in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study Considerations

The design of PD studies is dependent on the hypothesized mechanism of action of carmichaeline. As no specific signaling pathways have been elucidated for carmichaeline, initial studies could focus on broad physiological or behavioral endpoints relevant to the therapeutic area of interest.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis a Carmichaeline Powder c Formulation & Stability Testing a->c b Vehicle Selection b->c d Animal Model Selection c->d Administer Formulation e Dose-Ranging & Toxicity d->e f Pharmacokinetic (PK) Study e->f g Pharmacodynamic (PD) Study e->g h Sample Analysis (LC-MS/MS) f->h j Efficacy & Safety Assessment g->j i PK/PD Modeling h->i i->j

Caption: General workflow for in vivo studies of carmichaeline.

Hypothetical Signaling Pathway

Given that the mechanism of action for carmichaeline is unknown, a generic G-protein coupled receptor (GPCR) signaling pathway is presented as a hypothetical example of how such a pathway could be visualized.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carmichaeline Carmichaeline Receptor GPCR Carmichaeline->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

Application Notes and Protocols for the Investigation of Carmichaeline D's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaeline D is a diterpenoid alkaloid identified from plants of the Aconitum genus, notably Aconitum carmichaelii.[1] Alkaloids from this genus are known for a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects, but also significant cardiotoxicity and neurotoxicity.[2][3] The primary mechanism of action for many well-studied aconitum alkaloids, such as aconitine, involves the modulation of voltage-gated sodium channels.[2] However, specific data on the mechanism of action of carmichaeline D is currently limited in publicly available scientific literature.

These application notes provide a comprehensive framework for researchers to investigate the mechanism of action of carmichaeline D. The protocols detailed below are based on established techniques used to characterize the biological activities of related diterpenoid alkaloids. It is important to note that the quantitative data presented is for related compounds and serves as a reference for expected outcomes when investigating carmichaeline D.

Data Presentation

The following tables summarize quantitative data for aconitine and other related diterpenoid alkaloids, which can be used as a comparative baseline for studies on carmichaeline D.

Table 1: Effects of Diterpenoid Alkaloids on Voltage-Gated Sodium Channels

CompoundCell TypeChannel SubtypeEffectIC₅₀ / EC₅₀Reference
AconitineRat ventricular myocytesNaᵥ1.5Persistent activation~1 µM (EC₅₀)[4]
A-803467 (Naᵥ1.8 blocker)Mouse ventricular myocytesNaᵥ1.5Block0.3 µM[4]
Tetrodotoxin (TTX)VariousTTX-sensitive Naᵥ channelsBlocknM range[4]

Table 2: Cardiotoxic Effects of Diterpenoid Alkaloids from Aconitum carmichaelii

CompoundCell LineAssayEndpointIC₅₀Reference
AconitineH9c2 cardiomyocytesCytotoxicity (MTT)Cell Viability1.8 µM[5]
MesaconitineH9c2 cardiomyocytesCytotoxicity (MTT)Cell Viability2.5 µM[5]
HypaconitineH9c2 cardiomyocytesCytotoxicity (MTT)Cell Viability3.2 µM[5]
New Aconitine-type Alkaloid (Compound 4)H9c2 cardiomyocytesCytotoxicity (MTT)Cell Viability5.6 µM[5]

Table 3: Anti-inflammatory Effects of Compounds Targeting the NF-κB Pathway

CompoundCell LineStimulantEndpointIC₅₀Reference
Bay11-7082 (IKK inhibitor)U251-MGTNFαNF-κB Reporter (Luciferase)~5 µM[6]
IMD0354 (IKKβ inhibitor)U251-MGTNFαNF-κB Reporter (Luciferase)~1 µM[6]

Table 4: Analgesic Effects of Compounds in the Hot Plate Test

CompoundAnimal ModelTemperatureEndpointEffective DoseReference
MorphineMouse52-55°CPaw Licking/Jumping Latency1-10 mg/kg[7][8]
AspirinRatIncreasingPaw Withdrawal Latency100 mg/kg[9]

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of carmichaeline D are provided below.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Voltage-Gated Sodium Channel Modulation

This protocol is designed to determine if carmichaeline D modulates the function of voltage-gated sodium channels, a common target of aconitum alkaloids.

1. Cell Culture and Transfection:

  • Culture HEK293 cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Naᵥ1.5 for cardiac effects, or neuronal subtypes like Naᵥ1.7 for analgesia).
  • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
  • For transient transfections, plate cells on glass coverslips and transfect with the channel's plasmid DNA using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
  • Carmichaeline D Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). The final DMSO concentration in the recording chamber should not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Record sodium currents using a patch-clamp amplifier and data acquisition software.
  • Apply a voltage-clamp protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments for 50 ms.
  • After obtaining a stable baseline, perfuse the chamber with the external solution containing the desired concentration of carmichaeline D.
  • Repeat the voltage-clamp protocol to determine the effect of the compound on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Protocol 2: Intracellular Calcium Imaging for Cardiotoxicity Assessment

This protocol assesses the potential of carmichaeline D to induce cardiotoxicity by measuring changes in intracellular calcium concentration in cardiomyocytes.

1. Cell Culture:

  • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a cardiomyocyte cell line (e.g., H9c2) on glass-bottom dishes.
  • Maintain cells in their recommended culture medium at 37°C in a 5% CO₂ incubator.

2. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) at a final concentration of 1-5 µM in serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution).
  • Incubate the cells with the loading solution for 15-30 minutes at 37°C.
  • Wash the cells twice with fresh, dye-free medium to allow for de-esterification of the dye.

3. Image Acquisition:

  • Place the dish on the stage of a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
  • Acquire baseline fluorescence images or time-lapse recordings of spontaneous or electrically paced calcium transients.
  • Add carmichaeline D at various concentrations to the cells.
  • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • Quantify the fluorescence intensity in regions of interest (individual cells or groups of cells).
  • Analyze parameters such as the amplitude, frequency, duration, and decay kinetics of the calcium transients.

Protocol 3: NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This protocol investigates the potential anti-inflammatory effects of carmichaeline D by measuring its impact on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) in DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
  • Alternatively, use a cell line stably expressing the NF-κB luciferase reporter.

2. Assay Procedure:

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of carmichaeline D for 1-2 hours.
  • Induce inflammation by adding an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL).
  • Incubate the cells for an appropriate time (e.g., 6-24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
  • Measure the Renilla luciferase activity for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.
  • Calculate the percentage of NF-κB inhibition by carmichaeline D compared to the stimulated control.

Protocol 4: Hot Plate Test for Analgesic Activity

This in vivo assay determines the potential central analgesic effects of carmichaeline D.

1. Animals:

  • Use male or female mice (e.g., Swiss albino) weighing 20-25 g.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Apparatus:

  • Use a hot plate apparatus with a surface temperature maintained at 52-55°C.

3. Procedure:

  • Administer carmichaeline D intraperitoneally (i.p.) or orally (p.o.) at various doses. Use a vehicle control (e.g., saline or 0.5% carboxymethylcellulose) and a positive control (e.g., morphine, 10 mg/kg, i.p.).
  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
  • Record the latency (in seconds) for the first sign of pain response, such as paw licking, paw shaking, or jumping.
  • A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

4. Data Analysis:

  • Calculate the mean latency time for each group.
  • Compare the latency times of the carmichaeline D-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in latency indicates an analgesic effect.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for investigating the mechanism of action of carmichaeline D.

G cluster_0 Carmichaeline D cluster_1 Cellular Targets & Pathways cluster_2 Biological Effects Carmichaeline_D Carmichaeline_D VGSC Voltage-Gated Sodium Channels Carmichaeline_D->VGSC Calcium Intracellular Calcium Signaling Carmichaeline_D->Calcium NFkB NF-κB Signaling Pathway Carmichaeline_D->NFkB Neurotoxicity Neurotoxicity/ Analgesia VGSC->Neurotoxicity Cardiotoxicity Cardiotoxicity VGSC->Cardiotoxicity Calcium->Cardiotoxicity Anti_inflammation Anti-inflammation NFkB->Anti_inflammation

Caption: Proposed mechanisms of action for carmichaeline D.

G start Start culture Culture & Transfect HEK293 cells with Naᵥ channel start->culture prepare Prepare External & Internal Solutions culture->prepare pull_pipette Pull & Fill Patch Pipette prepare->pull_pipette giga_seal Establish Giga-ohm Seal pull_pipette->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Sodium Currents whole_cell->record_baseline apply_compound Apply Carmichaeline D record_baseline->apply_compound record_effect Record Effect on Sodium Currents apply_compound->record_effect analyze Analyze Data (I-V curve, kinetics) record_effect->analyze end End analyze->end G cluster_0 LPS LPS/TNFα TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active translocates to Nucleus Nucleus Gene_expression Inflammatory Gene Expression (e.g., TNFα, IL-6) NFkB_active->Gene_expression induces Carmichaeline_D Carmichaeline D Carmichaeline_D->IKK potential inhibition

References

Application Notes and Protocols: Cytotoxicity Assay for Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D, a diterpenoid alkaloid, is a natural product with potential pharmacological activities. Assessing the cytotoxic effects of such compounds is a critical first step in the drug discovery and development process. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using common and well-established cell-based assays. The protocols described herein are adaptable to various cancer cell lines and can be scaled for high-throughput screening.

The primary methods detailed are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, the SRB (Sulphorhodamine B) assay, and the LDH (Lactate Dehydrogenase) assay. These assays are colorimetric methods that provide quantitative data on cell viability and cytotoxicity.

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results can be summarized in a table for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Max Inhibition (%)
A549 (Lung Carcinoma)MTT4815.2 ± 1.892.5 ± 3.1
MCF-7 (Breast Cancer)MTT4825.7 ± 2.588.1 ± 4.2
HepG2 (Hepatoma)SRB7218.9 ± 2.195.3 ± 2.7
HCT116 (Colon Cancer)LDH2435.4 ± 3.975.6 ± 5.5

Experimental Protocols

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.[6][8][9][10][11]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[6][10]

    • Wash the plates five times with distilled water and allow them to air dry.[8][11]

  • SRB Staining:

    • Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[8][11]

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[8]

    • Allow the plates to air dry completely.[8]

  • Protein-Bound Dye Solubilization:

    • Add 100 µL of 10 mM Tris-base solution to each well.[8]

    • Shake the plate on a shaker for 5-10 minutes to solubilize the dye.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm.[6]

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to calculate cell viability and the IC50 value.

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[12][13][14][15][16]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., Triton X-100)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as described in the MTT protocol.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Include controls:

      • Vehicle Control: Cells treated with serum-free medium containing DMSO.

      • Maximum LDH Release Control: Cells treated with lysis buffer.

      • Medium Background Control: Serum-free medium without cells.

    • Treat the cells and incubate for the desired time.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the LDH reaction solution to each well containing the supernatant.[15]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[15][16]

  • Absorbance Measurement:

    • Add 50 µL of stop solution if required by the kit.[13][16]

    • Measure the absorbance at 490 nm.[12][13][15]

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

Mandatory Visualization

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) compound_prep 2. Compound Preparation (this compound serial dilutions) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->cell_seeding treatment 4. Treatment (Expose cells to this compound) cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay_specific_step 6. Assay-Specific Step (e.g., Add MTT, SRB, or collect supernatant for LDH) incubation->assay_specific_step measurement 7. Measurement (Read absorbance/fluorescence) assay_specific_step->measurement data_processing 8. Data Processing (Calculate % viability/cytotoxicity) measurement->data_processing ic50 9. IC50 Determination (Dose-response curve) data_processing->ic50

Caption: General workflow for determining the cytotoxicity of a test compound.

References

Application Notes and Protocols for High-Throughput Screening of Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid isolated from the plant Aconitum carmichaeli. Alkaloids derived from the Aconitum genus are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, and cardiotonic effects. These activities are often attributed to their interaction with various cellular targets, including ion channels and inflammatory pathways. Given the therapeutic potential of this class of compounds, high-throughput screening (HTS) assays are valuable tools for the rapid evaluation of their biological effects and for identifying novel drug leads.

These application notes provide detailed protocols for two hypothetical high-throughput screening assays to assess the bioactivity of this compound: a fluorescent-based calcium flux assay to investigate its effect on ion channels and a Griess assay to screen for anti-inflammatory properties.

Calcium Flux HTS Assay for Ion Channel Modulation

Many diterpenoid alkaloids exert their effects by modulating the activity of ion channels. This protocol describes a cell-based HTS assay to screen for this compound's potential to modulate calcium channels using a fluorescent calcium indicator.

Experimental Protocol

1.1. Cell Culture and Plating:

  • Culture a suitable cell line endogenously expressing or overexpressing a target calcium channel (e.g., HEK293, SH-SY5Y) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Harvest cells using trypsin-EDTA and resuspend in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Seed the cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

1.2. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., from 100 µM to 1 nM) in assay buffer.

  • Add the diluted this compound or control compounds to the cell plate. Include wells with vehicle control (DMSO) and a known ion channel modulator as a positive control.

1.3. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

1.4. Signal Measurement:

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Use a fluorescence plate reader to measure the baseline fluorescence intensity (Excitation/Emission ~485/525 nm for Fluo-4).

  • Add a stimulating agent (e.g., potassium chloride to induce depolarization, or a specific channel agonist) to all wells simultaneously using the plate reader's injection system.

  • Immediately begin kinetic fluorescence readings for 1-3 minutes to measure the change in intracellular calcium concentration.

Data Presentation

The results can be quantified by calculating the percentage of inhibition or activation compared to controls.

CompoundConcentration (µM)Peak Fluorescence Intensity (RFU)% Activity (vs. Control)
Vehicle (DMSO)-15000%
Positive Control108500100%
This compound0.1720081%
This compound1450043%
This compound1021009%
This compound10016001%

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 384-well Plate cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound load_dye Load Calcium Indicator Dye add_compound->load_dye measure_fluorescence Measure Fluorescence load_dye->measure_fluorescence add_stimulant Add Stimulating Agent measure_fluorescence->add_stimulant kinetic_read Kinetic Fluorescence Reading add_stimulant->kinetic_read data_analysis Calculate % Activity kinetic_read->data_analysis

Workflow for the Calcium Flux HTS Assay.

Anti-Inflammatory HTS Assay (Nitric Oxide Production)

Diterpenoid alkaloids have demonstrated anti-inflammatory potential. This protocol outlines an HTS assay to screen for the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol

2.1. Cell Culture and Plating:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

2.2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with various concentrations of this compound or a known inhibitor of NO production (e.g., L-NAME) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for another 24 hours.

2.3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature in the dark.

2.4. Absorbance Reading:

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Data Presentation

The inhibitory effect of this compound on NO production can be calculated and presented in a table.

CompoundConcentration (µM)Absorbance at 540 nm% Inhibition of NO Production
Unstimulated Control-0.05-
LPS + Vehicle-0.850%
L-NAME (Positive Control)1000.1587.5%
This compound0.10.788.8%
This compound10.5537.5%
This compound100.2575.0%
This compound1000.1883.8%

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces CarmichaenineD This compound CarmichaenineD->TAK1 Potential Inhibition CarmichaenineD->IKK

Hypothetical signaling pathway for LPS-induced NO production and potential inhibition by this compound.

Conclusion

The provided hypothetical HTS protocols offer a starting point for the systematic evaluation of this compound's biological activity. The calcium flux assay can elucidate its potential effects on ion channels, a common target for diterpenoid alkaloids. The nitric oxide production assay provides a means to screen for anti-inflammatory properties. Positive results from these primary screens would warrant further investigation through more detailed mechanistic studies and secondary assays to validate the hits and determine the specific molecular targets of this compound. These HTS approaches are crucial in the early stages of drug discovery for rapidly assessing the therapeutic potential of natural products.

Application Notes and Protocols: Investigating the Metabolic Effects of Carmichaenine D using Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. In drug discovery and development, metabolomics is a powerful tool to elucidate the mechanism of action of novel compounds, identify biomarkers of efficacy and toxicity, and understand drug resistance. Natural products are a rich source of bioactive compounds with therapeutic potential. However, understanding their precise molecular mechanisms is often a significant challenge.

Due to the limited availability of published research specifically on the application of carmichaenine D in metabolomics, this document presents a generalized framework and detailed protocols for investigating the metabolic effects of a hypothetical natural product, herein referred to as Compound C , using state-of-the-art metabolomics platforms. The principles and methodologies described are broadly applicable to the study of various natural products, including diterpenoid alkaloids like carmichaenine. For the purpose of this illustrative application note, we will hypothesize that Compound C is an inhibitor of a key enzyme in cellular energy metabolism, providing a basis for predictable metabolic shifts.

These notes are intended for researchers, scientists, and drug development professionals interested in applying metabolomics to characterize the bioactivity of novel chemical entities.

Hypothetical Mechanism of Action of Compound C

For the context of these protocols, we will assume that Compound C has been identified as a potent inhibitor of 6-phosphofructo-1-kinase (PFK-1) , a key regulatory enzyme in the glycolytic pathway. Inhibition of PFK-1 is expected to lead to a bottleneck in glycolysis, causing an accumulation of upstream metabolites and a depletion of downstream metabolites. This perturbation would significantly impact central carbon metabolism and related pathways.

Predicted Metabolic Perturbations

Based on the hypothetical inhibition of PFK-1 by Compound C, we would anticipate the following changes in the cellular metabolome:

  • Increase in upstream glycolytic intermediates: Glucose-6-phosphate and Fructose-6-phosphate.

  • Decrease in downstream glycolytic intermediates: Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate, and subsequent metabolites in the glycolytic pathway.

  • Alterations in the Pentose Phosphate Pathway (PPP): An increase in flux through the PPP as a compensatory mechanism for glucose-6-phosphate accumulation.

  • Changes in the Tricarboxylic Acid (TCA) Cycle: A decrease in the influx of pyruvate into the TCA cycle, leading to reduced levels of TCA cycle intermediates.

  • Impact on Amino Acid Metabolism: Alterations in the levels of amino acids that are anaplerotic or cataplerotic to the TCA cycle.

  • Shifts in Lipid Metabolism: Reduced availability of citrate for fatty acid synthesis.

Data Presentation: Hypothetical Quantitative Metabolomics Data

The following tables summarize hypothetical quantitative data from an untargeted metabolomics experiment on a human cancer cell line (e.g., HeLa) treated with Compound C (10 µM) for 24 hours. Data is presented as fold change relative to a vehicle control.

Table 1: Relative Abundance of Key Glycolytic Intermediates

MetaboliteVehicle Control (Relative Abundance)Compound C (10 µM) (Relative Abundance)Fold Changep-value
Glucose-6-phosphate1.002.542.54<0.01
Fructose-6-phosphate1.003.123.12<0.01
Fructose-1,6-bisphosphate1.000.45-2.22<0.01
Dihydroxyacetone phosphate1.000.51-1.96<0.01
Pyruvate1.000.62-1.61<0.05
Lactate1.000.58-1.72<0.05

Table 2: Relative Abundance of Key Pentose Phosphate Pathway and TCA Cycle Intermediates

MetaboliteVehicle Control (Relative Abundance)Compound C (10 µM) (Relative Abundance)Fold Changep-value
6-Phosphogluconate1.001.891.89<0.05
Ribose-5-phosphate1.001.751.75<0.05
Citrate1.000.71-1.41<0.05
α-Ketoglutarate1.000.68-1.47<0.05
Succinate1.000.75-1.33>0.05
Malate1.000.79-1.27>0.05

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cell lysates for metabolomics analysis after treatment with Compound C.

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound C (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Phosphate Buffered Saline (PBS), ice-cold

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach and grow for 24 hours.

  • Aspirate the growth medium and replace it with fresh medium containing either Compound C (final concentration 10 µM) or an equivalent volume of DMSO (vehicle control). Prepare at least 5-6 replicates for each condition.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, place the plates on ice and aspirate the medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well.

  • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the tubes at -80°C for 30 minutes to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

  • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until analysis.

Untargeted Metabolomics using LC-MS

Objective: To obtain a global metabolic profile of the cell extracts.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase analytical column

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a 50:50 mixture of Solvent A and Solvent B. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Inject 5 µL of the reconstituted sample onto the C18 column.

    • Use a flow rate of 0.4 mL/min.

    • Apply a binary solvent gradient:

      • 0-2 min: 2% B

      • 2-17 min: 2% to 98% B

      • 17-20 min: 98% B

      • 20-20.1 min: 98% to 2% B

      • 20.1-25 min: 2% B (re-equilibration)

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ionization modes in separate runs.

    • Set the mass range to 70-1000 m/z.

    • Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for the top 10 most abundant ions in each full scan.

  • Data Processing and Analysis:

    • Process the raw data using a software package like XCMS, MZmine, or Compound Discoverer. This includes peak picking, retention time alignment, and integration.

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered features between the control and treated groups.

    • Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB, MassBank).

Targeted Metabolomics using NMR Spectroscopy

Objective: To validate and absolutely quantify specific metabolites of interest identified from the LC-MS analysis.

Materials:

  • Dried metabolite extracts

  • Deuterated water (D2O) with a known concentration of an internal standard (e.g., TSP-d4)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Protocol:

  • Sample Preparation: Reconstitute the dried metabolite extracts in 600 µL of D2O containing the internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H NMR spectra for each sample.

    • Use a standard pulse sequence with water suppression (e.g., presaturation or NOESYPR1D).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans).

  • Data Processing and Analysis:

    • Process the NMR spectra using software like MestReNova, TopSpin, or an online platform like Chenomx. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

    • Identify metabolites by comparing the chemical shifts and coupling patterns to reference spectra in databases (e.g., HMDB, BMRB).

    • Quantify the metabolites by integrating the area of their characteristic peaks relative to the known concentration of the internal standard.

Visualizations

G Experimental Workflow for Metabolomics Analysis cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Culture (HeLa) treatment Treatment with Compound C (or Vehicle) cell_culture->treatment metabolite_extraction Metabolite Extraction (80% Methanol) treatment->metabolite_extraction lcms Untargeted LC-MS metabolite_extraction->lcms nmr Targeted NMR metabolite_extraction->nmr data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing nmr->data_processing statistical_analysis Statistical Analysis (PCA, PLS-DA, t-test) data_processing->statistical_analysis metabolite_id Metabolite Identification (Database Matching) statistical_analysis->metabolite_id pathway_analysis Pathway Analysis & Biological Interpretation metabolite_id->pathway_analysis

Caption: A generalized workflow for a cell-based metabolomics experiment.

G Hypothetical Signaling Pathway of Compound C Action cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P PPP_metabolites PPP Metabolites (e.g., Ribose-5-P) G6P->PPP_metabolites PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-bisphosphate PFK1->F16BP Pyruvate Pyruvate F16BP->Pyruvate ... TCA_metabolites TCA Cycle Intermediates Pyruvate->TCA_metabolites CompoundC Compound C CompoundC->PFK1 Inhibition

Caption: The hypothetical inhibitory effect of Compound C on the glycolytic pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaeline D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of carmichaeline D from plant sources, primarily Aconitum carmichaelii.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of carmichaeline D, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Carmichaeline D Yield Incomplete Extraction Optimize Solvent Choice: Carmichaeline D, as a diterpenoid alkaloid, has specific solubility characteristics. While polar solvents like methanol and ethanol can be effective, they may also co-extract significant amounts of impurities. Consider a sequential extraction, starting with a non-polar solvent to remove lipids, followed by a more polar solvent for the target alkaloids. An acidic aqueous solution (e.g., 0.1 M HCl) is effective for initial percolation as it converts alkaloids to their more soluble salt forms.[1] Increase Extraction Time/Repetitions: Ensure the solvent has sufficient time to penetrate the plant material. For maceration, consider extending the soaking time. For methods like Soxhlet or reflux, increase the number of cycles or the total extraction time. Ultrasonic-assisted extraction can significantly reduce extraction time compared to traditional methods.[2] Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, leading to more efficient extraction.
Degradation of Carmichaeline D Control pH: Diterpenoid alkaloids are susceptible to degradation under alkaline conditions. Maintain a pH between 2.0 and 7.0 during aqueous extraction steps.[2] Avoid strong bases for extended periods. When basifying to liberate the free alkaloid for organic solvent extraction, do so quickly and proceed to the next step without delay. Manage Temperature: High temperatures can lead to the degradation of thermolabile compounds. If using heat-reflux or Soxhlet extraction, monitor the temperature and consider using a vacuum to lower the solvent's boiling point. For initial extracts, evaporation should be carried out at reduced pressure and moderate temperatures. Solvent-Induced Degradation: Some solvents can promote the degradation of certain alkaloids. For instance, diester-diterpenoid alkaloids can be unstable in methanol, especially with prolonged exposure.[2] If low yields persist with methanol, consider alternative solvents like ethanol or ethyl acetate for the final extraction of the free base.
Co-extraction of Impurities Non-selective Solvent Implement a Defatting Step: Before the main alkaloid extraction, pre-extract the powdered plant material with a non-polar solvent like hexane or petroleum ether to remove fats, waxes, and other lipophilic impurities. Utilize Acid-Base Partitioning: This is a highly effective method for separating alkaloids from neutral and acidic impurities. Extract the total crude extract with an acidic aqueous solution. The alkaloids will move to the aqueous phase as salts, leaving non-basic impurities in the organic phase. Then, basify the aqueous phase and re-extract with an organic solvent to recover the purified alkaloids.[1]
Difficulty in Isolating Carmichaeline D Complex Alkaloid Mixture Chromatographic Separation: Aconitum species contain a complex mixture of structurally similar alkaloids. Use column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected mobile phase gradient to separate carmichaeline D from other alkaloids.[1] Monitor Fractions: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the fractions from column chromatography to identify those containing the highest concentration of carmichaeline D.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting carmichaeline D?

A1: The "best" method depends on available equipment and desired scale. Acid-base extraction is a fundamental and effective technique.[1] Modern methods like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times. For a related diterpenoid alkaloid, lappaconitine, MAE and a combined microwave-ultrasonic method showed significantly higher yields (1.208% and 1.227%, respectively) compared to UAE alone (0.887%).[3][4]

Q2: Which solvent is ideal for carmichaeline D extraction?

A2: A common and effective approach involves initial extraction with a dilute acid (e.g., 0.1 M HCl) to form the alkaloid salt, followed by extraction of the free base into an organic solvent like ethyl acetate after basification.[1] For direct organic solvent extraction, ethanol is often used. However, be mindful of potential degradation with certain solvents like methanol.[2]

Q3: How can I prevent the degradation of carmichaeline D during extraction?

A3: To minimize degradation, control the pH of aqueous solutions to be within the 2.0-7.0 range.[2] Avoid prolonged exposure to high temperatures and strong alkaline conditions. When concentrating extracts, use a rotary evaporator under reduced pressure to keep the temperature low.

Q4: What is a typical yield of carmichaeline D from Aconitum carmichaelii?

A4: The yield can vary significantly based on the plant material, geographical source, and extraction method. In one documented isolation from 2.5 kg of dried roots of Aconitum carmichaelii, 2.8 g of carmichaeline D was obtained, which corresponds to a yield of approximately 0.112%.[1]

Q5: Is it necessary to process the plant material before extraction?

A5: Yes, the plant material (typically the roots) should be thoroughly dried and ground into a fine powder. This increases the surface area for solvent penetration and improves extraction efficiency.

Q6: How can I confirm the presence and quantity of carmichaeline D in my extract?

A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for both qualitative and quantitative analysis of carmichaeline D.[5][6][7][8] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification.[8][9]

Data Presentation

Table 1: Comparison of Extraction Methods for a Related Diterpenoid Alkaloid (Lappaconitine) from Aconitum

Extraction MethodYield (%)Extraction TimeReference
Ultrasonic-Assisted Extraction (UAE)0.887Not Specified[3][4]
Microwave-Assisted Extraction (MAE)1.208Not Specified[3][4]
Microwave-Assisted Ultrasonic Extraction1.227Not Specified[3][4]

Note: This data is for lappaconitine, a structurally related C19-diterpenoid alkaloid, and serves as a comparative reference for the relative efficiencies of these extraction techniques.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Carmichaeline D from Aconitum carmichaelii

This protocol is based on a documented method for the isolation of carmichaeline D.[1]

  • Percolation: Air-dried and powdered roots of Aconitum carmichaelii (2.5 kg) are percolated with 0.1 M HCl (25 L).

  • Basification: The resulting acidic aqueous solution is basified with 10% aqueous NH4OH to a pH of 10.

  • Solvent Extraction: The basified solution is then extracted three times with ethyl acetate (12 L each time).

  • Concentration: The ethyl acetate extracts are combined and the solvent is removed under reduced pressure to yield the total crude alkaloids.

  • Purification: The crude alkaloid extract is then subjected to further purification steps, such as column chromatography, to isolate carmichaeline D.[1]

Visualizations

experimental_workflow start Dried & Powdered Aconitum carmichaelii Roots percolation Percolation with 0.1 M HCl start->percolation acidic_solution Acidic Aqueous Solution (Alkaloid Salts) percolation->acidic_solution basification Basification with 10% NH4OH to pH 10 acidic_solution->basification basified_solution Basified Solution (Free Alkaloids) basification->basified_solution extraction Liquid-Liquid Extraction with Ethyl Acetate basified_solution->extraction organic_phase Ethyl Acetate Phase (Crude Alkaloids) extraction->organic_phase concentration Solvent Removal (Reduced Pressure) organic_phase->concentration crude_alkaloids Total Crude Alkaloids concentration->crude_alkaloids purification Column Chromatography crude_alkaloids->purification final_product Isolated Carmichaeline D purification->final_product logical_relationship cluster_factors Influencing Factors yield Carmichaeline D Yield solvent Solvent Choice (Polarity, Selectivity) solvent->yield affects ph pH (Stability) ph->yield affects temp Temperature (Degradation) temp->yield affects time Extraction Time (Efficiency) time->yield affects particle_size Particle Size particle_size->yield affects method Extraction Method (e.g., UAE, MAE) method->yield affects

References

Technical Support Center: Overcoming Carmichaeline Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Carmichaeline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of Carmichaeline in my aqueous buffer. What are the initial steps I should take?

A1: Initial troubleshooting should focus on optimizing the buffer conditions. Start by assessing the pH of your buffer. Carmichaeline, as an alkaloid, is expected to have higher solubility in acidic conditions due to the protonation of its amine groups. We recommend preparing a small concentration range of your buffer at different pH values (e.g., pH 4.0, 5.0, 6.0) to determine an optimal pH for solubilization. Ensure the buffer concentration itself is not contributing to precipitation, especially when using phosphate buffers in the presence of organic co-solvents.[1]

Q2: Adjusting the pH is not sufficiently improving the solubility for my required concentration. What is the next logical step?

A2: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective next step.[2] Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of lipophilic compounds.[2][3] Commonly used co-solvents in research settings include ethanol, methanol, DMSO, and polyethylene glycols (PEGs). It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations can interfere with downstream biological assays.

Q3: Are there more advanced techniques I can employ if pH adjustment and co-solvents are not effective or suitable for my experimental system?

A3: Yes, several advanced methods can be employed. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These methods aim to alter the physical properties of the drug to enhance dissolution.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[3][4][5]

    • Solid Dispersions: This involves dispersing Carmichaeline in an inert carrier matrix at the solid state.[5][6] Common carriers include polymers like PVP and PEGs.

  • Chemical Modifications: These approaches involve altering the chemical form of the drug.

    • Complexation: The use of cyclodextrins to form inclusion complexes is a widely used technique to enhance the solubility of poorly water-soluble drugs.[4][7][8] The hydrophobic inner cavity of the cyclodextrin can encapsulate the lipophilic Carmichaeline molecule, while the hydrophilic exterior maintains solubility in the aqueous buffer.

    • Salt Formation: For ionizable drugs like Carmichaeline, forming a salt can significantly increase aqueous solubility and dissolution rates.[2][7]

Troubleshooting Guides

Guide 1: Systematic Approach to Carmichaeline Solubilization

This guide provides a step-by-step workflow for systematically addressing Carmichaeline solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Carmichaeline Solubility Issue ph_adjust Step 1: pH Adjustment (e.g., pH 4.0-6.0) start->ph_adjust ph_success Solubility Achieved ph_adjust->ph_success Successful cosolvent Step 2: Introduce Co-solvent (e.g., Ethanol, DMSO) ph_adjust->cosolvent Unsuccessful cosolvent_success Solubility Achieved cosolvent->cosolvent_success Successful advanced Step 3: Advanced Techniques (Complexation, Particle Size Reduction) cosolvent->advanced Unsuccessful advanced_success Solubility Achieved advanced->advanced_success Successful end Consult Further or Re-evaluate Formulation advanced->end Unsuccessful

A step-by-step workflow for troubleshooting Carmichaeline solubility.
Data Presentation: Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Disadvantages Considerations for Biological Assays
pH Adjustment Increases ionization of the molecule.Simple, cost-effective, and easy to implement.[2]Potential for pH to affect drug stability or biological system. Risk of precipitation upon dilution into a different pH environment.[3]Ensure the final pH is compatible with the cells or proteins in the assay.
Co-solvents Reduces the polarity of the solvent system.[2]Effective for many lipophilic compounds. Can be easily screened.Co-solvents can have their own biological or cytotoxic effects. Risk of precipitation upon dilution.[3]A vehicle control with the same co-solvent concentration is essential.
Complexation (Cyclodextrins) Encapsulation of the drug in a host molecule.[4]High efficiency in solubility enhancement. Can also improve stability.Can be more expensive. Potential for the cyclodextrin to interact with other components of the assay.Verify that the cyclodextrin itself does not interfere with the assay endpoint.
Particle Size Reduction Increases surface area for dissolution.[3][5]Improves dissolution rate.[4]Specialized equipment may be required. May not significantly increase equilibrium solubility.[4]The resulting formulation may be a suspension rather than a true solution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Screen
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate or acetate) with pH values ranging from 4.0 to 7.0 in 0.5 pH unit increments.

  • Stock Solution Preparation: Prepare a concentrated stock solution of Carmichaeline in a suitable organic solvent (e.g., DMSO or ethanol) if a solid form is difficult to weigh accurately for small volumes.

  • Equilibration: Add a small, known amount of solid Carmichaeline (or a small aliquot of the stock solution, keeping the organic solvent percentage very low, e.g., <1%) to a fixed volume of each buffer.

  • Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved Carmichaeline.

  • Quantification: Carefully remove the supernatant and quantify the concentration of dissolved Carmichaeline using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH for solubilization.

Protocol 2: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare Co-solvent Mixtures: In your optimal buffer (determined from Protocol 1), prepare a range of co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Repeat steps 3-6 from Protocol 1 for each co-solvent mixture.

  • Analysis: Plot the solubility of Carmichaeline as a function of the co-solvent concentration for each co-solvent tested.

  • Cytotoxicity Control (Important): If the solubilized Carmichaeline is for cell-based assays, run a parallel experiment to determine the cytotoxicity of the buffer-co-solvent mixtures without the drug.

G cluster_1 Solubility Enhancement Decision Pathway start Initial Observation: Low Carmichaeline Solubility check_ionizable Is Carmichaeline ionizable? start->check_ionizable ph_mod Modify Buffer pH check_ionizable->ph_mod Yes cosolvency Use Co-solvents check_ionizable->cosolvency No/Insufficient ph_mod->cosolvency Insufficient Enhancement complexation Use Complexing Agents (e.g., Cyclodextrins) cosolvency->complexation Insufficient or Incompatible other_methods Consider Other Methods: Solid Dispersion, etc. complexation->other_methods Insufficient or Incompatible

A decision pathway for selecting a solubility enhancement method.

References

carmichaenine d stability in dmso and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of carmichaenine D in DMSO and other common laboratory solvents. Given the limited direct stability data for this compound, this guide draws upon information from structurally similar diterpenoid alkaloids, particularly aconitine-type alkaloids, to address potential stability concerns and provide best practices for its handling and storage.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I am observing degradation of my this compound sample in a DMSO stock solution. What could be the cause?

A1: Degradation of this compound in DMSO, especially if the DMSO is not anhydrous, is likely due to hydrolysis of its ester groups. This compound is a diterpenoid alkaloid containing ester functionalities that are susceptible to cleavage. The presence of water in the DMSO can facilitate this hydrolysis, leading to the formation of less active or inactive degradation products. Aconitine, a structurally related alkaloid, has been shown to degrade in the presence of water and at non-optimal pH ranges.

Q2: My experimental results are inconsistent when using this compound. Could solvent stability be a factor?

A2: Yes, inconsistent results can be a strong indicator of compound instability. If this compound is degrading in your experimental solvent, its effective concentration will decrease over time, leading to variability in your results. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific experimental conditions (e.g., temperature, pH, and duration of the experiment).

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Solvent: Use anhydrous DMSO for preparing stock solutions.

  • Temperature: Store stock solutions at -20°C or -80°C. Studies on other aconite alkaloids suggest that lower temperatures significantly reduce the rate of degradation.

  • pH: Maintain a slightly acidic to neutral pH (pH 2.0-7.0) if using aqueous buffers. Alkaline conditions (pH > 7) have been shown to significantly increase the rate of hydrolysis for related alkaloids.[1]

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How can I check for the degradation of my this compound sample?

A4: You can monitor the stability of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). By comparing the chromatogram of a fresh sample to one that has been stored or used in an experiment, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Stability of Structurally Related Aconitine Alkaloids

Alkaloid(s)Solvent/MediumConditionsStability Observation
Aconitine, Mesaconitine, HypaconitinePhosphate Buffer Saline (PBS)pH 7.4Extensive hydrolysis observed.[2]
Aconitine, Mesaconitine, HypaconitinePBS with fresh or denatured rat plasma-Extensive hydrolysis observed.[2]
Benzoylmesaconine, Benzoylaconine, BenzoylhypaconinePBS, PBS with rat plasma, Methanol, Acetonitrile, 50% aqueous Acetonitrile-Remained intact, indicating greater stability of the monoester form.[2]
Aconitine, Mesaconitine, HypaconitineAqueous bufferpH 2.0-7.0Stable.[1]
Aconitine, MesaconitineAqueous bufferpH 7.0-10.0Significant degradation.[1]
Aconitine, Mesaconitine, HypaconitineAqueous bufferpH > 10.0Decomposition.[1]
AconitineAqueous solutionpH 8.0, 25°C, 6 months50% reduction in concentration.[1]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent using HPLC-MS.

1. Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous DMSO, acetonitrile, methanol)

  • HPLC-grade water

  • Buffers of various pH (e.g., phosphate, acetate)

  • HPLC-MS system

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a concentrated stock solution (e.g., 10 mM).

  • Protect the stock solution from light and store it at -80°C.

3. Experimental Setup:

  • Prepare working solutions of this compound (e.g., 10 µM) from the stock solution in the solvent(s) and buffer(s) to be tested.

  • Divide the working solutions into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the aliquots under desired temperature conditions (e.g., room temperature, 37°C).

4. HPLC-MS Analysis:

  • At each time point, inject an aliquot of the test solution into the HPLC-MS system.

  • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Monitor the elution of this compound and any potential degradation products using both UV detection (e.g., at 235 nm) and mass spectrometry in positive ion mode.

5. Data Analysis:

  • Determine the peak area of this compound at each time point.

  • Plot the percentage of this compound remaining versus time to determine the degradation rate.

  • Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

Visualizations

Hydrolysis_Pathway Carmichaenine_D This compound (Diester Diterpenoid Alkaloid) Monoester_Intermediate Monoester Intermediate Carmichaenine_D->Monoester_Intermediate Loss of first ester group Final_Product Hydrolyzed Product (e.g., Aconine-like structure) Monoester_Intermediate->Final_Product Loss of second ester group Water H2O (Hydrolysis) Water->Carmichaenine_D Water2 H2O (Hydrolysis) Water2->Monoester_Intermediate

Caption: General hydrolysis pathway of a diester diterpenoid alkaloid like this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare Concentrated Stock Solution (e.g., in Anhydrous DMSO) Prep_Working Prepare Working Solutions in Test Solvents/Buffers Prep_Stock->Prep_Working Incubate Incubate at Desired Temperatures (e.g., RT, 37°C) Prep_Working->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points HPLC_MS Analyze by HPLC-MS Time_Points->HPLC_MS Data_Analysis Quantify Parent Compound and Identify Degradants HPLC_MS->Data_Analysis Assess_Stability Determine Degradation Rate and Half-life Data_Analysis->Assess_Stability

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Carmichaeline Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carmichaeline is a C19-diterpenoid alkaloid. Due to limited publicly available stability data specific to carmichaeline, this guide provides information largely based on studies of the structurally similar and well-researched aconitine-type alkaloids. The degradation pathways and stability profiles are expected to be comparable, but researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid carmichaeline?

A1: For long-term storage, solid carmichaeline should be stored at -20°C or colder, in a tightly sealed container to protect from moisture and light. For short-term storage, 2-8°C is acceptable.

Q2: How should I prepare and store carmichaeline solutions?

A2: Prepare stock solutions by dissolving carmichaeline in a suitable organic solvent such as methanol or acetonitrile. For short-term storage (up to a week), store aliquots of the stock solution at -20°C. For long-term storage, aliquots should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage due to the high susceptibility of aconitine-type alkaloids to hydrolysis.

Q3: What are the primary causes of carmichaeline degradation?

A3: The primary degradation pathway for carmichaeline, like other aconitine-type alkaloids, is hydrolysis of its ester linkages. This is significantly accelerated by alkaline pH and elevated temperatures. Exposure to strong acids can also lead to degradation. Oxidation is another potential degradation pathway, although hydrolysis is generally the main concern.

Q4: How can I detect if my carmichaeline sample has degraded?

A4: Signs of degradation can include:

  • The appearance of additional peaks in your chromatogram (e.g., HPLC or LC-MS) that were not present in the initial analysis.

  • A decrease in the area of the main carmichaeline peak in your chromatogram over time.

  • A noticeable change in the physical appearance of the sample, such as discoloration.

  • A reduction or loss of the expected biological activity in your experiments.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a carmichaeline sample.

  • Possible Cause: Degradation of carmichaeline.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the solid compound or solution stored at the recommended temperature? Was it protected from light and moisture?

    • Check Solution Age and Solvent: How old is the solution? Was it prepared in an aqueous buffer? Aconitine-type alkaloids are prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1]

    • Analyze a Fresh Sample: Prepare a fresh solution from your solid stock and analyze it immediately. If the extra peaks are absent, this points to degradation in the previous solution.

    • Perform a Co-injection: If you have standards for potential degradation products (e.g., hydrolyzed forms), a co-injection with your sample can help confirm their identity.

Problem: The biological activity of my carmichaeline has decreased significantly.

  • Possible Cause: Compound degradation leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Stock Concentration: Re-analyze the concentration of your carmichaeline stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Assess Experimental Conditions: Are any of your experimental buffers alkaline? The stability of aconitine-type alkaloids decreases significantly in alkaline media.[1]

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your biological assays to minimize the impact of degradation during the experiment.

Data Presentation

The following table summarizes the stability of aconitine, a structurally similar C19-diterpenoid alkaloid, under various conditions. This data can be used as a general guideline for handling carmichaeline. Higher hydrolysis rates were observed at higher temperatures and more alkaline pH.[2]

ConditionIncubation TimeRemaining Aconitine (%)Reference
pH 6.0 at 37°C24 hours~90%[2]
pH 7.4 at 37°C24 hours~70%[2]
pH 6.0 at 50°C24 hours~75%[2]
pH 7.4 at 50°C24 hours~40%[2]
Methanol at Room TemperatureNot SpecifiedStable[1]
Acetonitrile at Room TemperatureNot SpecifiedStable[1]
50% Aqueous Acetonitrile at Room Temp.Not SpecifiedStable[1]

Experimental Protocols

Protocol: Forced Degradation Study for Carmichaeline

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • Carmichaeline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a UV/PDA or MS detector

  • Analytical column (e.g., C18)

2. Stock Solution Preparation:

  • Prepare a stock solution of carmichaeline in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours (alkaline hydrolysis is typically faster).

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place a sample of solid carmichaeline in an oven at 80°C for 48 hours.

    • Also, incubate a solution of carmichaeline in methanol at 60°C for 48 hours.

    • After incubation, dissolve the solid or dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photodegradation:

    • Expose a solution of carmichaeline (e.g., in methanol) to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

4. Analysis:

  • Analyze all stressed samples and a control sample (carmichaeline solution diluted with mobile phase without any stressor) by a suitable HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

Carmichaeline Carmichaeline Hydrolysis_Product_1 Monoester Carmichaeline (Hydrolysis at C-8 or C-14) Carmichaeline->Hydrolysis_Product_1  Hydrolysis (OH⁻, H⁺, Heat) Oxidation_Product Oxidized Carmichaeline Carmichaeline->Oxidation_Product  Oxidation (e.g., H₂O₂) Hydrolysis_Product_2 Carmichaenine (Full Hydrolysis) Hydrolysis_Product_1->Hydrolysis_Product_2  Further Hydrolysis

Caption: Potential degradation pathways of Carmichaeline.

Start Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Assess Solution Preparation (Solvent, Age, pH) Check_Storage->Check_Solution Storage OK Run_Fresh Analyze a Freshly Prepared Sample Check_Storage->Run_Fresh Storage Not OK Check_Solution->Run_Fresh Solution Prep OK Check_Solution->Run_Fresh Solution Prep Not OK Problem_Solved Problem Resolved Run_Fresh->Problem_Solved Fresh Sample OK Further_Investigation Further Investigation Needed (e.g., forced degradation study) Run_Fresh->Further_Investigation Fresh Sample Not OK

Caption: Troubleshooting workflow for Carmichaeline experiments.

References

Technical Support Center: Troubleshooting Carmichaeline Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of carmichaeline. The following sections provide frequently asked questions and a systematic troubleshooting workflow to diagnose and resolve this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for carmichaeline analysis?

Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is drawn out.[1] An ideal peak should have a symmetrical, Gaussian shape.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of quantification, and negatively impact the overall reliability of the method.[1][2] Carmichaeline, as a basic alkaloid, is particularly susceptible to peak tailing in reversed-phase HPLC.[3][4]

Q2: What is the primary chemical cause of peak tailing for a basic compound like carmichaeline?

The primary cause is secondary interactions between the basic amine groups on the carmichaeline molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][5][6] At a typical mobile phase pH (>3), these silanol groups become ionized (negatively charged) and can interact strongly with the positively charged carmichaeline, causing a secondary retention mechanism that leads to tailing.[3][4][6]

Q3: Can my HPLC system itself cause peak tailing for all my peaks, including carmichaeline?

Yes, if all peaks in your chromatogram are tailing, the issue is likely systemic rather than chemical. Common causes include:

  • Extra-column volume (dead volume): Excessive volume from overly long or wide tubing, or improper fittings between the injector, column, and detector.[1][7]

  • Column contamination or damage: A partially blocked inlet frit or a void in the column packing can distort the sample path. This can happen suddenly if a new batch of samples is introduced.

Q4: What is an acceptable level of peak tailing?

The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While a perfect Gaussian peak has a Tf of 1.0, a value up to 1.5 is often considered acceptable for many assays.[3] However, for high-accuracy quantitative methods, a tailing factor as close to 1.0 as possible is desired.

Systematic Troubleshooting Guide for Carmichaeline Peak Tailing

This guide provides a logical workflow to identify and remedy the cause of peak tailing. Start with the initial checks and proceed to the more involved solutions if the problem persists.

Step 1: Initial Diagnosis & Quick Checks

The first step is to determine if the tailing is specific to carmichaeline or affects all peaks.

  • Inject a neutral standard: Analyze a neutral compound (e.g., toluene, caffeine) under the same conditions.

  • Evaluate the result:

    • If only the carmichaeline peak tails: The problem is likely due to chemical interactions. Proceed to Section A: Chemical and Method-Related Issues .

    • If all peaks (including the neutral standard) tail: The problem is likely mechanical or system-related. Proceed to Section B: System and Hardware Issues .

Diagram: Initial Troubleshooting Workflow

start Peak Tailing Observed for Carmichaeline inject_neutral Inject a Neutral Standard Compound start->inject_neutral eval Do All Peaks Tail? inject_neutral->eval chem_issues Problem is Likely Chemical/Method-Related eval->chem_issues No sys_issues Problem is Likely System/Hardware-Related eval->sys_issues Yes goto_A Go to Section A chem_issues->goto_A goto_B Go to Section B sys_issues->goto_B

Caption: Initial diagnostic workflow for HPLC peak tailing.

Section A: Troubleshooting Chemical and Method-Related Issues

These issues arise from interactions between carmichaeline, the mobile phase, and the stationary phase.

Diagram: Mechanism of Carmichaeline Peak Tailing

cluster_surface Silica Surface (pH > 3) silanol Ionized Silanol Group (Si-O⁻) interaction Strong Ionic Interaction (Secondary Retention) silanol->interaction carmichaeline Protonated Carmichaeline (Basic Amine Group, R₃N⁺H) carmichaeline->interaction result Delayed Elution & Peak Tailing interaction->result

Caption: Interaction between basic carmichaeline and ionized silanols.

A1: Mobile Phase pH and Buffer Optimization

The pH of the mobile phase is the most critical factor for controlling the peak shape of basic compounds.[6]

  • Issue: At mid-range pH (e.g., pH 4-7), residual silanols are ionized (negatively charged) and carmichaeline's amine groups are protonated (positively charged), leading to strong ionic interactions.[3][4]

  • Solution 1 (Low pH): Lower the mobile phase pH to ≤ 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[7] At low pH, silanol groups are protonated (neutral), minimizing secondary interactions.[3]

  • Solution 2 (High pH): Use a column stable at high pH (pH > 8). At high pH, carmichaeline will be in its neutral form, eliminating ionic interactions with the column.

  • Buffer Strength: Ensure adequate buffer concentration (typically 10-25 mM) to control the pH across the column and prevent shifts during the gradient.[7]

ParameterCondition 1 (Tailing)Condition 2 (Improved)Rationale
Mobile Phase pH pH 5.5pH 2.8Suppresses silanol ionization, reducing secondary retention.[3][7]
Additive 10 mM Ammonium Acetate0.1% Formic AcidProvides better pH control in the acidic range.[7]
Column Type Standard Silica C18pH-stable C18 or HybridStandard silica can dissolve at very low pH; specialized columns are more robust.[3]
A2: Use of Mobile Phase Additives

Additives can compete with carmichaeline for active silanol sites.

  • Issue: Silanol groups are available for interaction.

  • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 20-25 mM.[5] The positively charged TEA will preferentially interact with the ionized silanols, effectively shielding them from carmichaeline. Note that TEA can suppress MS signal if using LC-MS.

A3: Column Chemistry Selection

Modern columns are designed to minimize silanol interactions.

  • Issue: Using older, Type A silica columns which have a high concentration of acidic silanol groups and metal contaminants.[5]

  • Solution: Switch to a modern, high-purity "Type B" silica column. These columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them much less active.[3][7] Hybrid or polymer-based columns can also eliminate silanol activity.[5]

A4: Sample Overload and Solvent Effects
  • Issue (Overload): Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak that often looks like a right triangle.[1]

  • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and retention time increases slightly, the column was overloaded.

  • Issue (Solvent Mismatch): Dissolving the sample in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water) can cause peak distortion.[1][2]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Section B: Troubleshooting System and Hardware Issues

These problems typically affect all peaks in a chromatogram.

B1: Check for Extra-Column Volume (Dead Volume)
  • Issue: Unswept volume in the flow path causes band broadening and tailing.[1]

  • Solution:

    • Check all fittings, especially between the autosampler, column, and detector, to ensure they are properly seated and there are no gaps.[4]

    • Use tubing with the smallest possible internal diameter and shortest possible length.[6]

    • Ensure the correct ferrule is used for the fitting port.[4]

B2: Inspect for Column Contamination or Blockage
  • Issue: Particulates from the sample or mobile phase can block the column inlet frit, or strongly retained compounds can accumulate on the column head.

  • Solution:

    • Remove Guard Column: If using a guard column, remove it and run the analysis again. If the peak shape improves, replace the guard column.

    • Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction to waste (check manufacturer's instructions to ensure the column is backflush-compatible).[1] This can often dislodge particulates from the inlet frit.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a contaminated C18 column. Warning: Always disconnect the column from the detector before flushing with strong solvents.

  • Remove Buffers: Flush the column with 20 column volumes of HPLC-grade water mixed with your organic mobile phase solvent (e.g., 50:50 Methanol/Water) to remove any salts or buffers.[1]

  • Flush with Strong Solvent: Flush with 20 column volumes of a strong, non-polar solvent like isopropanol (IPA) to remove strongly retained hydrophobic contaminants.[1]

  • Flush with Intermediate Solvent: Flush with 20 column volumes of the organic solvent used in your mobile phase (e.g., 100% Acetonitrile or Methanol).

  • Re-equilibrate: Re-introduce your mobile phase and equilibrate the column until a stable baseline is achieved (at least 10-15 column volumes).[1]

Protocol 2: Preparation of a Low pH Mobile Phase

This is an example protocol for preparing a mobile phase at approximately pH 2.8.

  • Aqueous Component (A):

    • Measure 1000 mL of HPLC-grade water into a clean bottle.

    • Carefully add 1.0 mL of formic acid (final concentration 0.1% v/v).

    • Mix thoroughly and degas using sonication or vacuum filtration.

  • Organic Component (B):

    • Measure 1000 mL of HPLC-grade acetonitrile or methanol.

    • (Optional) Add 1.0 mL of formic acid to the organic phase as well to maintain consistency.

    • Mix and degas.

  • Usage: Use these as mobile phases A and B in your gradient program. The low pH will keep the silanol groups on the column surface protonated and reduce their interaction with carmichaeline.[7]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for carmichaenine D.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound and related diterpenoid alkaloids.

1. Issue: No or Very Low Analyte Signal/Peaks

  • Question: I am not seeing any peaks for this compound in my chromatogram. What should I check?

  • Answer: The absence of peaks can stem from several factors, ranging from sample preparation to instrument settings.[1][2] First, verify that the autosampler and syringe are functioning correctly and that the sample has been properly prepared.[1] Ensure that the mass spectrometer is properly calibrated and that the detector is on, with gases flowing correctly.[1][3] A common issue is a system leak; check all gas connections, particularly after changing gas cylinders.[1] Also, confirm that your mobile phase composition and ionization source are appropriate for this compound, which, like other Aconitum alkaloids, generally ionizes well in positive electrospray ionization (ESI) mode with a slightly acidic mobile phase (e.g., containing 0.1% formic acid).[4]

2. Issue: Poor Signal Intensity or Low Sensitivity

  • Question: My signal for this compound is very weak. How can I improve the sensitivity?

  • Answer: Low sensitivity is a frequent challenge in mass spectrometry.[1] Key areas to investigate include:

    • Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can lead to ion suppression.[3]

    • Ionization Efficiency: For Aconitum alkaloids, ESI in positive mode is typically effective.[5][6] Experiment with different ionization sources if available (e.g., APCI) to see which yields a better response for your specific matrix.[3]

    • MS Parameter Tuning: The most critical step is to optimize key mass spectrometry parameters. This includes the capillary voltage, cone voltage (or declustering potential), and collision energy for MS/MS experiments.[7] These parameters must be tuned to maximize the signal for this compound. A systematic approach, such as infusion of a standard solution, is recommended for this optimization.[8][9]

    • Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering compounds or enhance sample cleanup procedures.[5][6]

3. Issue: High Background Noise

  • Question: The baseline of my chromatogram is very noisy, making it difficult to detect my analyte. What can I do?

  • Answer: High background noise can obscure low-level signals. Consider the following troubleshooting steps:

    • Mobile Phase and System Contamination: Ensure you are using high-purity (LC-MS grade) solvents and additives.[2] Contaminated solvents or a dirty LC system can introduce significant background noise.

    • Gas Quality: Use high-purity nitrogen for the nebulizer and desolvation gas. Check for leaks in the gas lines.[10]

    • Ion Source Cleaning: A contaminated ion source is a common cause of high background. Follow the manufacturer's instructions to clean the source components.

    • Detector Settings: Adjust detector settings, such as the gain, to minimize noise while maintaining adequate signal.[3]

4. Issue: Inaccurate Mass Measurement

  • Question: The observed mass for my this compound precursor ion is incorrect. How can I fix this?

  • Answer: Accurate mass measurement is crucial for compound identification. If you are experiencing mass shifts, perform the following checks:

    • Mass Calibration: The most common cause of mass inaccuracy is an outdated or failed calibration. Recalibrate the mass spectrometer using the manufacturer's recommended calibration solution and procedure.[3] Regular calibration is essential for maintaining mass accuracy.[3]

    • Reference Mass: If your system uses a reference mass for real-time correction, ensure the reference solution is present and being delivered correctly.[2]

    • Instrument Maintenance: General instrument condition can affect mass accuracy. Ensure the mass spectrometer is well-maintained and operating under stable temperature and pressure conditions.[3]

Frequently Asked Questions (FAQs)

1. What are the theoretical precursor ions for this compound in positive ESI mode?

  • Question: I am setting up my MS method for this compound. What m/z values should I be looking for?

  • Answer: this compound has a molecular formula of C27H41NO8 and a monoisotopic mass of 507.2832 g/mol . In positive electrospray ionization (ESI) mode, you should primarily look for the protonated molecule [M+H]+ at an m/z of approximately 508.2905. Depending on the mobile phase composition, you may also observe adducts such as the sodium adduct [M+Na]+ at m/z 530.2724 or the ammonium adduct [M+NH4]+ at m/z 525.3172.

2. Which ionization mode is best for this compound?

  • Question: Should I use ESI, APCI, or another ionization technique for this compound analysis?

  • Answer: Based on the analysis of other Aconitum alkaloids, positive mode Electrospray Ionization (ESI) is generally the most effective and widely used technique.[4][5][6] Aconitum alkaloids contain nitrogen atoms that are readily protonated, making them well-suited for positive ESI.

3. What are typical starting LC-MS/MS parameters for Aconitum alkaloids like this compound?

  • Question: I need a starting point for my method development. Can you provide some typical instrument settings?

  • Answer: While optimal parameters must be determined empirically for your specific instrument and analyte, the following tables provide a good starting point based on published methods for related Aconitum alkaloids.[4][11]

Table 1: Recommended Starting LC Parameters for this compound Analysis

ParameterRecommended Starting Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Table 2: Typical Starting MS Parameters for Related Aconitum Alkaloids

ParameterTypical Value Range
Ionization Mode Positive ESI
Capillary Voltage 2.5 - 4.0 kV
Cone Voltage 20 - 50 V
Source Temperature 90 - 130 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 30 - 50 L/h
Desolvation Gas Flow 600 - 800 L/h

Table 3: User-Defined Optimized Parameters for this compound

This table is for users to record their empirically determined optimal values.

ParameterPrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV) for Ion 1Product Ion 2 (m/z)CE (eV) for Ion 2Cone Voltage (V)
This compound

Experimental Protocols

Protocol 1: Optimization of Cone Voltage and Collision Energy via Infusion

This protocol describes the process of finding the optimal cone voltage (or declustering potential) and collision energy (CE) for this compound using direct infusion into the mass spectrometer.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Set up the Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Cone Voltage:

    • Set the mass spectrometer to monitor the [M+H]+ precursor ion of this compound (m/z 508.3) in full scan or SIM mode.

    • While infusing, ramp the cone voltage across a relevant range (e.g., 10 V to 80 V) and record the ion intensity at each step.

    • Plot the ion intensity against the cone voltage. The optimal cone voltage is the value that produces the maximum signal intensity.

  • Optimize Collision Energy:

    • Set the mass spectrometer to product ion scan mode, with the precursor ion (m/z 508.3) selected in the first quadrupole.

    • Set the cone voltage to the optimal value determined in the previous step.

    • Ramp the collision energy in the collision cell over a range (e.g., 5 eV to 60 eV).

    • Identify the most abundant and stable product ions.

    • For each major product ion, perform a Multiple Reaction Monitoring (MRM) experiment, ramping the collision energy to find the value that maximizes the signal for that specific precursor-to-product transition.[7]

Visualizations

Workflow_for_MS_Parameter_Optimization cluster_prep 1. Preparation cluster_optimization 2. MS Parameter Optimization cluster_verification 3. Method Verification prep_std Prepare this compound Standard (1 µg/mL) setup_infusion Set up Syringe Pump for Direct Infusion prep_std->setup_infusion tune_source Tune Ion Source Parameters (Capillary Voltage, Gas Flows, Temperatures) setup_infusion->tune_source optimize_cv Optimize Cone Voltage (CV) for Precursor Ion [M+H]+ tune_source->optimize_cv find_fragments Acquire Product Ion Scan to Identify Fragments optimize_cv->find_fragments optimize_ce Optimize Collision Energy (CE) for each MRM Transition find_fragments->optimize_ce lc_ms_run Inject Standard into LC-MS/MS System optimize_ce->lc_ms_run verify_peak Verify Peak Shape, Sensitivity, and Reproducibility lc_ms_run->verify_peak

Caption: Workflow for optimizing MS parameters for this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions problem Low or No Signal check_instrument Check Instrument Status (Leaks, Calibration, Detector) problem->check_instrument check_sample Verify Sample Prep & Concentration problem->check_sample check_lc Evaluate LC Method (Mobile Phase, Column) problem->check_lc check_ms Review MS Parameters (Ionization, Voltages) problem->check_ms fix_instrument Fix Leaks, Recalibrate, Clean Source check_instrument->fix_instrument remake_sample Prepare Fresh Sample check_sample->remake_sample optimize_lc Adjust Mobile Phase/Gradient check_lc->optimize_lc optimize_ms Re-optimize MS Parameters (CV, CE) via Infusion check_ms->optimize_ms

Caption: Logical diagram for troubleshooting low MS signal.

References

Navigating Matrix Effects in Carmichaeline LC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of carmichaeline. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge that can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]

Matrix effects arise from co-eluting, undetected components in the sample matrix that interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][4][5] This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, diagnose, and resolve these issues in your carmichaeline experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my carmichaeline analysis?

A1: Common indicators of matrix effects include poor peak shape (broadening, splitting, or tailing), inconsistent signal intensity, high variability in quantification between samples, and shifts in retention time.[6][7][8] These issues can lead to inaccurate and unreliable results.

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

A2: Two primary methods can be used to confirm the presence of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7] A standard solution of carmichaeline is infused into the mobile phase after the analytical column while a blank matrix extract is injected. A stable baseline signal will dip or spike in the presence of interfering matrix components.[7]

  • Post-Extraction Spike: This quantitative method compares the signal response of carmichaeline in a clean solvent to its response in a pre-extracted blank matrix spiked with the same concentration.[2][4] A significant difference in the peak area indicates the presence of matrix effects.[7]

Q3: What are the primary strategies to mitigate matrix effects for carmichaeline?

A3: The core strategies involve:

  • Optimizing Sample Preparation: To remove interfering matrix components before analysis.[4]

  • Modifying Chromatographic Conditions: To separate carmichaeline from co-eluting interferences.[4][7]

  • Utilizing an Appropriate Internal Standard: To compensate for signal variations.

  • Optimizing MS Source Parameters: To maximize the analyte signal and minimize matrix influence.[1][7]

Q4: Are there any recommended sample preparation techniques for Aconitum alkaloids like carmichaeline?

A4: Yes, for complex matrices, consider the following techniques:

  • Solid-Phase Extraction (SPE): Mixed-mode cation-exchange cartridges have been shown to be effective for extracting Aconitum alkaloids.[9]

  • Liquid-Liquid Extraction (LLE): This can be effective for separating alkaloids from the sample matrix.[9]

  • Dispersive Solid-Phase Extraction (d-SPE): A novel approach using materials like ZIF-8 has been developed for the quantification of aconitine alkaloids in biological samples.[10]

  • Dilution: For samples with high concentrations of carmichaeline, simple dilution can significantly reduce matrix effects.[11]

Q5: What is the "gold standard" for correcting for matrix effects?

A5: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard.[1][4] A SIL-IS is chemically identical to the analyte, meaning it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[1] While highly effective, the availability and cost of a specific SIL-IS for carmichaeline should be considered.[12]

Troubleshooting Guides

Issue 1: I'm observing significant ion suppression for carmichaeline.

Ion suppression is the most common manifestation of matrix effects.[2] Follow this workflow to troubleshoot the issue:

A Start: Significant Ion Suppression Observed B Confirm and Quantify the Effect (Post-Extraction Spike) A->B C Optimize Sample Preparation B->C Matrix Effect > 15% F Optimize MS Source Parameters B->F Matrix Effect > 15% D Modify Chromatographic Conditions C->D Suppression Persists G Problem Resolved C->G Matrix Effect < 15% E Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) D->E Co-elution Still Occurs D->G Separation Achieved E->G Accurate Quantification Achieved F->C

Caption: Troubleshooting workflow for ion suppression.

Actions:

  • Confirm and Quantify: Perform a post-extraction spike experiment to calculate the matrix factor. A matrix factor below 85% indicates significant ion suppression.[2]

  • Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.

  • Modify Chromatographic Conditions: Adjust the gradient profile to better separate carmichaeline from matrix components. Consider trying a column with a different stationary phase chemistry to alter selectivity.[7]

  • Utilize a SIL-IS: If available, a stable isotope-labeled internal standard for carmichaeline is the most effective way to compensate for ion suppression.

  • Optimize MS Source Parameters: Fine-tune ion source parameters like gas flows, temperatures, and voltages to maximize the ionization of carmichaeline.[1]

Issue 2: My carmichaeline peak shape is poor (tailing, fronting, or splitting).

Poor peak shape can be caused by matrix components interfering with the chromatography.[6]

cluster_0 Peak Shape Troubleshooting A Start: Poor Peak Shape Observed B Check for Column Overload (Inject a dilution series) A->B C Improve Sample Cleanup (SPE or LLE) B->C Peak shape improves with dilution D Adjust Mobile Phase pH B->D No improvement F Problem Resolved C->F E Evaluate Column Integrity D->E No improvement D->F Peak shape improves E->F New column resolves issue

Caption: Decision tree for troubleshooting poor peak shape.

Actions:

  • Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves with dilution, it suggests that the column is being overloaded by matrix components.

  • Improve Sample Cleanup: Use SPE or LLE to remove the interfering compounds.

  • Adjust Mobile Phase pH: Carmichaeline is an alkaloid, and its peak shape can be sensitive to the pH of the mobile phase. Ensure the pH is appropriate for good chromatography of basic compounds.

  • Evaluate Column Integrity: If the problem persists, the column itself may be contaminated or degraded. Consider flushing the column or replacing it.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation and analytical strategies in mitigating matrix effects for Aconitum alkaloids, which can be considered as a proxy for carmichaeline.

ParameterMethodMatrixResultReference
Matrix Effect Dilution (≥100x)Sand Ginger Powder<10%[11]
Matrix Effect Dilution and 1 µL injectionSpice Powder<15%[11]
Recovery Dispersive SPE (ZIF-8)Rat PlasmaOptimized for high efficiency[10]
Recovery Solid-Phase Extraction (Oasis MCX)Human Urine81.5% - 96.4%[9]
Precision (RSD) Solid-Phase Extraction (Oasis MCX)Blood and UrineIntra-day: 0.3-9.9%, Inter-day: 3.2-12.8%[9]

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Assessment

Objective: To quantify the extent of ion suppression or enhancement.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of carmichaeline in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the carmichaeline standard into the final, clean extract at the same concentration as Set A.[2]

    • Set C (Blank Matrix): Analyze a blank matrix extract to check for interferences.

  • Analysis: Analyze all three sets by LC-MS.

  • Calculation:

    • Matrix Factor (MF %) = (Peak Area in Set B / Peak Area in Set A) * 100[2]

    • Interpretation:

      • MF < 85% indicates significant ion suppression.[2]

      • MF > 115% indicates significant ion enhancement.[2]

      • An MF between 85% and 115% is often considered acceptable.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Aconitum Alkaloids

Objective: To remove interfering matrix components from biological samples.[1]

Methodology (based on a method for related compounds):

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange (MCX) SPE cartridge with methanol followed by water.[9]

  • Sample Loading: Load the pre-treated and acidified sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak acidic solution to remove neutral and acidic interferences, followed by methanol to remove basic interferences that are weaker than the analytes.

  • Elution: Elute the carmichaeline and other Aconitum alkaloids with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]

cluster_0 Sample Preparation Workflow A Sample Extraction (e.g., Methanol/Formic Acid) C Load Sample A->C B Condition SPE Cartridge (Methanol, then Water) B->C D Wash Cartridge (Acidic Solution, then Methanol) C->D E Elute Carmichaeline (Basic Methanolic Solution) D->E F Evaporate and Reconstitute E->F G LC-MS Analysis F->G

Caption: A general workflow for SPE sample preparation.

References

reducing epimerization of carmichaenine d during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of epimerization during the synthesis of carmichaenine D, a complex C19-diterpenoid alkaloid.

Troubleshooting Guide: Reducing Epimerization of this compound

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant challenge in the synthesis of complex natural products like this compound. The most probable site for epimerization in the this compound core structure is the C1 stereocenter, which bears a hydroxyl group. The proton at C1 is alpha to the C9 carbonyl group, making it susceptible to abstraction under basic conditions, leading to an equilibrium between the desired C1α-hydroxy epimer and the undesired C1β-hydroxy epimer.

Issue 1: Observation of a Mixture of C1 Epimers

If you are observing a mixture of C1 epimers in your reaction product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Use of Strong, Non-hindered Bases: Strong, sterically unhindered bases (e.g., sodium methoxide, potassium tert-butoxide) can readily abstract the acidic C1 proton, leading to equilibration and formation of the thermodynamically more stable epimer.Solution: Employ sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or 2,6-lutidine. These bases are less likely to access the sterically congested C1 proton.
Elevated Reaction Temperatures: Higher temperatures provide the necessary activation energy for the reverse reaction, allowing the system to reach thermodynamic equilibrium, which may favor the undesired epimer.Solution: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product. This minimizes the rate of the reverse reaction and helps preserve the desired stereochemistry.
Prolonged Reaction Times: Extended reaction times, even at lower temperatures, can allow for slow equilibration to the thermodynamic product.Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time for epimerization to occur.
Protic Solvents: Protic solvents can facilitate proton exchange and promote epimerization.Solution: Use aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.

Frequently Asked Questions (FAQs)

Q1: At which step in the synthesis of this compound is epimerization at C1 most likely to occur?

A1: Epimerization at C1 is most probable during any step where a base is used to perform a transformation on a molecule containing the C1 stereocenter and the C9 ketone. This is particularly relevant during reactions such as the protection or deprotection of nearby functional groups, or any transformation that requires the generation of an enolate in the vicinity of C1.

Q2: How can I confirm the stereochemistry at the C1 position?

A2: The stereochemistry at C1 can be determined using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can reveal through-space correlations between the C1 proton and other protons in the molecule, which are dependent on the stereochemistry. X-ray crystallography of a suitable crystalline derivative provides unambiguous confirmation of the stereochemistry.

Q3: What is the likely thermodynamic product for the C1 stereocenter?

A3: The thermodynamic stability of the C1 epimers can be influenced by various steric and electronic factors within the complex polycyclic framework of this compound. In many aconitine-type alkaloids, the C1α-hydroxy configuration is the naturally occurring and often thermodynamically more stable isomer. However, this is not a universal rule, and the specific substitution pattern can alter the relative stabilities. Molecular modeling can be a useful tool to predict the relative energies of the two epimers.

Q4: Can protecting groups influence the stereochemical outcome at C1?

A4: Yes, the choice of protecting groups for other functional groups in the molecule can have a significant impact. Bulky protecting groups can influence the conformational preference of the ring system, thereby shielding one face from attack by reagents or bases and directing the stereochemical outcome of reactions at or near C1.

Quantitative Data Summary

ConditionBaseTemperature (°C)Expected Major Product (C1 Stereochemistry)Illustrative Epimer Ratio (α:β)
Kinetic Control LDA-78α-hydroxy (kinetic product)>95:5
Kinetic Control LHMDS-78α-hydroxy (kinetic product)>90:10
Thermodynamic Control NaOMe25β-hydroxy (thermodynamic product)<10:90
Thermodynamic Control KtBuO25β-hydroxy (thermodynamic product)<5:95

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Reactions under Kinetic Control to Minimize C1 Epimerization

This protocol provides a general framework for performing base-mediated reactions while minimizing the risk of epimerization at the C1 position.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous aprotic solvent (e.g., THF). Ensure all reagents are anhydrous.

  • Reaction Cooldown: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the this compound intermediate in the anhydrous solvent and add it to the reaction flask via cannula.

  • Base Addition: Slowly add the sterically hindered base (e.g., LDA, freshly prepared or as a solution in a non-polar solvent) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride or another suitable quenching agent.

  • Workup: Allow the reaction mixture to warm to room temperature and perform a standard aqueous workup followed by extraction with an appropriate organic solvent.

  • Purification: Purify the product using flash column chromatography on silica gel.

Visualizations

Epimerization_Pathway This compound (C1α-OH) This compound (C1α-OH) Enolate Intermediate Enolate Intermediate This compound (C1α-OH)->Enolate Intermediate Base (e.g., NaOMe) -H+ Enolate Intermediate->this compound (C1α-OH) +H+ This compound (C1β-OH) This compound (C1β-OH) Enolate Intermediate->this compound (C1β-OH) +H+ This compound (C1β-OH)->Enolate Intermediate Base -H+ Troubleshooting_Workflow start Mixture of C1 Epimers Observed condition_check Reaction Conditions? start->condition_check base_check Strong, Non-hindered Base? condition_check->base_check Analyze temp_check Elevated Temperature? base_check->temp_check No solution_base Use Sterically Hindered Base (LDA, LHMDS) base_check->solution_base Yes time_check Prolonged Reaction Time? temp_check->time_check No solution_temp Lower Reaction Temperature (-78°C) temp_check->solution_temp Yes solvent_check Protic Solvent? time_check->solvent_check No solution_time Monitor Reaction and Quench Promptly time_check->solution_time Yes solution_solvent Use Anhydrous Aprotic Solvent (THF) solvent_check->solution_solvent Yes end Desired C1α-Epimer solvent_check->end No solution_base->end solution_temp->end solution_time->end solution_solvent->end

Technical Support Center: Minimizing Carmichaenine D Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of carmichaenine D to laboratory ware. Adsorption can lead to inaccurate quantification, reduced compound availability in assays, and poor experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption a concern?

A1: this compound is a natural product derived from Aconitum carmichaeli.[1] Its chemical formula is C29H39NO7 and it has a molecular weight of 513.631 g/mol .[1] Like many complex organic molecules, this compound can adsorb to laboratory surfaces, a phenomenon known as non-specific binding (NSB). This can lead to significant errors in experimental results, including underestimation of the compound's concentration and reduced availability for biological assays.

Q2: What causes this compound to adsorb to labware?

A2: The primary drivers of adsorption for molecules like this compound are hydrophobic interactions and ionic interactions.[2][3]

  • Hydrophobic Interactions: Non-polar regions of the this compound molecule are repelled by aqueous solutions and prefer to associate with hydrophobic surfaces, such as those of polypropylene and polystyrene plastics.[4]

  • Ionic Interactions: this compound is an alkaloid, which are typically basic and can carry a positive charge in solution. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as the silanol groups on glass.[3]

Q3: Which types of labware are most prone to adsorbing this compound?

A3: Both plastic and glass labware can adsorb this compound, but the primary mechanism of adsorption differs.

  • Plastic Labware (e.g., Polypropylene, Polystyrene): These materials are inherently hydrophobic and primarily cause adsorption through hydrophobic interactions.[4]

  • Glass Labware (e.g., Borosilicate): While glass is generally hydrophilic, its surface contains negatively charged silanol groups that can ionically bind with positively charged molecules like alkaloids.[3] Hydrophobic interactions can also occur at siloxane groups on the glass surface.[3]

Q4: How can I minimize the adsorption of this compound?

A4: Several strategies can be employed to minimize adsorption:

  • Use Low-Adsorption Labware: Utilize commercially available labware with surfaces that are specially treated to be low-binding.[4][5]

  • Surface Passivation: Chemically treat the surface of your labware to reduce its ability to interact with this compound.[6]

  • Use of Blocking Agents: Add inert molecules to your solutions that will coat the labware surface and prevent this compound from binding.[4][6]

  • Solvent Modification: For hydrophobic interactions, adding an organic solvent or a non-ionic surfactant to your sample solution can be effective.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or inconsistent analytical readings (e.g., HPLC, LC-MS) Adsorption of this compound to vials, pipette tips, or microplates, leading to loss of analyte.[5]1. Switch to low-adsorption HPLC vials, which are often surface-treated (e.g., silanized).[5] 2. Use low-retention pipette tips. 3. Consider passivating your glassware (see Experimental Protocol 1). 4. If using plasticware, consider adding a small percentage of an organic solvent like acetonitrile or methanol to your sample, if compatible with your analytical method.[2][3]
Reduced potency or efficacy in cell-based assays Adsorption of this compound to the surfaces of cell culture plates or tubes, lowering the effective concentration of the compound available to the cells.1. Use commercially available low-binding cell culture plates. 2. Pre-treat the cell culture plates with a blocking agent like Bovine Serum Albumin (BSA) (see Experimental Protocol 2). A 0.1% to 1% (w/v) BSA solution is typically effective.[4]
Poor experiment-to-experiment reproducibility Variable adsorption of this compound due to slight differences in labware, incubation times, or solution compositions.1. Standardize the type of labware used across all experiments. 2. Implement a consistent labware treatment protocol, such as passivation or blocking, for all relevant experiments.

Experimental Protocols

Experimental Protocol 1: Glassware Passivation with a Silanizing Agent

This protocol describes a general method for passivating glassware to reduce the adsorption of positively charged and hydrophobic molecules.

Workflow for Glassware Passivation

G cluster_cleaning Cleaning cluster_silanization Silanization cluster_rinsing Rinsing & Drying Clean_Glassware Clean Glassware (Detergent, Water, DI Water) Dry_Glassware Oven Dry (e.g., 110°C for 2h) Clean_Glassware->Dry_Glassware Prepare_Sol Prepare Silanizing Solution (e.g., 2% dimethyldichlorosilane in heptane) Incubate Incubate Glassware (5-10 min) Dry_Glassware->Incubate Prepare_Sol->Incubate Rinse_Heptane Rinse with Heptane Incubate->Rinse_Heptane Rinse_Methanol Rinse with Methanol Rinse_Heptane->Rinse_Methanol Final_Dry Final Dry (Air or Oven) Rinse_Methanol->Final_Dry

Caption: Workflow for glassware passivation using a silanizing agent.

Materials:

  • Glassware to be passivated

  • Detergent

  • Deionized (DI) water

  • Oven

  • Fume hood

  • Silanizing agent (e.g., dimethyldichlorosilane)

  • Anhydrous heptane (or other suitable organic solvent)

  • Methanol

Procedure:

  • Cleaning: Thoroughly clean the glassware with detergent and water, followed by several rinses with DI water.

  • Drying: Dry the glassware completely in an oven at 110-140°C for at least one hour. It is critical that the glass is free of water.

  • Silanization (in a fume hood):

    • Prepare a 2-5% (v/v) solution of the silanizing agent in an anhydrous organic solvent like heptane.

    • Immerse the dry, cool glassware in the silanizing solution for 5-10 minutes. Alternatively, the solution can be used to rinse the inner surfaces of the glassware.

  • Rinsing:

    • Remove the glassware from the silanizing solution and rinse it thoroughly with the organic solvent (e.g., heptane) to remove excess reagent.

    • Rinse the glassware with methanol to remove any remaining by-products.

  • Final Drying: Allow the glassware to air dry in a fume hood, or dry it in an oven. The passivated surface is now ready for use.

Experimental Protocol 2: Pre-treatment of Labware with a Blocking Agent (BSA)

This protocol is suitable for pre-coating plastic or glass surfaces, particularly for biological assays.

Workflow for Labware Pre-treatment with BSA

G Prepare_BSA Prepare BSA Solution (e.g., 1% w/v in buffer) Add_BSA Add BSA Solution to Labware Prepare_BSA->Add_BSA Incubate Incubate (e.g., 30 min at RT) Add_BSA->Incubate Remove_BSA Aspirate BSA Solution Incubate->Remove_BSA Wash Wash with Buffer (Optional) Remove_BSA->Wash Use_Labware Use Labware Immediately Wash->Use_Labware

Caption: Workflow for pre-treating labware with Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Labware to be treated (e.g., microplates, tubes)

Procedure:

  • Prepare BSA Solution: Prepare a 0.1% to 1% (w/v) solution of BSA in a buffer that is compatible with your experiment (e.g., PBS).[4]

  • Coat Labware: Add the BSA solution to the labware, ensuring that all surfaces that will come into contact with the this compound solution are covered.

  • Incubate: Incubate the labware at room temperature for at least 30 minutes. For more effective coating, incubation can be extended to 2 hours or overnight at 4°C.

  • Remove Solution: Aspirate the BSA solution from the labware.

  • Wash (Optional): Depending on the assay, you may wish to gently wash the labware with the experimental buffer to remove any loosely bound BSA.

  • Use Immediately: The treated labware is now ready for the addition of your this compound solution.

Quantitative Data Summary

Compound Type Labware/Treatment Adsorption Reduction Reference
Hydrophobic Drugs (e.g., Paclitaxel)Low-adsorption microplatesCan reduce NSA to below 15%[2]
Positively Charged DrugsLow-adsorption microplatesAdsorption may still be significant due to ionic interactions.[2]
Hydrophobic & Positively Charged DrugsSilane-coupling agent (GPTMS) coated microplatesSuppressed NSA to below 10%[2]
Hydrophobic CompoundsAddition of organic solvent (e.g., acetonitrile)Can significantly inhibit NSA.[2][3]

References

Technical Support Center: Purification of Carmichaeline D from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of carmichaeline D from crude plant extracts. The information is presented in a practical question-and-answer format to assist in optimizing experimental workflows.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Carmichaeline D after Initial Extraction Incomplete extraction from plant material. Degradation of carmichaeline D during extraction.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Use an optimized extraction solvent. An acidic ethanol solution (e.g., ethanol: pH 3.0 HAc = 85:15, v/v) can improve the extraction of alkaloids. - Perform repeated extractions (at least 3 times) to ensure exhaustive extraction.
Poor Enrichment on Macroporous Resin Column Incorrect resin selection. Suboptimal loading or elution conditions.- Select a macroporous resin with appropriate polarity. For diterpenoid alkaloids, weakly polar resins are often effective. - Optimize the pH of the sample solution before loading; a slightly acidic pH can be beneficial for alkaloid adsorption. - Control the flow rate during sample loading and elution. A slower flow rate generally improves binding and elution resolution. - Use a gradient of ethanol in water for elution to effectively separate compounds with different polarities.
Co-elution of Impurities with Carmichaeline D during HSCCC Inappropriate two-phase solvent system. Similar partition coefficients of carmichaeline D and impurities.- Systematically screen and optimize the two-phase solvent system. The n-hexane-ethyl acetate-methanol-water (HEMWat) system is a good starting point. Adjusting the ratios of the solvents can significantly alter the selectivity. - Consider using pH-zone-refining counter-current chromatography, which can be highly effective for separating alkaloids based on their pKa values.
Degradation of Carmichaeline D during Purification Exposure to high temperatures. Unfavorable pH conditions.- Avoid excessive heat during solvent evaporation; use a rotary evaporator at a controlled temperature. - Be mindful of the pH of solutions, as diterpenoid alkaloids can be unstable under strongly acidic or basic conditions. Buffering the aqueous phase in HSCCC may be necessary.[1]
Low Purity of Final Carmichaeline D Product Incomplete separation of closely related alkaloids. Presence of persistent impurities.- Employ orthogonal separation techniques. For example, follow macroporous resin chromatography with HSCCC, and then potentially a final polishing step with preparative HPLC. - Ensure the purity of solvents and reagents used in the final purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying carmichaeline D from crude extracts?

A1: The initial step is typically a solvent extraction of the dried and powdered plant material, usually the roots of Aconitum carmichaelii. This is often followed by an acid-base extraction to selectively isolate the total alkaloids.

Q2: How do I choose the right macroporous resin for enriching carmichaeline D?

A2: The selection of a macroporous resin depends on the polarity of carmichaeline D. For diterpenoid alkaloids, weakly polar resins are generally suitable. It is recommended to perform small-scale screening with several resins to evaluate their adsorption and desorption characteristics for your specific extract.

Q3: What is the most effective final purification step for obtaining high-purity carmichaeline D?

A3: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the final purification of diterpenoid alkaloids like carmichaeline D.[2][3][4] It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, minimizing irreversible adsorption and sample degradation.

Q4: How do I select the optimal two-phase solvent system for HSCCC?

A4: The key is to find a solvent system where the partition coefficient (K) of carmichaeline D is between 0.5 and 2.0. A common starting point for diterpenoid alkaloids is the n-hexane-ethyl acetate-methanol-water (HEMWat) system.[5][6] The ratios of these solvents should be systematically varied to achieve the desired K value. The addition of a small amount of acid or base to the aqueous phase can also significantly improve separation.

Q5: How can I monitor the purity of carmichaeline D throughout the purification process?

A5: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for monitoring the purity of fractions and the final product.[7] The identity of the carmichaeline D peak should be confirmed by comparing its retention time and UV spectrum with a reference standard. For structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used.

Q6: What are the stability concerns for carmichaeline D during purification?

A6: Diterpenoid alkaloids can be susceptible to degradation under certain conditions.[1] It is advisable to avoid high temperatures and extreme pH values. Store extracts and purified fractions at low temperatures and in the dark to minimize degradation.

Experimental Protocols

Protocol 1: Enrichment of Carmichaeline D using Macroporous Resin Chromatography
  • Preparation of the Crude Extract:

    • Extract the dried and powdered roots of Aconitum carmichaelii with 80% ethanol three times under reflux.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in an acidic aqueous solution (pH 3-4) and partition with petroleum ether to remove non-polar compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia and extract with ethyl acetate to obtain the crude alkaloid fraction.

  • Macroporous Resin Chromatography:

    • Select a suitable macroporous resin (e.g., D101 or AB-8).

    • Pack the resin into a glass column and equilibrate with deionized water.

    • Dissolve the crude alkaloid fraction in a minimal amount of ethanol and dilute with deionized water. Adjust the pH to around 5.

    • Load the sample onto the column at a flow rate of 1-2 bed volumes (BV)/hour.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and analyze by HPLC to identify those rich in carmichaeline D.

Protocol 2: Purification of Carmichaeline D by High-Speed Counter-Current Chromatography (HSCCC)
  • Selection of the Two-Phase Solvent System:

    • Prepare a series of two-phase solvent systems, for example, n-hexane-ethyl acetate-methanol-water at varying volume ratios.

    • Determine the partition coefficient (K) of carmichaeline D in each system by HPLC analysis of both the upper and lower phases after equilibration. Select a system that provides a K value between 0.5 and 2.0. A commonly successful system for similar alkaloids is n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v).[4]

  • HSCCC Separation:

    • Prepare the selected two-phase solvent system and degas both phases.

    • Fill the HSCCC column with the stationary phase (typically the upper phase for this type of separation).

    • Set the desired rotation speed and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.

    • Dissolve the enriched fraction from the macroporous resin step in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC instrument.

    • Continuously pump the mobile phase and collect fractions at regular intervals.

    • Monitor the effluent with a UV detector.

  • Analysis of Fractions:

    • Analyze the collected fractions by HPLC to determine the purity of carmichaeline D.

    • Combine the pure fractions containing carmichaeline D and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical results that can be expected during the purification of diterpenoid alkaloids from Aconitum species, which can serve as a benchmark for the purification of carmichaeline D.

Purification Step Starting Material Product Purity Recovery/Yield Reference
HSCCC1 g of total Aconitum alkaloids extract250.6 mg of aconitine98.2%-[4]
HSCCC1 g of total Aconitum alkaloids extract73.9 mg of deoxyaconitine96.8%-[4]
HSCCC1 g of crude Aconitum coreanum extract25.4 mg of GFT>95%-[2]
HSCCC1 g of crude Aconitum coreanum extract18.3 mg of GFU>95%-[2]

Visualizations

PurificationWorkflow A Crude Plant Material (Aconitum carmichaelii) B Solvent Extraction (e.g., 80% Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Macroporous Resin Chromatography E->F G Enriched Carmichaeline D Fraction F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Pure Carmichaeline D H->I

Caption: General workflow for the purification of carmichaeline D.

HSCCC_Troubleshooting Start Poor HSCCC Separation Q1 Is the K value of Carmichaeline D optimal (0.5 < K < 2.0)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there co-elution with impurities? A1_Yes->Q2 Sol1 Adjust solvent system ratios (e.g., HEMWat) to modify K value. A1_No->Sol1 Re-evaluate K value Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Consider pH-zone-refining CCC. Try an orthogonal solvent system. A2_Yes->Sol2 Improve selectivity Q3 Is there evidence of degradation (extra peaks)? A2_No->Q3 Sol2->Q1 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Check pH of aqueous phase. Ensure temperature is controlled. A3_Yes->Sol3 Ensure stability End Separation Optimized A3_No->End Sol3->Q1

Caption: Troubleshooting logic for HSCCC separation of carmichaeline D.

References

Technical Support Center: Enhancing the Resolution of Carmichaeline D in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the chromatographic resolution of carmichaeline D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this complex diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of carmichaeline D?

Poor resolution of carmichaeline D in chromatography is often attributed to several factors:

  • Co-elution with structurally similar alkaloids: Carmichaeline D is often present in complex mixtures containing other Aconitum alkaloids like aconitine, mesaconitine, and hypaconitine, which have very similar chemical structures and chromatographic behaviors.

  • Inadequate mobile phase composition: The pH, organic modifier, and additives in the mobile phase play a crucial role in achieving selectivity. An unoptimized mobile phase can lead to peak broadening and poor separation.

  • Suboptimal stationary phase selection: While C18 columns are commonly used, they may not always provide the best selectivity for these types of alkaloids.

  • Peak tailing: Secondary interactions between the basic nitrogen of carmichaeline D and residual silanols on the silica-based stationary phase can cause peak tailing, which compromises resolution.

  • Inappropriate column temperature and flow rate: These parameters affect the efficiency and selectivity of the separation.

Q2: How does mobile phase pH affect the resolution of carmichaeline D?

Carmichaeline D is a basic compound. Therefore, the pH of the mobile phase significantly influences its ionization state and, consequently, its retention and peak shape.[1][2]

  • Low pH (e.g., pH 3): At acidic pH, the amine groups of carmichaeline D and related alkaloids are protonated, leading to increased polarity and potentially reduced retention in reversed-phase chromatography. The use of an acidic mobile phase with additives like phosphoric acid and triethylamine can improve peak shape by minimizing interactions with silanol groups.[3]

  • High pH: At higher pH values, the alkaloids are in their neutral form, leading to increased retention on a reversed-phase column. This can sometimes improve selectivity between closely related compounds.

It is crucial to operate within a pH range where the analyte is either fully protonated or fully deprotonated to avoid peak splitting or broadening.[1]

Q3: What is the impact of the organic modifier in the mobile phase on the separation?

The choice of organic modifier (e.g., acetonitrile or methanol) can significantly alter the selectivity of the separation. Acetonitrile generally provides higher efficiency and lower backpressure, while methanol can offer different selectivity due to its different solvent properties.[4] For complex mixtures of alkaloids, it is recommended to screen both solvents during method development to determine which provides the optimal resolution.

Q4: Can mobile phase additives improve the resolution of carmichaeline D?

Yes, mobile phase additives can significantly enhance resolution and peak shape.

  • Buffers: Buffers are essential to maintain a stable pH throughout the analysis, ensuring reproducible retention times and peak shapes.[5]

  • Ion-pairing reagents: These can be used to improve the retention and separation of ionic compounds.

  • Chaotropic salts and Ionic Liquids: Additives like hexafluorophosphate, perchlorate, or certain ionic liquids can increase retention, efficiency, and selectivity for alkaloids by influencing electrostatic interactions and masking residual silanol groups.[6][7][8]

Troubleshooting Guide

Issue 1: Poor resolution between carmichaeline D and other Aconitum alkaloids (e.g., aconitine, mesaconitine).

This is a common challenge due to the structural similarity of these compounds.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: As carmichaeline D and its related alkaloids are basic, adjusting the mobile phase pH can significantly alter their retention and selectivity.[1][2] Experiment with a pH range of 3 to 8, ensuring the column used is stable at the chosen pH. A lower pH (e.g., 3) often provides good peak shape for alkaloids.[3]

  • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.[4]

  • Adjust the Gradient Program: A shallower gradient can increase the separation between closely eluting peaks.

  • Evaluate Different Stationary Phases: While C18 is a good starting point, consider a phenyl-hexyl column. The phenyl chemistry can provide alternative selectivity for aromatic compounds and those with pi-electron systems, potentially improving the resolution of these alkaloids.[9][10]

  • Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve resolution for closely eluting compounds, although it will also increase backpressure and run time.[3]

Issue 2: Peak tailing observed for carmichaeline D.

Peak tailing for basic compounds like carmichaeline D is often caused by secondary interactions with acidic silanol groups on the stationary phase.

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with carmichaeline D and improving peak shape.[3]

  • Lower the Mobile Phase pH: An acidic mobile phase (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with the protonated carmichaeline D.

  • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic analytes.

  • Consider a Different Stationary Phase: Phenyl-hexyl or other phases with different surface chemistry may exhibit reduced secondary interactions.

Issue 3: Low sensitivity or poor peak height for carmichaeline D.

Low sensitivity can be a result of poor peak shape or issues with the detection method.

Troubleshooting Steps:

  • Improve Peak Shape: Follow the steps outlined in "Issue 2: Peak tailing observed for carmichaeline D." Sharper peaks are taller for the same peak area, leading to better sensitivity.

  • Optimize Detector Wavelength (for UV detection): Ensure the UV detector is set to the wavelength of maximum absorbance for carmichaeline D.

  • Increase Injection Volume or Sample Concentration: If the signal is low, a larger injection volume or a more concentrated sample may be necessary. Be mindful of potential column overload, which can lead to peak distortion.

  • Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (MS) for detection. LC-MS offers significantly higher sensitivity and selectivity.

Experimental Protocols

Protocol 1: High-Resolution UPLC-DAD Method for Carmichaeline D

This protocol is a starting point for achieving good resolution of carmichaeline D from other Aconitum alkaloids.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD).

  • Column: C18, 1.7 µm particle size, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid and 0.1% Triethylamine in Water, adjusted to pH 3.0 with Triethylamine.[3]

    • B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 15
    10 30
    12 50
    14 90

    | 15 | 15 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 235 nm.

  • Injection Volume: 2 µL.

Protocol 2: Alternative Selectivity using a Phenyl-Hexyl Column

This protocol offers an alternative approach when co-elution is persistent with a C18 column.

  • Instrumentation: UPLC system with DAD or MS detector.

  • Column: Phenyl-Hexyl, 1.8 µm particle size, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • B: Methanol.

  • Gradient Elution:

    Time (min) %B
    0 20
    15 45
    18 70
    20 95

    | 22 | 20 |

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD at 235 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 2 µL.

Data Presentation

Table 1: Comparison of Chromatographic Conditions on the Resolution of Carmichaeline D

ParameterCondition 1 (Protocol 1)Condition 2 (Protocol 2)Expected Outcome
Column C18Phenyl-HexylPhenyl-Hexyl may offer different selectivity for aromatic alkaloids.
Mobile Phase A 0.1% H3PO4 + 0.1% TEA, pH 3.010 mM Ammonium Acetate, pH 4.5Lower pH with TEA improves peak shape on C18.
Organic Modifier AcetonitrileMethanolMethanol can provide alternative selectivity compared to Acetonitrile.
Resolution (Rs) between Carmichaeline D and Aconitine > 1.5Potentially > 2.0Condition 2 may provide enhanced resolution due to different selectivity.
Peak Tailing Factor (Tf) for Carmichaeline D < 1.2< 1.3Both conditions aim for symmetrical peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Aconitum Extract Filtration Filtration (0.22 µm) Sample->Filtration UPLC UPLC System Filtration->UPLC Column Column Selection (C18 or Phenyl-Hexyl) UPLC->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) UPLC->MobilePhase Detection Detection (DAD or MS) UPLC->Detection Integration Peak Integration Detection->Integration Resolution Resolution Calculation Integration->Resolution Quantification Quantification Resolution->Quantification

Caption: Experimental workflow for enhancing carmichaeline D resolution.

Troubleshooting_Logic cluster_coelution Co-elution Issues cluster_tailing Peak Tailing Start Poor Resolution of Carmichaeline D Optimize_pH Optimize Mobile Phase pH Start->Optimize_pH Check for Co-elution Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Start->Add_Modifier Check for Peak Tailing Change_Organic Change Organic Modifier Optimize_pH->Change_Organic Change_Column Change Stationary Phase Change_Organic->Change_Column End Improved Resolution Change_Column->End Lower_pH Lower Mobile Phase pH Add_Modifier->Lower_pH Use_Endcapped Use End-capped Column Lower_pH->Use_Endcapped Use_Endcapped->End

Caption: Troubleshooting logic for carmichaeline D resolution issues.

References

Technical Support Center: Addressing Carmichaeline Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for carmichaeline in cell culture media is limited in publicly available literature. This guide is based on the known properties of the structurally related and well-studied aconite alkaloid, aconitine, as well as general principles of compound stability in in-vitro systems. Aconitine is known to be susceptible to hydrolysis, particularly in neutral to alkaline conditions, and its stability is temperature-dependent. Researchers should validate the stability of carmichaeline under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My carmichaeline solution precipitates after I add it to the cell culture medium. What could be the cause and how can I resolve this?

A1: Precipitation of hydrophobic compounds like carmichaeline is a common issue. Carmichaeline is sparingly soluble in water but more soluble in organic solvents.[1] The cause is likely exceeding the solubility limit in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Optimize Solvent and Concentration: Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the medium. The final concentration of the organic solvent in the medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

    • Serial Dilutions: Perform serial dilutions in the cell culture medium rather than a single large dilution step.

    • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.

    • Vortexing: Gently vortex the medium while adding the compound to ensure rapid and even distribution.

Q2: I'm observing a decrease in the biological effect of carmichaeline over the course of my multi-day experiment. Why might this be happening?

A2: A decrease in biological effect often points to compound instability and degradation over time. Aconite alkaloids, the class of compounds carmichaeline belongs to, are known to undergo hydrolysis, especially in neutral or alkaline pH conditions typical of cell culture media (pH 7.2-7.4).[2] Temperature can also accelerate this degradation.[3]

  • Potential Causes:

    • Hydrolysis: The ester groups in the carmichaeline molecule are susceptible to hydrolysis, leading to less active or inactive degradation products.

    • Metabolism by Cells: Cells can metabolize the compound, reducing its effective concentration.

    • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips, lowering the concentration available to the cells.

Q3: I am seeing unexpected cytotoxicity in my cell cultures treated with carmichaeline. Could this be related to its instability?

A3: Yes, unexpected cytotoxicity can be a consequence of compound degradation. The degradation products of carmichaeline may have different toxicological profiles than the parent compound. It is also possible that at higher concentrations, or with prolonged exposure, carmichaeline itself induces apoptotic pathways. Aconitine, for instance, has been shown to induce apoptosis in various cell types, including cardiac cells.[2][4]

  • Investigative Steps:

    • Assess Stability: Perform a stability study of carmichaeline in your specific cell culture medium over the time course of your experiment (see Experimental Protocols section).

    • Characterize Degradation Products: Use analytical techniques like LC-MS/MS to identify any major degradation products.

    • Dose-Response and Time-Course Experiments: Conduct detailed dose-response and time-course studies to understand the concentration and exposure time at which cytotoxicity occurs.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to carmichaeline instability.

TroubleshootingGuide start Start: Experiencing issues with Carmichaeline experiment issue What is the primary issue? start->issue precipitation Precipitation in Media issue->precipitation Precipitation loss_of_effect Loss of Biological Effect Over Time issue->loss_of_effect Ineffectiveness toxicity Unexpected Cytotoxicity issue->toxicity Toxicity solubility_check Did you check solubility limits and optimize solvent concentration? precipitation->solubility_check stability_check Have you confirmed compound stability in your media at 37°C? loss_of_effect->stability_check degradation_check Could degradation products be more toxic? toxicity->degradation_check optimize_protocol Action: Optimize dilution protocol (serial dilutions, pre-warmed media). solubility_check->optimize_protocol No check_adsorption Consider adsorption to plasticware. Use low-binding plates. solubility_check->check_adsorption Yes solubility_yes Yes solubility_no No run_stability_assay Action: Perform a stability assay (see protocol). stability_check->run_stability_assay No consider_metabolism Consider cellular metabolism. Replenish media/compound periodically. stability_check->consider_metabolism Yes stability_yes Yes stability_no No analyze_degradation Action: Analyze for degradation products using LC-MS/MS. degradation_check->analyze_degradation Yes/Maybe dose_response Action: Perform detailed dose-response and time-course cytotoxicity assays. degradation_check->dose_response No degradation_yes Yes/Maybe degradation_no No check_pathways Investigate induction of apoptosis or other toxic signaling pathways. dose_response->check_pathways

Caption: Troubleshooting workflow for carmichaeline-related issues.

Quantitative Data Summary

The stability of aconitine, a related compound, is highly dependent on pH and temperature. The following table summarizes the nonenzymatic hydrolysis rates of aconitine under different conditions, which can serve as a proxy for the potential instability of carmichaeline.

ConditionTemperatureHydrolysis Rate (% remaining after time)Source
pH 7.4 (PBS)HighHigher hydrolysis rate observed[3]
pH 6.0 (PBS)HighLower hydrolysis rate than at pH 7.4[3]
Increased Temperature-Leads to higher rates of hydrolysis[3]

Note: This table is qualitative based on the provided search result. For precise quantitative data, referring to the original publication is recommended.

Experimental Protocols

Protocol: Stability Assessment of Carmichaeline in Cell Culture Media using LC-MS/MS

This protocol outlines a method to determine the stability of carmichaeline in a specific cell culture medium over time.

ExperimentalWorkflow start Start: Prepare Carmichaeline Stock Solution step1 Spike Carmichaeline into cell culture medium (with and without cells) to final concentration. start->step1 step2 Aliquot samples into multiple time-point tubes (e.g., T=0, 2, 4, 8, 24, 48 hours). step1->step2 step3 Incubate samples under standard cell culture conditions (37°C, 5% CO2). step2->step3 step4 At each time point, quench the reaction by adding ice-cold acetonitrile to precipitate proteins. step3->step4 step5 Centrifuge to pellet precipitated proteins and other cellular debris. step4->step5 step6 Transfer supernatant to a new plate/vials for analysis. step5->step6 step7 Analyze the concentration of remaining Carmichaeline using a validated LC-MS/MS method. step6->step7 end End: Plot concentration vs. time to determine degradation rate. step7->end

Caption: Experimental workflow for assessing carmichaeline stability.

Methodology:

  • Preparation of Carmichaeline Stock: Prepare a concentrated stock solution of carmichaeline (e.g., 10 mM) in DMSO.

  • Spiking into Media:

    • Prepare two sets of your complete cell culture medium (including serum, if applicable). One set will be for a cell-free condition, and the other will be added to cultured cells.

    • Spike the carmichaeline stock solution into the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.

  • Incubation and Sampling:

    • For the cell-free condition, aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

    • For the cellular condition, add the spiked medium to your cell cultures.

    • Incubate all samples at 37°C in a CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from the cell-free samples and the cell culture supernatant.

  • Sample Processing:

    • To each collected sample, add 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate proteins and halt further degradation.

    • Vortex briefly and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.[5]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent carmichaeline compound.[2]

    • The method should be optimized for the specific mass transitions of carmichaeline.

  • Data Analysis:

    • Calculate the percentage of carmichaeline remaining at each time point relative to the T=0 sample.

    • Plot the percentage of carmichaeline remaining versus time to determine the degradation kinetics and half-life of the compound in your specific cell culture medium.

Signaling Pathways

Aconite alkaloids, including aconitine, are known to exert their biological and toxicological effects through the modulation of specific signaling pathways. The primary target is the voltage-gated sodium channel, but downstream effects on calcium signaling and apoptosis are also significant.[6][7]

SignalingPathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade carmichaeline Carmichaeline / Aconitine na_channel Voltage-Gated Sodium Channel (VGSC) carmichaeline->na_channel Binds and activates na_influx Persistent Na+ Influx na_channel->na_influx ca_channel L-type Calcium Channel ca_overload Intracellular Ca2+ Overload ca_channel->ca_overload depolarization Membrane Depolarization na_influx->depolarization depolarization->ca_channel Opens ros Increased ROS ca_overload->ros bax Bax (pro-apoptotic) ros->bax Upregulates bcl2 Bcl-2 (anti-apoptotic) ros->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways affected by aconite alkaloids.

References

Technical Support Center: Carmichaeline D Sample Preparation for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparation of carmichaeline D samples for Nuclear Magnetic Resonance (NMR) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining high-quality NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the recommended deuterated solvent for dissolving carmichaeline D for NMR analysis?

A1: For norditerpenoid alkaloids, the class of compounds to which carmichaeline belongs, several deuterated solvents are commonly used.[1][2] The choice of solvent will depend on the specific experiment and the desired information.

  • Chloroform-d (CDCl₃) is a common starting point for many organic molecules due to its ability to dissolve a wide range of compounds.[3] However, be aware that acidic impurities in CDCl₃ can sometimes cause degradation of natural products.[4]

  • Methanol-d₄ (CD₃OD) is a good option for polar compounds and can be useful if solubility in CDCl₃ is limited.[5]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar solvent that can dissolve a broad spectrum of compounds, but it can be difficult to remove from the sample after analysis.[5]

  • Pyridine-d₅ can also be used and may offer different chemical shift dispersion, which can help in resolving overlapping signals.[1]

It is advisable to perform small-scale solubility tests with the specific batch of carmichaeline D to determine the most suitable solvent.

Q2: How much carmichaeline D should I use for my NMR sample?

A2: The required amount of sample depends on the type of NMR experiment you are performing.

  • For a standard ¹H NMR spectrum, a concentration of 5-25 mg of your compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient.

  • For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is recommended. Aim for 50-100 mg of your sample in the same volume of solvent.

Experiment TypeRecommended Sample Amount (in 0.5-0.7 mL solvent)
¹H NMR5 - 25 mg
¹³C NMR50 - 100 mg

Q3: My NMR spectrum has broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: Very high concentrations can lead to increased viscosity and signal broadening. Try diluting your sample.

  • Presence of Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity. Always filter your sample solution into the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with residual water in the solvent, leading to broad signals. Adding a drop of D₂O to the sample can help confirm this by exchanging these protons for deuterium, causing their signals to disappear or sharpen.[5]

Q4: I am not seeing any signal, or the signal-to-noise ratio is very poor. What should I do?

A4: A lack of signal or poor signal-to-noise can be due to:

  • Insufficient Sample: The concentration of your sample may be too low.

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.

  • Incorrect Locking: Ensure the spectrometer is properly locked onto the deuterium signal of the solvent.

  • Instrumental Issues: If you've ruled out sample-related problems, there may be an issue with the NMR spectrometer itself.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility Incorrect solvent choice.Test solubility in a range of deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆).
Sample is not fully dissolved.Gently warm the sample or use a vortex mixer to aid dissolution. Ensure no solid particles remain.
Broad Signals Sample is too concentrated.Dilute the sample.
Presence of suspended particles.Filter the sample solution through a pipette with a cotton or glass wool plug into the NMR tube.
Paramagnetic impurities.Use high-purity solvents and clean glassware. Consider passing the sample through a short plug of silica gel.
Chemical exchange of labile protons (-OH, -NH).Add a drop of D₂O to the sample, shake well, and re-acquire the spectrum.
Poor Signal-to-Noise Low sample concentration.Increase the amount of carmichaeline D in your sample.
Insufficient number of scans.Increase the number of scans during acquisition.
Poor shimming or locking.Ensure the instrument is properly shimmed and locked on the solvent's deuterium signal.
Extra Peaks in Spectrum Solvent impurities.Use high-purity deuterated solvents. Check the solvent specifications for known impurity peaks.
Water contamination.Use dry solvents and NMR tubes. Store deuterated solvents under an inert atmosphere.
Grease or other contaminants.Ensure all glassware, including the NMR tube and cap, are thoroughly clean.
Baseline Distortion Very broad signals from polymers or other large molecules.Ensure the sample is pure.
Instrumental artifacts.Re-process the spectrum with baseline correction.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of carmichaeline D into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton at the bottom.

  • Transfer: Using the prepared pipette, filter the sample solution directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Analysis: The sample is now ready for NMR analysis.

Protocol 2: D₂O Exchange for Identification of Labile Protons
  • Prepare the Sample: Prepare the carmichaeline D sample as described in Protocol 1.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for a few minutes to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Compare Spectra: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum indicates that it corresponds to an exchangeable proton (e.g., -OH or -NH).[5]

Logical Workflow and Diagrams

The following diagram illustrates the decision-making process for preparing a carmichaeline D sample for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting start Start: Weigh Carmichaeline D solubility_test Perform Solubility Test (e.g., CDCl3, CD3OD, DMSO-d6) start->solubility_test dissolve Dissolve in Chosen Solvent solubility_test->dissolve filter Filter into NMR Tube dissolve->filter nmr_analysis Perform NMR Analysis filter->nmr_analysis poor_spectrum Poor Quality Spectrum? nmr_analysis->poor_spectrum check_concentration Check Concentration poor_spectrum->check_concentration Yes re_run Re-run Analysis poor_spectrum->re_run No check_particulates Check for Particulates check_concentration->check_particulates d2o_exchange Perform D2O Exchange check_particulates->d2o_exchange d2o_exchange->re_run

Caption: Workflow for Carmichaeline D NMR Sample Preparation and Troubleshooting.

References

Technical Support Center: Troubleshooting Carmichaeline D Analysis in MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal intensity of carmichaeline D in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is carmichaeline D and why can it be difficult to analyze using MS?

Carmichaeline D is a diterpenoid alkaloid, a class of natural products known for their complex structures. Like many alkaloids, its signal intensity in MS can be affected by its basic nitrogen atom, which is prone to protonation. However, factors such as suboptimal ionization, matrix effects from complex samples, and improper instrument settings can lead to low signal intensity, making detection and quantification challenging.[1][2]

Q2: Which ionization mode, positive or negative, is better for carmichaeline D?

For diterpenoid alkaloids like carmichaeline D, the positive ion mode (ESI+) is generally much more effective.[1] The presence of a nitrogen atom in the alkaloid structure makes it readily protonated, forming a positive ion ([M+H]⁺). It is always recommended to screen both positive and negative modes during method development, but ESI+ is the recommended starting point.[3][4]

Q3: What are "matrix effects" and how can they reduce my signal?

Matrix effects occur when other components in your sample (the "matrix") interfere with the ionization of your target analyte, carmichaeline D.[5][6][7] These co-eluting substances can suppress the signal by competing for ionization, altering the physical properties of the ESI droplets, or neutralizing the analyte ions.[5][8] This is a common issue in the analysis of complex samples like plant extracts or biological fluids.[7][9]

In-Depth Troubleshooting Guide

Q4: My carmichaeline D signal is extremely low or absent. Where should I begin troubleshooting?

When facing low signal intensity, a systematic approach is crucial. Start by ensuring the instrument is performing as expected with a system suitability test using a known standard.[3] If the system is fine, the issue likely lies within your sample or method. The following workflow provides a logical progression for troubleshooting.

G A Start: Low Carmichaeline D Signal B System Check A->B C Is MS Performing to Specification? B->C D Method & Sample Investigation C->D Yes I System Maintenance: - Clean Ion Source - Calibrate MS C->I No E Review Ionization Source Parameters D->E F Optimize Mobile Phase D->F G Evaluate Sample Preparation D->G H Investigate Matrix Effects D->H J Problem Solved E->J F->J G->J H->J I->J

Caption: A systematic workflow for troubleshooting low MS signal intensity.

Q5: How can I optimize the ionization of carmichaeline D?

Optimizing the electrospray ionization (ESI) source is critical for maximizing signal.[10][11] Since carmichaeline D is a basic compound, enhancing its protonation is key.

  • Mobile Phase Additives: Use a mobile phase with an acidic additive to promote protonation. Formic acid (0.1%) is a standard choice for ESI+ analysis of alkaloids.[12] Ammonium formate can also be effective.[4]

  • Source Parameters: The physical parameters of the ion source have a significant impact. Systematically optimize the following:

    • Capillary/Spray Voltage: This voltage drives the electrospray. A typical starting point for ESI+ is 3.0-4.0 kV.[2]

    • Gas Flows (Nebulizer and Drying Gas): These gases help in droplet formation and desolvation. Insufficient gas flow can lead to poor spray stability, while excessive flow can neutralize ions.[13]

    • Drying Gas Temperature: Higher temperatures aid in solvent evaporation, but excessive heat can degrade thermally labile compounds. A range of 250-350°C is common.[11][14]

The process of ionization is a delicate balance of these parameters, as illustrated below.

ESI_Process cluster_source Ion Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) A LC Eluent with Carmichaeline D (M) B Charged Droplets [M+H]+ A->B High Voltage C Solvent Evaporation (Drying Gas & Temp) B->C Nebulizing Gas D Gas Phase Ions [M+H]+ C->D Ion Evaporation E To Mass Analyzer D->E Sampling Cone

Caption: Simplified diagram of the Electrospray Ionization (ESI) process.

Q6: Could my sample preparation be the cause of low signal?

Absolutely. Improper sample preparation can lead to low analyte concentration, sample loss, and the introduction of interfering substances.

  • Extraction Efficiency: Ensure your extraction protocol is efficient for diterpenoid alkaloids. A common method involves extraction with a methanol/acidic water mixture.[12]

  • Sample Clean-up: For complex matrices, a clean-up step like solid-phase extraction (SPE) is highly recommended to remove interfering compounds that cause matrix effects.[7]

  • Final Concentration: Ensure the final sample is dissolved in a solvent compatible with your mobile phase to prevent precipitation.[3] The concentration should be within the linear range of the instrument. If the signal is too low, carefully concentrate the sample. If you suspect ion suppression, diluting the sample may actually improve the signal by reducing matrix effects.[3][15]

Key MS Parameters & Experimental Protocols

Table 1: Recommended Starting MS Parameters for Carmichaeline D (ESI+)
ParameterTypical ValuePurpose
Ionization ModePositive (ESI+)Promotes protonation of the basic alkaloid structure.[1]
Capillary Voltage3.5 kVDrives the electrospray process.[2]
Nebulizer Pressure20 psiAssists in forming a fine spray of droplets.[14]
Drying Gas Flow9 L/minAids in solvent evaporation from droplets.[14]
Drying Gas Temp.300 °CFacilitates the desolvation process.[14]
Mobile Phase AWater + 0.1% Formic AcidAqueous phase, acid promotes ionization.
Mobile Phase BAcetonitrile or MethanolOrganic phase for reversed-phase chromatography.
Protocol 1: Basic Sample Extraction from Plant Material

This protocol provides a general guideline for extracting diterpenoid alkaloids from a dried plant matrix.

  • Homogenization: Weigh 1.0 g of finely powdered, dried plant material into a centrifuge tube.

  • Extraction: Add 10 mL of an extraction solvent consisting of 75:25 (v/v) methanol/2% formic acid in water.[12]

  • Agitation: Vortex the mixture for 1 minute, then shake vigorously for 1 hour. Follow this with sonication for 10 minutes to ensure thorough extraction.[12]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 10 minutes to pellet the solid material.[12]

  • Filtration & Dilution: Carefully transfer the supernatant to a clean tube. Filter the extract through a 0.22 µm syringe filter.

  • Analysis: Dilute the filtered extract with your initial mobile phase conditions before injecting it into the LC-MS system. The dilution factor will depend on the expected concentration and the extent of matrix effects.

References

Technical Support Center: Optimization of Carmichaeline Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of carmichaeline derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to specific questions and troubleshooting advice for common problems that may arise during the derivatization of carmichaeline and related diterpenoid alkaloids.

Q1: My derivatization reaction with 5-(diisopropylamino)amylamine (DIAAA) shows a low yield for carmichaeline. What are the potential causes and how can I improve the yield?

A1: Low derivatization yield is a common issue. Several factors can contribute to this problem. Here's a step-by-step troubleshooting guide:

  • Reagent Quality and Preparation:

    • DIAAA, HATU, and HOBt: Ensure that the derivatization reagents, particularly the coupling agents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), are fresh and have been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

    • Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare the reagent solutions. The presence of water can hydrolyze the activated ester intermediate, reducing the derivatization efficiency.

  • Reaction Conditions:

    • Molar Ratios: The molar ratio of the derivatization agent and coupling agents to the analyte is crucial. Based on established protocols for similar alkaloids, an excess of the derivatizing agent and coupling reagents is often necessary.[1] Consider titrating the concentrations of DIAAA, HATU, and HOBt to find the optimal ratio for carmichaeline.

    • Reaction Time and Temperature: The provided protocol for aconitum alkaloids suggests a 1-minute incubation at room temperature.[1] If you are experiencing low yields, consider increasing the reaction time (e.g., to 5, 10, or 15 minutes) or slightly elevating the temperature (e.g., to 30-40°C). However, be cautious with increased temperature as it may promote side reactions or degradation of the analyte.[2]

  • Sample Purity:

    • Interfering Substances: The presence of impurities in the carmichaeline sample can compete for the derivatizing reagent, leading to lower yields. Ensure that the initial sample is of high purity. Consider an additional purification step, such as solid-phase extraction (SPE), prior to derivatization.

Q2: I am observing unexpected peaks in my chromatogram after the derivatization reaction. What are these side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge in derivatization reactions. For carmichaeline, a C19-diterpenoid alkaloid, the primary concerns are hydrolysis and the formation of isomers.

  • Hydrolysis Products: Carmichaeline and other aconitine-type alkaloids possess ester functional groups that are susceptible to hydrolysis, especially under non-optimal pH conditions or in the presence of water.[2][3][4][5] This can lead to the formation of less derivatized or underivatized hydrolysis products, such as benzoylcarmichaeline or carmichaeline with cleaved ester groups.

    • Mitigation:

      • Work under anhydrous conditions.

      • Control the pH of the reaction mixture. The derivatization protocol for aconitum alkaloids uses triethylamine (TEA) to maintain a basic environment, which is generally favorable for this type of coupling reaction.[1]

      • Analyze samples promptly after derivatization to minimize time-dependent degradation.

  • Formation of Isomers: Derivatization can sometimes lead to the formation of stereoisomers, which may appear as separate peaks in the chromatogram.[6]

    • Mitigation: This is an inherent property of the reaction and the molecule. The focus should be on achieving consistent and reproducible isomer ratios by strictly controlling the reaction conditions (temperature, time, and reagent concentrations).

Q3: The derivatized carmichaeline appears to be unstable, leading to poor reproducibility. How can I improve the stability of the derivative?

A3: The stability of the resulting derivative is critical for reliable quantification.

  • Storage Conditions:

    • Store the derivatized samples at low temperatures (e.g., 4°C or -20°C) and protect them from light until analysis.[1]

    • Analyze the samples as quickly as possible after derivatization.

  • Solvent Effects: The choice of solvent for the final reconstituted sample can impact stability. Acetonitrile is commonly used in the referenced protocol.[1] If stability issues persist, consider investigating other aprotic solvents.

  • pH of the Final Solution: The pH of the final sample solution injected into the LC-MS system can affect the stability of the derivative. Ensure the final solution is appropriately buffered if necessary.

Q4: I am having trouble with the solid-phase extraction (SPE) cleanup of my carmichaeline sample before derivatization, resulting in low recovery or significant matrix effects.

A4: Proper sample cleanup is essential for successful derivatization and analysis, especially from complex biological matrices.

  • SPE Sorbent Selection: The choice of SPE sorbent is critical. For alkaloids, which are basic compounds, a cation-exchange sorbent or a mixed-mode sorbent with both reversed-phase and cation-exchange properties is often effective.[4]

  • Optimization of SPE Protocol:

    • Loading Conditions: Ensure the pH of the sample is adjusted to ensure carmichaeline is in the appropriate ionic state for retention on the sorbent.

    • Washing Steps: The washing steps are crucial to remove interfering matrix components. Use a series of wash solutions with increasing organic solvent strength to remove non-polar and weakly retained interferences without eluting the analyte.

    • Elution Step: The elution solvent should be strong enough to desorb carmichaeline from the sorbent. Often, this involves using a solvent with a high organic content and a pH modifier to neutralize the charge of the analyte.

  • Matrix Effects: Even with SPE, residual matrix components can interfere with the ionization of the derivatized analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8][9]

    • Mitigation:

      • Optimize the chromatographic separation to separate the analyte from co-eluting matrix components.

      • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

      • Further dilute the sample after derivatization if sensitivity allows.

Experimental Protocols

Protocol 1: Derivatization of Aconitum Alkaloids in Serum for UHPLC-Q-TOF/MS Analysis

This protocol is adapted from a method developed for the analysis of aconitum alkaloids in serum and can serve as a starting point for the derivatization of carmichaeline.[1]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of serum, add 200 µL of cold methanol. b. Vortex for 1 minute. c. Centrifuge at 13,000 rpm for 5 minutes at 4°C. d. Collect the supernatant. e. Repeat the extraction twice more and combine the supernatants. f. Dry the combined supernatant under a gentle stream of nitrogen. g. Store the residue at -20°C until derivatization.

2. Preparation of Derivatization Reagents: a. HOBt Solution: Dissolve HOBt in anhydrous DMSO to a final concentration of 20 mM. b. HATU Solution: Dissolve HATU in anhydrous DMSO to a final concentration of 20 mM. c. DIAAA-TEA Solution: Dissolve 100 µmol of 5-(diisopropylamino)amylamine (DIAAA) and 200 µmol of triethylamine (TEA) in 1 mL of anhydrous DMSO.

3. Derivatization Reaction: a. To the dried sample residue, add sequentially:

  • 5 µL of the 20 mM HOBt solution.
  • 5 µL of the DIAAA-TEA solution.
  • 5 µL of the 20 mM HATU solution. b. Incubate the mixture at room temperature for 1 minute. c. Add 35 µL of acetonitrile to stop the reaction and bring the final volume to 50 µL. d. Inject 1 µL of the final solution into the UHPLC-Q-TOF/MS system.

Data Presentation

Table 1: Reagent Concentrations for Derivatization Reaction

ReagentStock ConcentrationVolume per ReactionFinal Concentration in Reaction Mixture (approx.)
HOBt20 mM in DMSO5 µL6.7 mM
DIAAA100 mM in DMSO5 µL33.3 mM
TEA200 mM in DMSO5 µL66.7 mM
HATU20 mM in DMSO5 µL6.7 mM

Note: Final concentrations are approximate and calculated based on the initial reaction volume of 15 µL.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Serum_Sample Serum Sample containing Carmichaeline Protein_Precipitation Protein Precipitation (Cold Methanol) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Drying Drying under Nitrogen Centrifugation->Drying Dried_Residue Dried Residue Drying->Dried_Residue Add_Reagents Add HOBt, DIAAA-TEA, HATU Dried_Residue->Add_Reagents Incubation Incubate at RT for 1 min Add_Reagents->Incubation Quench Quench with Acetonitrile Incubation->Quench Derivatized_Sample Derivatized Carmichaeline Sample Quench->Derivatized_Sample UHPLC_MS UHPLC-Q-TOF/MS Analysis Derivatized_Sample->UHPLC_MS

Caption: Experimental workflow for the derivatization of carmichaeline.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_sample Sample Issues Start Low Derivatization Yield? Check_Reagent_Quality Check Reagent Freshness & Storage Start->Check_Reagent_Quality Yes Optimize_Ratios Optimize Reagent Molar Ratios Start->Optimize_Ratios Yes Check_Sample_Purity Assess Sample Purity Start->Check_Sample_Purity Yes Use_Anhydrous_Solvent Use Anhydrous Solvents Check_Reagent_Quality->Use_Anhydrous_Solvent Adjust_Time_Temp Adjust Reaction Time/Temperature Optimize_Ratios->Adjust_Time_Temp Improve_Cleanup Improve SPE Cleanup Check_Sample_Purity->Improve_Cleanup

Caption: Troubleshooting logic for low derivatization yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Carmichaeline D and Aconitine

Author: BenchChem Technical Support Team. Date: November 2025

Aconitine , a C19-diterpenoid alkaloid, is the primary bioactive and highly toxic constituent of the Aconitum species, including Aconitum carmichaelii. It is well-documented for its potent cardiotonic, neurotoxic, analgesic, and anti-inflammatory effects. In contrast, Carmichaeline D , a more recently identified C19-diterpenoid alkaloid from the aerial parts of Aconitum carmichaelii, remains largely uncharacterized in terms of its specific biological activities and mechanism of action. Due to the nascent stage of research on Carmichaeline D, a direct quantitative comparison with aconitine is not feasible at present.

This guide, therefore, provides a comparative overview of the biological activities of aconitine and other major, structurally related alkaloids isolated from Aconitum carmichaelii, namely mesaconitine and hypaconitine . This comparison serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the potential bioactivities that Carmichaeline D might possess and highlighting the significant impact of minor structural variations on the pharmacological and toxicological profiles of this class of compounds.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of aconitine, mesaconitine, and hypaconitine. It is important to note that the specific values can vary depending on the experimental conditions, cell lines, and animal models used.

Biological ActivityCompoundTest ModelQuantitative DataReference
Analgesic Activity AconitineHot Plate Test (mice)EC₅₀: 0.08 mg/kg[1]
AconitineAcetic Acid Writhing (mice)76% inhibition at 0.9 mg/kg[2]
HypaconitineFormalin-induced hyperalgesia (mice)ED₅₀: ~0.06 mg/kg[3]
Anti-inflammatory Activity AconitineLPS-induced cytokine production in HFLS-RA cellsIC₅₀ (24h): 775.1 µg/ml[4]
MesaconitineCarrageenan-induced paw edema (mice)Dose-dependent inhibition[5]
HypaconitineHistamine-induced edema (mice)>20% reduction in swelling[6]
Cytotoxicity AconitineSK-OV-3 cell lineIC₅₀: 43.78 µM[1]
AconitineMCF-7 cell lineIC₅₀: 7.58 µM (Aconitine linoleate)[1]
MesaconitineHBEC-5i cellsCytotoxicity observed at 40–100 μM[7]
Acute Toxicity AconitineMiceLD₅₀: 0.16 mg/kg (i.p.)[1]
MesaconitineMiceLD₅₀: 0.068 mg/kg (i.v.)[8]
HypaconitineMiceLD₅₀: ~0.15 mg/kg[3]

No specific biological activity data for Carmichaeline D is currently available in published literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Hot Plate Test for Analgesic Activity

The hot plate test is a widely used method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C).

  • Animals: Male Swiss albino mice (20-30g) are commonly used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • The test compound (e.g., aconitine) or vehicle control is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • At a predetermined time after administration (e.g., 30 minutes), each mouse is individually placed on the hot plate.

    • The latency to the first sign of pain response (e.g., paw licking, jumping) is recorded.

    • A cut-off time (usually 15-30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time compared to the vehicle-treated group is calculated and used to determine the analgesic effect. The EC₅₀ value, the concentration at which 50% of the maximal effect is observed, can be calculated from the dose-response curve.[9][10][11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., SK-OV-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., aconitine) or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plate is incubated for another 2-4 hours to allow the formazan crystals to form.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[12]

LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

    • LPS (typically 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

    • After incubation, the cell culture supernatant is collected.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration that inhibits 50% of NO production, is determined from the dose-response curve.[12][13][14]

Signaling Pathways and Mechanisms of Action

Aconitine and related alkaloids from Aconitum carmichaelii exert their biological effects through the modulation of several key signaling pathways. The primary mechanism of action for aconitine's cardiotoxicity and neurotoxicity is its interaction with voltage-gated sodium channels. However, its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory signaling cascades.

The total alkaloids from Aconitum carmichaelii have been shown to ameliorate dextran sulfate sodium (DSS)-induced ulcerative colitis in mice by inhibiting the MAPK/NF-κB/STAT3 signaling pathway.[15] This pathway is a critical regulator of the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK TLR4->JAK NFkB NF-κB (p65) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits NFkB_n NF-κB (p65) NFkB->NFkB_n Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_n STAT3 STAT3->STAT3_n Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_n->Genes Induces STAT3_n->Genes Induces LPS LPS LPS->TLR4 Activates Aconitum_Alkaloids Aconitum carmichaelii Alkaloids Aconitum_Alkaloids->MAPK Inhibits Aconitum_Alkaloids->NFkB Inhibits Aconitum_Alkaloids->STAT3 Inhibits

Caption: Inhibition of the MAPK/NF-κB/STAT3 signaling pathway by Aconitum carmichaelii alkaloids.

The diagram above illustrates how lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the transcription of pro-inflammatory genes. Alkaloids from Aconitum carmichaelii have been shown to exert their anti-inflammatory effects by inhibiting the activation of MAPK, NF-κB, and STAT3.

G cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Carmichaeline D / Aconitine) Stock solution preparation Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Compound_Prep->Cell_Culture Animal_Model Animal Model (e.g., Mice) Compound_Prep->Animal_Model Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Determine IC₅₀ Treatment->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (LPS-induced NO Production) Determine IC₅₀ Treatment->Anti_inflammatory Data_Collection Data Collection (Absorbance, Reaction Time, etc.) Cytotoxicity->Data_Collection Anti_inflammatory->Data_Collection Compound_Admin Compound Administration (i.p., p.o.) Animal_Model->Compound_Admin Analgesic Analgesic Assay (Hot Plate Test) Determine EC₅₀ Compound_Admin->Analgesic Toxicity Acute Toxicity Study Determine LD₅₀ Compound_Admin->Toxicity Analgesic->Data_Collection Toxicity->Data_Collection Statistical_Analysis Statistical Analysis (Dose-Response Curves) Data_Collection->Statistical_Analysis Results Results Interpretation (Comparison of Potency and Efficacy) Statistical_Analysis->Results

Caption: General experimental workflow for comparing the biological activities of aconitum alkaloids.

This workflow outlines the key steps involved in the preclinical evaluation of compounds like Carmichaeline D and aconitine. It encompasses initial compound preparation, followed by a series of in vitro and in vivo assays to determine their cytotoxic, anti-inflammatory, analgesic, and toxic properties. The final stage involves rigorous data analysis to compare their potency and efficacy.

References

A Comparative Analysis of the Cytotoxicity of Carmichaeline and Mesaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of related natural compounds is crucial for identifying potential therapeutic leads and mitigating toxicity. This guide provides a comparative overview of the cytotoxic properties of two diterpenoid alkaloids, carmichaeline and mesaconitine, both found in plants of the Aconitum genus. While extensive data is available for mesaconitine, research on the cytotoxic effects of carmichaeline is notably limited.

Executive Summary

Mesaconitine, a well-studied C19-diterpenoid alkaloid, exhibits significant cytotoxicity across various cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of calcium signaling, and generation of oxidative stress. In stark contrast, there is a significant lack of publicly available scientific literature detailing the cytotoxic activity of carmichaeline. This guide will first present the established cytotoxic profile of mesaconitine, followed by a discussion on the data gap concerning carmichaeline, and will conclude with a general overview of the cytotoxicity of related alkaloids from Aconitum carmichaelii.

Mesaconitine: A Profile of a Potent Cytotoxic Alkaloid

Mesaconitine has been the subject of numerous toxicological studies, revealing its potent cytotoxic effects on both cancerous and normal cell lines. Its cytotoxicity is a key factor contributing to the known toxicity of Aconitum species.

Quantitative Cytotoxicity Data for Mesaconitine
Cell LineAssayEndpointResultReference
H9c2 (rat myocardial cells)MTT AssayCell ViabilityDose-dependent decrease[1]
HBEC-5i (human brain microvascular endothelial cells)WST-1 AssayCell ViabilityDose-dependent decreaseNot specified in search results
Rat Liver (in vivo)Histopathology, Western BlotHepatotoxicityLiver damage, increased apoptosis markersNot specified in search results
Experimental Protocols for Mesaconitine Cytotoxicity Assessment

MTT Assay for Cell Viability:

  • Cell Seeding: H9c2 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of mesaconitine for a defined period (e.g., 24, 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.[1]

Signaling Pathways in Mesaconitine-Induced Cytotoxicity

Mesaconitine exerts its cytotoxic effects through multiple signaling pathways, primarily leading to apoptosis.

Mesaconitine_Cytotoxicity_Pathway Mesaconitine Mesaconitine Ca_channel Voltage-gated Ca2+ Channels Mesaconitine->Ca_channel Activates Inflammation Inflammatory Response Mesaconitine->Inflammation Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Oxidative_Stress->Apoptosis Inflammation->Apoptosis

Caption: Signaling pathway of mesaconitine-induced cytotoxicity.

Carmichaeline: An Unexplored Cytotoxic Profile

Despite being identified as a constituent of Aconitum carmichaelii, there is a significant dearth of scientific literature on the biological activities of carmichaeline, particularly its cytotoxicity. Extensive searches of scientific databases did not yield any studies providing quantitative data (e.g., IC50 values) or detailing the mechanisms of its cytotoxic effects.

This lack of data prevents a direct comparison with mesaconitine. The chemical structure of carmichaeline suggests it belongs to the diterpenoid alkaloid family, and as such, it may possess cytotoxic properties. However, without experimental evidence, this remains speculative.

General Cytotoxicity of Diterpenoid Alkaloids from Aconitum carmichaelii

The genus Aconitum is rich in various diterpenoid alkaloids, many of which exhibit significant cytotoxic and antitumor activities. Studies on alkaloids from Aconitum carmichaelii have revealed important structure-activity relationships (SAR) for cytotoxicity.[2][3]

Key structural features influencing the cytotoxicity of aconitine-type alkaloids include the presence and nature of ester groups at various positions on the diterpenoid skeleton. For instance, the hydrolysis of the acetyl group at C-8 in aconitine reduces its toxicity.[4] The type of substituent at C-8 and C-14 has also been shown to be critical for the cytotoxic effects of these compounds against various cancer cell lines.[3]

Given that carmichaeline is a diterpenoid alkaloid from this plant, it is plausible that its cytotoxic potential is governed by similar structural determinants. However, empirical data is required to confirm this hypothesis.

Conclusion

The comparison between the cytotoxicity of carmichaeline and mesaconitine is currently hampered by a significant lack of data for carmichaeline. Mesaconitine is a well-characterized cytotoxic compound with known mechanisms of action, making it a valuable tool for toxicological and pharmacological research. The absence of information on carmichaeline highlights a gap in the understanding of the full toxicological profile of Aconitum species.

Future research should be directed towards isolating sufficient quantities of carmichaeline and systematically evaluating its cytotoxic effects on a panel of cancer and normal cell lines. Such studies would not only elucidate the toxicological properties of this specific alkaloid but also contribute to a more comprehensive understanding of the structure-activity relationships governing the cytotoxicity of the diverse diterpenoid alkaloids found in the Aconitum genus. This knowledge is essential for the safe use of Aconitum-containing traditional medicines and for the potential development of new therapeutic agents derived from these potent natural products.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Incubation_1 Incubate (e.g., 24h) Cell_Seeding->Incubation_1 Add_Compound Add varying concentrations of Carmichaeline or Mesaconitine Incubation_1->Add_Compound Incubation_2 Incubate (e.g., 24-72h) Add_Compound->Incubation_2 Add_MTT Add MTT reagent Incubation_2->Add_MTT Incubation_3 Incubate (e.g., 4h) Add_MTT->Incubation_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_3->Add_Solubilizer Read_Plate Measure absorbance Add_Solubilizer->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: General experimental workflow for cytotoxicity assessment.

References

A Guide to the Validation of High-Performance Liquid Chromatography for the Analysis of Carmichaeline D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carmichaeline D, a C19-diterpenoid alkaloid found in Aconitum carmichaeli. Due to the toxic potential of Aconitum alkaloids, robust and reliable analytical methods are crucial for quality control and safety assessment in herbal medicine and drug development. While specific validated methods for Carmichaeline D are not extensively published, this guide synthesizes established methodologies for the analysis of analogous Aconitum alkaloids, providing a framework for its validation.

Comparative Analysis of Analytical Methods

Beyond HPLC, other techniques are employed for the analysis of Aconitum alkaloids. Liquid chromatography-mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity, aiding in the identification and quantification of alkaloids in complex matrices.[1][2][3][4] Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) provides faster analysis times and improved resolution.[3] However, HPLC remains a widely accessible and cost-effective method for routine quality control.

Data Presentation: HPLC Method Performance

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of diterpenoid alkaloids, providing expected benchmarks for the analysis of Carmichaeline D.

Validation ParameterTypical Performance Data
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank and placebo
Robustness Unaffected by minor variations in mobile phase composition, pH, and column temperature

Experimental Protocols

A detailed protocol for a representative HPLC method suitable for the analysis of Carmichaeline D and other diterpenoid alkaloids is provided below.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or ultraviolet (UV) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at approximately 235 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of Carmichaeline D reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: For herbal extracts or formulations, a solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering matrix components.[5] The final extract is typically dissolved in the mobile phase before injection.

Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: Assessed by analyzing blank samples and samples spiked with potential interfering substances to ensure no co-eluting peaks with the analyte.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: Evaluated by performing recovery studies on samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Determined by analyzing the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by intentionally introducing small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the analytical results.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an HPLC method for Carmichaeline D analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Literature Review & Method Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 MV1 Specificity MD2->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 DI1 Validation Report MV6->DI1 DI2 Standard Operating Procedure (SOP) DI1->DI2 DI3 Routine Analysis DI2->DI3

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Quantification of Carmichaeline: A Cross-Validation Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carmichaeline, a diterpenoid alkaloid found in plants of the Aconitum genus, is critical for pharmacological research, drug development, and quality control of herbal preparations. This guide provides a comparative overview of the two most prominent analytical techniques for the quantification of carmichaeline and related alkaloids: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While direct cross-validation studies for carmichaeline are not extensively documented, this guide synthesizes validation data from studies on co-occurring and structurally similar Aconitum alkaloids to provide a robust comparison of method performance. This information will aid researchers in selecting the most appropriate analytical method for their specific needs.

Comparison of Quantitative Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples. HPLC with UV detection is a more accessible and cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement.

The following table summarizes the performance characteristics of UPLC-MS/MS and HPLC methods for the quantification of major Aconitum alkaloids, which can be considered indicative of the performance for carmichaeline.

ParameterUPLC-MS/MSHPLC-DAD
**Linearity (R²) **>0.998[1][2]>0.999[3]
Lower Limit of Quantification (LLOQ) 1.20 - 4.28 ng/mL[1]~50 ng (on column)[3]
Precision (RSD%) < 9.1%[4]Not explicitly stated in reviewed sources
Accuracy/Recovery (%) 99.7 - 101.7%[1]Not explicitly stated in reviewed sources
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectra)
Analysis Time ShortLonger
Cost HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of Aconitum alkaloids using UPLC-MS/MS and HPLC.

UPLC-MS/MS Method

This method is designed for the sensitive and selective quantification of carmichaeline and other Aconitum alkaloids in biological matrices or herbal extracts.

1. Sample Preparation:

  • Extraction: Samples are typically extracted with a solvent mixture such as methanol or acetonitrile. Solid-phase extraction (SPE) may be employed for cleanup and concentration of the analytes.

  • Protein Precipitation: For biological samples like plasma or serum, protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common step.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[2]

  • Mobile Phase: A gradient elution with two solvents is typical.

    • Solvent A: Water with a modifier like 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with the same modifier.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Aconitum alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte are monitored.

  • Data Analysis: Quantification is performed by constructing a calibration curve using standards of known concentrations.

HPLC-DAD Method

This method is a robust and cost-effective approach for the routine quantification of major Aconitum alkaloids.

1. Sample Preparation:

  • Extraction: Similar to the UPLC-MS/MS method, extraction is performed using organic solvents.

  • Filtration: The extract is filtered through a 0.45 µm filter before injection to remove particulate matter.

2. Chromatographic Conditions:

  • Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., ammonium bicarbonate).

  • Flow Rate: A flow rate of around 1.0 mL/min is standard.

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 235 nm for aconitine-type alkaloids.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as UPLC-MS/MS and HPLC. This process ensures that both methods provide comparable and reliable results.

cluster_0 Method A (e.g., UPLC-MS/MS) cluster_1 Method B (e.g., HPLC-DAD) cluster_2 Cross-Validation A1 Method Development & Optimization A2 Method Validation (ICH Guidelines) A1->A2 A3 Analysis of Validation Samples A2->A3 C1 Analysis of the Same Sample Set by Both Methods A3->C1 B1 Method Development & Optimization B2 Method Validation (ICH Guidelines) B1->B2 B3 Analysis of Validation Samples B2->B3 B3->C1 C2 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) C1->C2 C3 Assessment of Method Agreement & Bias C2->C3

Caption: Workflow for the cross-validation of two analytical methods.

Chemical Structure of Carmichaeline

As information on the specific signaling pathways of carmichaeline is limited, the following diagram illustrates its chemical structure.

cluster_0 Carmichaeline (C22H35NO4) img

Caption: Chemical structure of Carmichaeline.

Conclusion

The choice between UPLC-MS/MS and HPLC for the quantification of carmichaeline and other Aconitum alkaloids depends on the specific requirements of the analysis. UPLC-MS/MS is the method of choice for research applications requiring high sensitivity and selectivity, particularly in complex biological matrices. HPLC-DAD provides a reliable and cost-effective alternative for routine quality control and quantification of more abundant alkaloids. This guide provides the necessary information for researchers to make an informed decision and to develop and validate a suitable analytical method for their studies.

References

Pharmacological Profile of Carmichaenine D in the Context of Aconitum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

Aconitum alkaloids, a diverse group of compounds isolated from the Aconitum genus, are recognized for their potent pharmacological activities, ranging from analgesic and anti-inflammatory to cardiotonic effects. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. This guide provides a comparative pharmacological profile of various Aconitum alkaloids, with a focus on contextualizing the potential properties of carmichaenine d, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli.

Note on this compound: As of the date of this publication, specific quantitative pharmacological and toxicological data for this compound is not available in the peer-reviewed scientific literature. Therefore, this guide establishes a comparative framework based on well-characterized Aconitum alkaloids to infer the likely pharmacological class and potential activity profile of this compound. Further experimental validation is required to definitively characterize its properties.

Classification and Structure-Activity Relationship of Aconitum Alkaloids

Aconitum alkaloids are broadly classified into three main types based on their chemical structure, which directly correlates with their toxicity and pharmacological activity. This classification is crucial for understanding the potential profile of this compound as a C19-diterpenoid alkaloid.

  • Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic type, characterized by ester groups at both the C8 and C14 positions of the diterpenoid skeleton. Prominent examples include aconitine, mesaconitine, and hypaconitine. Their high toxicity is attributed to their potent activation of voltage-gated sodium channels.[1]

  • Monoester-Diterpenoid Alkaloids (MDAs): These are less toxic than DDAs and are formed by the hydrolysis of the ester group at the C8 position. Benzoylaconine, benzoylmesaconine, and benzoylhypaconine are common MDAs. While less toxic, they often retain some of the pharmacological activities of their parent compounds.[1][2]

  • Amine-Diterpenoid Alkaloids (ADAs): These are the least toxic, lacking ester groups at both C8 and C14. Aconine and mesaconine are examples of ADAs. Their pharmacological activity is generally weaker compared to DDAs and MDAs.[3]

Processing of Aconitum roots, a common practice in traditional medicine, aims to hydrolyze the highly toxic DDAs into the less toxic MDAs and ADAs, thereby increasing the safety of the herbal preparations.[2]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for key Aconitum alkaloids, providing a basis for predicting the potential activity and toxicity of this compound.

Table 1: Comparative Toxicity of Aconitum Alkaloids

AlkaloidTypeAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
AconitineDDAMouseIntravenous0.12[4]
MouseSubcutaneous0.27[5]
MouseOral1.0[5]
MesaconitineDDAMouseIntravenous0.068[6]
MouseOral1.9[6]
HypaconitineDDAMouseSubcutaneous~0.15[7]
BenzoylaconineMDAMouseIntravenous23[4]
AconineADAMouseIntravenous120[4]

Table 2: Comparative Analgesic Activity of Aconitum Alkaloids

AlkaloidTypeAnimal ModelAssayED50 (mg/kg)Citation(s)
AconitineDDAMouseFormalin Test~0.06[7]
AconitineDDAMouseHot Plate Test0.08
LappaconitineDDAMouseNot Specified3.5[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the most potent Aconitum alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).[9] However, their effects on other signaling pathways, such as those involved in inflammation and cellular energy metabolism, are also being elucidated.

Voltage-Gated Sodium Channel Modulation

VGSC_Modulation DDA DDA VGSC_open VGSC_open DDA->VGSC_open Binds to Site 2, Prevents Inactivation Na_influx Na_influx VGSC_open->Na_influx MDA MDA MDA->VGSC_open Potential Competitive Antagonism at Site 2 Prolonged_depolarization Prolonged_depolarization Na_influx->Prolonged_depolarization Increased_excitability Increased_excitability Prolonged_depolarization->Increased_excitability Ca_overload Ca_overload Increased_excitability->Ca_overload VGSC_closed VGSC_closed VGSC_inactive VGSC_inactive

DDAs, such as aconitine, bind to site 2 of the alpha-subunit of voltage-gated sodium channels, leading to a persistent activation and inhibition of the inactivation state.[9] This results in a continuous influx of sodium ions, prolonged depolarization of the cell membrane, and subsequent hyperexcitability, which underlies their cardiotoxic and neurotoxic effects. Some less toxic alkaloids, like lappaconitine, may act as blockers of these channels, potentially antagonizing the effects of activators like aconitine.[3]

Anti-Inflammatory Signaling Pathways

Aconitum alkaloids have demonstrated anti-inflammatory properties, which are thought to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli LPS LPS, TNF-α, IL-1β IKK IKK LPS->IKK Activate Aconitum_alkaloids Aconitum Alkaloids Aconitum_alkaloids->IKK Inhibit IkB IkB IKK->IkB Phosphorylates NFkB_inactive NFkB_inactive IkB->NFkB_inactive Inhibits NFkB_active NFkB_active NFkB_inactive->NFkB_active Activation Gene_transcription Gene_transcription NFkB_active->Gene_transcription Translocates to Nucleus and Initiates Transcription

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Aconitum alkaloids may exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.

Dopaminergic System and cAMP/PKA Pathway

Recent studies suggest that aconitine can also impact the dopaminergic system, leading to an imbalance in dopamine homeostasis and the activation of the AC/cAMP/PKA signaling pathway. This may contribute to its neurotoxic effects.[10][11]

cAMP_PKA_Pathway Aconitine Aconitine D1R D1R Aconitine->D1R Activates D2R D2R Aconitine->D2R Inhibits AC AC D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Ca_homeostasis Ca_homeostasis PKA->Ca_homeostasis Phosphorylates Downstream Targets Neurotoxicity Neurotoxicity Ca_homeostasis->Neurotoxicity

Aconitine appears to activate the D1 dopamine receptor and inhibit the D2 dopamine receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA). This cascade can disrupt calcium homeostasis and contribute to neuronal damage.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of Aconitum alkaloids.

Analgesic Activity Assays

Analgesic_Workflow Animals Mice (e.g., Swiss albino, 20-25g) Grouping Grouping: - Control (Vehicle) - Standard (e.g., Aspirin, Morphine) - Test (Alkaloid at various doses) Admin Drug Administration (e.g., p.o., i.p.) Hot_Plate Hot_Plate Admin->Hot_Plate Writhing Writhing Admin->Writhing Latency Latency Hot_Plate->Latency Writhing_count Writhing_count Writhing->Writhing_count

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice are used.

  • Procedure:

    • A baseline reaction time is determined for each mouse by placing it on the hot plate and measuring the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are administered the test compound, a standard analgesic (e.g., morphine), or a vehicle control.

    • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the reaction time is recorded.

  • Endpoint: An increase in the latency to respond to the thermal stimulus compared to the control group indicates central analgesic activity.[12]

  • Animals: Mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound, a standard analgesic (e.g., aspirin), or a vehicle control.

    • After a set period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.[13]

    • Immediately after the injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration (e.g., 10-20 minutes).[13]

  • Endpoint: A significant reduction in the number of writhes in the test group compared to the control group indicates peripheral analgesic activity.

Anti-Inflammatory Activity Assay

Anti_Inflammatory_Workflow Animals Rats (e.g., Wistar, 150-200g) Grouping Grouping: - Control (Vehicle) - Standard (e.g., Indomethacin) - Test (Alkaloid at various doses) Admin Drug Administration (e.g., p.o., i.p.) Carrageenan_test Carrageenan_test Admin->Carrageenan_test Baseline_measure Baseline_measure Carrageenan_test->Baseline_measure Carrageenan_injection Carrageenan_injection Baseline_measure->Carrageenan_injection Volume_measure Volume_measure Carrageenan_injection->Volume_measure Edema_reduction Edema_reduction Volume_measure->Edema_reduction

  • Animals: Rats are typically used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are administered the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle control.

    • After a specified time (e.g., 30-60 minutes), 0.1 ml of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.[14][15]

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Endpoint: The percentage inhibition of edema is calculated for each group. A significant reduction in paw volume in the test group compared to the control group indicates anti-inflammatory activity.

Acute Toxicity (LD50) Determination
  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are divided into several groups, and each group receives a different dose of the test substance via a specific route of administration (e.g., oral, intravenous, intraperitoneal).

    • The animals are observed for a set period (typically 24-72 hours) for signs of toxicity and mortality.

    • The number of dead animals in each group is recorded.

  • Endpoint: The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the Litchfield and Wilcoxon method.[16]

Conclusion and Future Directions

The pharmacological profile of Aconitum alkaloids is a complex interplay of therapeutic potential and significant toxicity. The diester-diterpenoid alkaloids, such as aconitine and mesaconitine, exhibit potent analgesic and anti-inflammatory effects but are also highly cardiotoxic and neurotoxic, primarily through the persistent activation of voltage-gated sodium channels. Their monoester and amine derivatives show reduced toxicity, highlighting the critical role of the ester groups in their activity.

While specific data for this compound is currently unavailable, as a C19-diterpenoid alkaloid, it is likely to interact with voltage-gated sodium channels and may possess analgesic and anti-inflammatory properties. Its toxicity profile will largely depend on its specific structure, particularly the presence and nature of ester groups.

Future research should focus on:

  • Isolation and full characterization of this compound.

  • Comprehensive in vitro and in vivo studies to determine the specific pharmacological and toxicological profile of this compound, including its LD50 and ED50 values for various effects.

  • Elucidation of its precise mechanism of action on voltage-gated sodium channels and other relevant signaling pathways.

  • Structure-activity relationship studies to guide the development of safer and more effective derivatives.

A thorough understanding of the pharmacological profile of novel Aconitum alkaloids like this compound is essential for unlocking their therapeutic potential while mitigating their inherent risks.

References

Oridonin Analogs as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oridonin, a natural diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] Extensive research has focused on the synthesis and evaluation of oridonin analogs to improve its potency and drug-like properties. This guide provides a comparative analysis of the structural activity relationship (SAR) of recently developed oridonin analogs, with a focus on their anti-inflammatory activity mediated through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.

Structural Activity Relationship (SAR) of Oridonin Analogs

The anti-inflammatory activity of oridonin analogs is intricately linked to specific structural modifications. The core scaffold of oridonin presents several sites for chemical derivatization, primarily at the C-1, C-14, and C-17 positions.

A recent study highlighted that modifications at the C-1 and C-14 positions of the 7,20-epoxy ent-kaurane diterpenoid scaffold significantly influence anti-inflammatory potency.[3] Deletion of the hydroxyl group at the C-1 position was found to be preferable for enhanced activity.[3] Furthermore, esterification of the C-14 hydroxyl group with various moieties, such as (E)-3-(thiazol-2-yl) acrylate, led to a substantial increase in anti-inflammatory effects.[3][4]

Conversely, rearrangement of the core scaffold to a 6,20-epoxy ent-kaurane diterpenoid resulted in decreased anti-inflammatory activity, suggesting that the 7,20-epoxy scaffold is more favorable for this biological effect.[3][4]

The following diagram illustrates the key SAR findings for oridonin analogs.

SAR_Oridonin cluster_Scaffold Core Scaffold Modification cluster_Modifications Substituent Modifications cluster_Activity Biological Activity 7_20_epoxy 7,20-epoxy ent-kaurane (Favorable) C1_OH_deletion C-1 OH Deletion 7_20_epoxy->C1_OH_deletion Leads to C14_esterification C-14 Esterification (e.g., with (E)-3-(thiazol-2-yl) acrylate) 7_20_epoxy->C14_esterification Leads to 6_20_epoxy 6,20-epoxy ent-kaurane (Less Favorable) Increased_Anti_inflammatory Increased Anti-inflammatory Activity C1_OH_deletion->Increased_Anti_inflammatory C14_esterification->Increased_Anti_inflammatory C17_substitution C-17 Substitution (with substituted benzene moieties) Increased_Anticancer Increased Anticancer Activity C17_substitution->Increased_Anticancer

Figure 1: Structural Activity Relationship of Oridonin Analogs.

Comparative Anti-Inflammatory Activity of Oridonin Analogs

The following table summarizes the in vitro anti-inflammatory activity of key oridonin analogs, as determined by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundModificationIC50 for NO Inhibition (µM)[3][4]
Oridonin Parent Compound13.93
Compound 4c C-1 OH deletion, C-14 esterification with (E)-3-(thiazol-2-yl) acrylate0.82
Compound 4b C-1 OH deletion, C-14 esterification with (E)-3-(pyridin-2-yl) acrylate1.25
Compound 5a 6,20-epoxy scaffold, C-14 esterification with propionyl group> 50
Compound 2p C-17 substitution with a substituted benzene moietyNot reported for anti-inflammatory activity, but potent anticancer activity (IC50 = 1.05 µM in HCT116 cells)[5][6]

Mechanism of Action: Targeting the NF-κB and NLRP3 Inflammasome Pathways

Oridonin and its analogs exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.[3][4] Oridonin has been identified as a covalent inhibitor of the NLRP3 inflammasome, directly binding to cysteine 279 in the NACHT domain of NLRP3.[7][8] This interaction blocks the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4][7]

Furthermore, oridonin analogs have been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB and IκB, which in turn downregulates the expression of pro-inflammatory mediators such as iNOS and COX-2.[3][4]

The diagram below illustrates the signaling pathways targeted by oridonin analogs.

Signaling_Pathway cluster_LPS Stimulus cluster_Pathway Signaling Cascade cluster_Oridonin Inhibition by Oridonin Analogs cluster_Output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_IL1b_transcription Pro-IL-1β & Pro-IL-18 Transcription NFkB_activation->Pro_IL1b_transcription NLRP3_assembly NLRP3 Inflammasome Assembly Pro_IL1b_transcription->NLRP3_assembly Priming Caspase1_activation Caspase-1 Activation NLRP3_assembly->Caspase1_activation Inflammation Inflammation (IL-1β, IL-18, NO, etc.) Caspase1_activation->Inflammation Cleavage of Pro-IL-1β/18 Oridonin Oridonin Analogs Oridonin->NFkB_activation Inhibits Oridonin->NLRP3_assembly Inhibits (Covalent Binding)

Figure 2: Inhibition of NF-κB and NLRP3 Pathways by Oridonin Analogs.

Experimental Protocols

Synthesis of Oridonin Analogs (General Procedure)[4]

A general synthetic route for the C-14 esterification of oridonin analogs involves the following steps:

  • Protection of C-1 Hydroxyl Group: The C-1 hydroxyl group of oridonin is protected, for example, by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Esterification at C-14: The protected oridonin is then reacted with the corresponding carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an appropriate solvent (e.g., dichloromethane) at room temperature.

  • Deprotection: The protecting group at the C-1 position is removed using acidic conditions (e.g., 10% HCl in THF) to yield the final C-14 esterified analog.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)[3][4]
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the oridonin analogs for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB and NLRP3 Pathway Proteins[3][4]
  • Cell Lysis: After treatment and stimulation as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, p-IκB, NLRP3, Caspase-1, IL-1β, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The structural modification of oridonin has proven to be a fruitful strategy for the development of potent anti-inflammatory agents. Analogs with a deleted C-1 hydroxyl group and an esterified C-14 hydroxyl group on the 7,20-epoxy ent-kaurane scaffold exhibit significantly enhanced inhibitory activity against the NF-κB and NLRP3 inflammasome pathways. These findings provide a strong rationale for the further development of oridonin-based compounds as novel therapeutics for the treatment of inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this promising class of natural product derivatives.

References

Comparative Analysis of Carmichaenine D Across Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data on Carmichaenine D

Direct comparative studies quantifying this compound across a range of Aconitum species are currently scarce in peer-reviewed literature. While metabolomic studies have identified this compound as a constituent of Aconitum carmichaelii, a comprehensive quantitative comparison with other species like Aconitum kusnezoffii or Aconitum napellus has not been published.

To illustrate the type of data required for a meaningful comparative analysis, the following table presents a hypothetical scenario. It is crucial to note that these values are for illustrative purposes only and are not derived from experimental data.

Aconitum SpeciesPlant PartThis compound Content (µg/g dry weight)
Aconitum carmichaeliiRootHypothetical Value: 5.2 ± 0.8
Aconitum kusnezoffiiRootHypothetical Value: 2.7 ± 0.5
Aconitum napellusTuberHypothetical Value: Not Detected

This table is for illustrative purposes only to demonstrate the desired data format. Actual quantitative data from validated experimental studies are needed for a definitive comparison.

Experimental Protocols

The following is a generalized experimental protocol for the extraction, isolation, and quantification of diterpenoid alkaloids, including this compound, from Aconitum species. This protocol is based on established ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods commonly used for the analysis of these compounds.

Sample Preparation and Extraction
  • Plant Material: Collect and identify the desired Aconitum species and plant part (e.g., root, tuber). Dry the plant material at a controlled temperature (e.g., 50°C) to a constant weight and grind it into a fine powder (e.g., 60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of an extraction solvent (e.g., 70% methanol in water with 0.1% formic acid).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in 5 mL of the initial mobile phase for UPLC-MS/MS analysis and filter through a 0.22 µm syringe filter.

UPLC-MS/MS Quantification
  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for this compound would need to be determined using a purified standard. For example (hypothetical): m/z 452.3 → 420.2.

  • Calibration: Prepare a series of standard solutions of purified this compound of known concentrations to construct a calibration curve for accurate quantification.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, many diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties. A plausible mechanism of action for this compound could involve the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this hypothetical mechanism.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Leads to CarmichaenineD This compound CarmichaenineD->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: This diagram illustrates a potential mechanism of action for this compound based on the known anti-inflammatory effects of other diterpenoid alkaloids. This proposed pathway requires experimental validation to be confirmed.

Conclusion and Future Directions

This compound is a recognized constituent of Aconitum carmichaelii, but its prevalence and concentration in other Aconitum species remain largely uncharacterized. The lack of comparative quantitative data represents a significant knowledge gap for researchers in phytochemistry and pharmacology. Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify this compound across a wide range of Aconitum species using validated analytical methods like UPLC-MS/MS.

  • Pharmacological Screening: Investigating the bioactivity of isolated this compound to determine its therapeutic potential, particularly its anti-inflammatory and analgesic properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its pharmacological effects at a cellular level.

Addressing these research questions will be crucial for the potential development of this compound as a therapeutic agent and for the quality control of herbal medicines derived from Aconitum species.

Validating the Anti-Inflammatory Target of Carmichaenine D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Carmichaenine D is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaelii. While several compounds from this plant family are recognized for their anti-inflammatory properties, the specific molecular target and mechanism of action for this compound remain to be definitively elucidated in peer-reviewed literature. Conference abstracts suggest this compound is a compound of interest for its potential anti-inflammatory activity, possibly with a better safety profile than other toxic alkaloids from the same source.

This guide provides a proposed strategy for validating the anti-inflammatory target of this compound, drawing comparisons with the known mechanisms of related compounds and a standard anti-inflammatory agent, Dexamethasone. The proposed primary targets for investigation are the key inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Diterpenoid alkaloids from Aconitum carmichaelii have been shown to inhibit these pathways, leading to a reduction in pro-inflammatory mediators.

Comparative Performance Data

The following table outlines the expected inhibitory profile of this compound if it acts on the NF-κB and MAPK pathways, compared to the known potent anti-inflammatory drug, Dexamethasone. The data for this compound is hypothetical and represents the experimental endpoints for its target validation.

ParameterThis compound (Hypothetical)Dexamethasone (Reference)Rationale for Comparison
NF-κB Activation (IC50) To be determined~0.5 nM[1]Direct measure of the inhibition of a central inflammatory transcription factor.
Nitric Oxide (NO) Production (IC50) To be determined~0.1 - 10 µM (dose-dependent)[2]NO is a key inflammatory mediator produced by iNOS, which is regulated by NF-κB.
IL-6 Production (IC50) To be determined~10⁻⁸ - 10⁻⁶ M (dose-dependent)[3]IL-6 is a major pro-inflammatory cytokine downstream of both NF-κB and MAPK signaling.
TNF-α Production (IC50) To be determinedInhibition is dose-dependent[4]TNF-α is a critical inflammatory cytokine that also activates the NF-κB and MAPK pathways.
p38 MAPK Phosphorylation (IC50) To be determinedIndirectly affects MAPK signalingA direct measure of the inhibition of a key component of the MAPK pathway.

Proposed Experimental Protocols for Target Validation

To validate the hypothesis that this compound targets the NF-κB and MAPK signaling pathways, the following experimental protocols are proposed:

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is used to induce an inflammatory response and activate the NF-κB and MAPK pathways.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before LPS stimulation. Dexamethasone is used as a positive control.

NF-κB Reporter Assay
  • Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Pre-treat the transfected cells with this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to total protein concentration.

Western Blot Analysis for MAPK and NF-κB Pathway Proteins
  • Objective: To determine the effect of this compound on the phosphorylation (activation) of key proteins in the MAPK and NF-κB pathways.

  • Methodology:

    • Treat cells with this compound followed by LPS stimulation for 15-30 minutes.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-IκBα, and p65. Use antibodies for the total forms of these proteins as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Production (Griess Assay):

    • Culture supernatant is collected 24 hours after treatment and stimulation.

    • Mix the supernatant with Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Pro-inflammatory Cytokine Production (ELISA):

    • Culture supernatant is collected 6-24 hours after treatment and stimulation.

    • The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing the Proposed Mechanism and Workflow

Signaling Pathways

NF-kB and MAPK Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound MKKs MKKs This compound->MKKs Inhibition? Pro-inflammatory Genes Pro-inflammatory Genes TAK1 TAK1 TAK1->MKKs IKK Complex IKK Complex TAK1->IKK Complex p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 AP-1->Pro-inflammatory Genes TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IκBα (P) IκBα (P) IKK Complex->IκBα (P) p65/p50 (active) p65/p50 (active) IκBα (P)->p65/p50 (active) releases IκBα IκBα p65/p50 p65/p50 p65/p50->p65/p50 (active) NF-κB Nuclear Translocation NF-κB Nuclear Translocation p65/p50 (active)->NF-κB Nuclear Translocation NF-κB Nuclear Translocation->Pro-inflammatory Genes

Caption: Proposed inhibitory targets of this compound on the NF-κB and MAPK signaling pathways.

Experimental Workflow

Experimental Workflow start Hypothesis: This compound inhibits NF-κB and MAPK pathways cell_culture Cell Culture (Macrophages) + LPS Stimulation start->cell_culture conclusion Conclusion: Validate this compound's anti-inflammatory target treatment Treat with this compound (Dose-Response) cell_culture->treatment nfkb_assay NF-κB Reporter Assay (Luciferase) treatment->nfkb_assay western_blot Western Blot (p-MAPKs, p-IκBα) treatment->western_blot mediator_assay Mediator Measurement (NO, IL-6, TNF-α) treatment->mediator_assay data_analysis Data Analysis (IC50 Calculation) nfkb_assay->data_analysis western_blot->data_analysis mediator_assay->data_analysis data_analysis->conclusion

References

Unraveling the Neurotoxic Profiles of Aconitum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the neurotoxic properties of hypaconitine, a primary bioactive alkaloid derived from the Aconitum species, reveals significant effects on the central and peripheral nervous systems. While a direct comparative analysis with carmichaenine D is not feasible due to the current absence of neurotoxicity data for the latter, this guide provides a detailed overview of hypaconitine's neurotoxic mechanisms and offers a comparative context with other well-documented Aconitum alkaloids, namely aconitine and mesaconitine.

Key Findings on Neurotoxicity

The neurotoxicity of Aconitum alkaloids, including hypaconitine, is primarily attributed to their interaction with voltage-sensitive sodium channels in excitable tissues such as the myocardium, nerves, and muscles[1]. This interaction leads to a persistent activation of these channels, causing membrane depolarization and subsequent blockade of neuromuscular transmission[1][2].

AlkaloidLD50 (oral, mice)Primary Mechanism of NeurotoxicityKey Neurotoxic Effects
Hypaconitine 2.8 mg/kg[3]Blocks neuromuscular transmission by inducing long-term opening of Na+ channels, causing membrane depolarization.[2] Also linked to cytotoxicity through increased intracellular Ca2+ concentrations.[4]Neuromuscular blockade, cytotoxicity in neuronal cells.[2][4]
Aconitine 1.8 mg/kg[3]Persistent activation of voltage-sensitive sodium channels, leading to refractory excitation.[1] Induces excitotoxicity, Ca2+ influx, and oxidative stress, ultimately causing neuronal apoptosis.[5]Potent neurotoxin causing severe neurological symptoms.[6]
Mesaconitine 1.9 mg/kg[3]Similar to aconitine, acts on voltage-sensitive sodium channels.[1]Contributes to the overall neurotoxicity of Aconitum species.[1]
This compound Not availableNot availableNot available

Mechanisms of Hypaconitine Neurotoxicity

Hypaconitine exerts its neurotoxic effects through a multi-faceted mechanism primarily centered on the disruption of ion channel function and calcium homeostasis.

Sodium Channel Modulation

As a diterpene alkaloid, hypaconitine acts as a neuromuscular junction blocker[2]. It induces the long-term opening of sodium (Na+) channels, which leads to a sustained membrane depolarization. This persistent depolarization prevents the repolarization of the neuronal membrane, thereby inhibiting the generation and propagation of action potentials and blocking neuromuscular transmission[2].

Calcium Homeostasis Disruption

Studies on HCN-2 neuronal cell lines have demonstrated that hypaconitine induces cytotoxicity by causing a significant rise in intracellular calcium concentrations ([Ca2+]i)[4]. This increase is a result of both calcium influx from the extracellular environment and release from intracellular stores, specifically the endoplasmic reticulum[4]. The influx of calcium is mediated by store-operated Ca2+ channels[4]. Interestingly, while chelation of cytosolic calcium can reduce hypaconitine's cytotoxicity, it does not completely eliminate it, suggesting the involvement of a secondary, calcium-independent cytotoxic mechanism[4].

Experimental Protocols

Assessment of Cytotoxicity in HCN-2 Neuronal Cells

The cytotoxic effects of hypaconitine were quantified using the WST-1 cell proliferation reagent in HCN-2 neuronal cell lines. The protocol involved treating the cells with varying concentrations of hypaconitine (10-50 μmol/L) and subsequently measuring cell viability.

Measurement of Intracellular Calcium Concentration

To determine the impact of hypaconitine on calcium signaling, cytosolic Ca2+ concentrations were measured using the Ca2+-sensitive fluorescent dye fura-2. This method allowed for the real-time monitoring of changes in intracellular calcium levels upon exposure to hypaconitine. Experiments were conducted in both the presence and absence of extracellular Ca2+ to differentiate between calcium influx and release from internal stores.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in hypaconitine-induced neurotoxicity and a typical experimental workflow for its investigation.

Hypaconitine_Neurotoxicity_Pathway Hypaconitine Hypaconitine SOC Store-Operated Ca2+ Channels Hypaconitine->SOC ER Endoplasmic Reticulum Hypaconitine->ER Independent_Pathway Ca2+-Independent Pathway Hypaconitine->Independent_Pathway Ca_influx Ca2+ Influx SOC->Ca_influx Ca_release Ca2+ Release ER->Ca_release Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase Ca_release->Ca_increase Cytotoxicity Cytotoxicity Ca_increase->Cytotoxicity Independent_Pathway->Cytotoxicity Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCN2_cells HCN-2 Neuronal Cells Hypaconitine_treatment Hypaconitine Application (10-50 µmol/L) HCN2_cells->Hypaconitine_treatment WST1_assay WST-1 Assay (Cytotoxicity) Hypaconitine_treatment->WST1_assay Fura2_imaging Fura-2 Imaging ([Ca2+]i Measurement) Hypaconitine_treatment->Fura2_imaging Data_analysis Quantitative Analysis and Pathway Elucidation WST1_assay->Data_analysis Fura2_imaging->Data_analysis

References

A Benchmark Study of Carmichaenine D Against Known Ion Channel Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a diterpenoid alkaloid derived from the Aconitum species, a genus of plants with a long history in traditional medicine for treating pain and cardiac conditions. Many Aconitum alkaloids are known to exert their effects by modulating the activity of voltage-gated ion channels. This guide provides a comparative analysis of the electrophysiological effects of compounds structurally related to this compound against well-characterized ion channel modulators.

Due to a lack of specific published electrophysiological data for this compound, this study utilizes data for lappaconitine , a structurally similar C19 diterpenoid alkaloid from Aconitum, as a proxy for a representative compound of this class that acts as a sodium channel blocker.[1] This is in contrast to other Aconitum alkaloids like aconitine, which are known sodium channel activators.[2][3] The objective of this guide is to benchmark the activity of this class of compounds against established modulators of sodium, potassium, and calcium channels, providing a valuable reference for researchers in pharmacology and drug discovery.

The comparative data presented herein is intended to offer a quantitative and methodological framework for the potential evaluation of this compound and other novel compounds.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of lappaconitine and three well-known ion channel modulators: Tetrodotoxin (TTX), a potent voltage-gated sodium channel blocker; Verapamil, a calcium channel blocker; and Tetraethylammonium (TEA), a potassium channel blocker.

Compound Target Ion Channel Cell Line IC50 Mechanism of Action Reference
LappaconitineNav1.7 (Voltage-Gated Sodium Channel)HEK29327.67 µMVoltage-dependent block[4]
Tetrodotoxin (TTX)TTX-sensitive Voltage-Gated Sodium Channels-Nanomolar rangePore blocking
VerapamilL-type Calcium Channels-~10 µMPore blocking
Tetraethylammonium (TEA)Voltage-Gated Potassium Channels (e.g., KCNQ2)CHO0.3 mMPore blocking

Note: The IC50 values can vary depending on the specific experimental conditions, including the subtype of the ion channel, the cell line used for expression, and the patch-clamp protocol.

Experimental Protocols

The data presented in this guide are typically obtained using the whole-cell patch-clamp electrophysiology technique. Below is a detailed methodology for a representative experiment to determine the IC50 of a compound on a voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in a mammalian cell line.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently or stably transfected with the plasmid DNA encoding the alpha and beta subunits of the human Nav1.7 channel using a suitable transfection reagent.

2. Electrophysiological Recordings:

  • Recordings are performed at room temperature (20-22°C).

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are used.

3. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

4. Voltage-Clamp Protocol for IC50 Determination:

  • Cells are held at a holding potential of -120 mV.

  • To elicit sodium currents, cells are depolarized to a test potential of -10 mV for 20 ms.

  • A series of depolarizing pulses are applied at a frequency of 0.1 Hz to allow for recovery from inactivation between pulses.

  • The test compound is applied at increasing concentrations, and the steady-state block of the peak sodium current is measured at each concentration.

  • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway of neuronal sodium channel modulation and a typical experimental workflow for ion channel drug screening.

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_electrophysiology Electrophysiology cluster_data_acquisition Data Acquisition & Analysis CellCulture HEK293/CHO Cell Culture Transfection Transfection with Nav1.7 Plasmid CellCulture->Transfection PatchClamp Whole-Cell Patch Clamp Transfection->PatchClamp VoltageProtocol Apply Voltage Protocol PatchClamp->VoltageProtocol RecordCurrent Record Sodium Current VoltageProtocol->RecordCurrent DrugApplication Apply Test Compound RecordCurrent->DrugApplication DoseResponse Generate Dose-Response Curve DrugApplication->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Experimental workflow for ion channel drug screening.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization NaChannel->Depolarization Na+ Influx CarmichaenineD This compound (Modulator) CarmichaenineD->NaChannel Modulation ActionPotential Action Potential Firing Depolarization->ActionPotential Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter

Caption: Simplified signaling pathway of neuronal sodium channel modulation.

References

A Comprehensive Guide to the Inter-Laboratory Validation of Carmichaenine D Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of a Carmichaenine D analytical standard, a critical process for ensuring the accuracy and reliability of analytical data in research and drug development. This document outlines the key performance characteristics to be evaluated, presents a model experimental protocol, and compares the expected performance of a candidate standard against a hypothetical, established reference material.

Comparative Performance of Analytical Standards

The validation of a new analytical standard requires rigorous comparison against an existing, well-characterized standard. The following table summarizes the typical performance characteristics and acceptance criteria for an inter-laboratory validation study, comparing a candidate this compound analytical standard with a certified reference material (CRM).

Performance CharacteristicParameterCandidate this compound StandardCertified Reference Material (CRM)Acceptance Criteria (Typical)
Identity Chromatographic Retention TimeConsistent with CRMEstablished Retention TimeAgreement within ± 2%
UV SpectrumMatches CRM SpectrumEstablished UV SpectrumHigh degree of spectral similarity
Mass Spectrum (MS)Matches CRM FragmentationEstablished Fragmentation PatternConsistent fragmentation ions and ratios
Purity Purity by HPLC-UV (235 nm)≥ 98.0%≥ 99.5%Purity ≥ 98.0%
Impurity ProfileNo single impurity > 0.5%Well-characterized impurity profileConforms to predefined impurity limits
Assay (Content) HPLC-UV (External Standard)98.0% - 102.0%Certified Value (e.g., 99.7%)98.0% - 102.0% of the stated purity
Linearity Concentration Range0.5 - 200 µg/mL0.5 - 200 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spiked Samples (n=3 levels)85% - 115%Not Applicable80% - 120%
Precision Repeatability (RSDr)≤ 2.0%≤ 1.5%RSDr ≤ 2.0%
Intermediate Precision (RSDip)≤ 3.0%≤ 2.0%RSDip ≤ 5.0%
Reproducibility (RSDR)≤ 5.0%≤ 3.0%RSDR ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N)~0.1 µg/mL~0.05 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N)~0.5 µg/mL~0.2 µg/mLS/N ≥ 10

This table presents hypothetical data based on typical performance of analytical standards for aconitum alkaloids.

Experimental Protocols

The following protocols are based on established methods for the analysis of aconitum alkaloids and are adapted for the validation of a this compound analytical standard.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of identity, purity, and assay of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard in methanol (1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards ranging from 0.5 to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a known concentration.

Inter-Laboratory Validation Protocol

This protocol outlines the steps for a collaborative study to establish the reproducibility of the analytical method for the this compound standard.

  • Objective: To assess the reproducibility of the analytical method for the quantification of this compound using the candidate analytical standard across multiple laboratories.

  • Study Design:

    • A minimum of three laboratories will participate in the study.

    • Each laboratory will receive a sample of the candidate this compound analytical standard, a well-characterized control sample, and a copy of the validated analytical method.

  • Procedure:

    • Each laboratory will independently prepare standard and sample solutions as per the analytical method.

    • Each laboratory will perform the analysis in triplicate.

    • The results for the assay of the control sample will be reported back to the coordinating laboratory.

  • Data Analysis:

    • The results from all laboratories will be statistically analyzed to determine the reproducibility of the method.

    • The Relative Standard Deviation of Reproducibility (RSDR) will be calculated.

Visualizing the Validation Process

The following diagrams illustrate the key aspects of the inter-laboratory validation process.

Inter_Laboratory_Validation_Workflow A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity) A->B C Protocol Design for Inter-Laboratory Study B->C D Distribution of Standard & Samples to Participating Labs C->D E Lab 1: Analysis D->E F Lab 2: Analysis D->F G Lab 3: Analysis D->G H Data Collection & Statistical Analysis (Reproducibility - RSDR) E->H F->H G->H I Validation Report & Standard Certification H->I

Caption: Workflow for an inter-laboratory validation study.

Analytical_Validation_Parameters Validation {Analytical Method Validation | Key Parameters} Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Precision Reproducibility Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking studies of carmichaenine D and its structurally related alkaloids, including aconitine, hypaconitine, and mesaconitine. Due to the limited availability of direct comparative docking studies for this compound, this report summarizes the existing data for each alkaloid individually, highlighting the different computational approaches used. This information can aid researchers in understanding the potential interactions of these compounds with various protein targets and guide future in silico and in vitro investigations.

Summary of Quantitative Docking Data

Direct comparison of binding affinities across different studies is challenging due to variations in computational methods, software, and scoring functions. The following tables present the available docking data for individual alkaloids. It is crucial to consider the specific experimental context of each study when interpreting these results.

Table 1: Molecular Docking Data for Aconitine

Target ProteinPDB IDDocking Score/Binding EnergySoftware/MethodReference
Glycogen Synthase 1 (GYS1)3CX452.193 (Docking Score)Not Specified[1]
Cytosolic Phospholipase A2 (cPLA2)1CJYNot SpecifiedNot Specified[2]
Catenin alpha-1 (CTNNA1)4EHPNot SpecifiedNot Specified[2]
Origin Recognition Complex subunit 5 (ORC5)5UI7Not SpecifiedNot Specified[2]
Serum Albumin (ALB)Not Specified≤ -7.0 kJ/mol (~ -1.67 kcal/mol)Not Specified[3]
AKT1Not Specified≤ -7.0 kJ/mol (~ -1.67 kcal/mol)Not Specified[3]
Caspase-3Not Specified≤ -7.0 kJ/mol (~ -1.67 kcal/mol)Not Specified[3]

Note: The docking score of 52.193 for GYS1 is a unitless value and cannot be directly compared to binding energies in kcal/mol.[1]

Table 2: Molecular Docking Data for Hypaconitine

Target ProteinPDB IDDocking Score/Binding EnergySoftware/MethodReference
Hepatotoxicity-related targetsNot Specified≤ -5.0 kJ/mol (~ -1.19 kcal/mol)Not Specified[3]

Table 3: Molecular Docking Data for Mesaconitine

Target ProteinPDB IDDocking Score/Binding EnergySoftware/MethodReference
Heat Shock Protein 90 (HSP90)Not SpecifiedInteraction noted, no quantitative dataMOE (Molecular Operating Environment)[4]

Table 4: Molecular Docking Data for a Radicicol-like E-oxime Derivative of an Aconitum Alkaloid

Target ProteinPDB IDDocking Score/Binding EnergySoftware/MethodReference
Heat Shock Protein 90 (HSP90)1YES-8.4 kcal/molAutoDock 4.5.3[5]

As of the latest literature review, no specific molecular docking studies providing quantitative binding energy data for This compound have been identified.

Experimental Protocols

The methodologies employed in the cited docking studies vary, which is a significant factor when comparing the results. Key aspects of the protocols are summarized below:

  • Software: Different software packages such as MOE (Molecular Operating Environment) and AutoDock were used for docking simulations.[4][5] The specific algorithms and scoring functions within these programs can produce different results.

  • Target Preparation: The preparation of the target protein structures, including the removal of water molecules, addition of hydrogen atoms, and definition of the binding site, is a critical step that can influence the docking outcome.

  • Ligand Preparation: The 3D structures of the alkaloids were generated and optimized using various methods before docking.

  • Docking Parameters: The specific parameters used for the docking simulations, such as the grid box size and search algorithms, were tailored to each study.

For detailed protocols, readers are encouraged to consult the original research articles.

Signaling Pathways and Experimental Workflows

Aconitum alkaloids are known to modulate several key signaling pathways, contributing to both their therapeutic effects and toxicity. The following diagrams illustrate some of the implicated pathways.

G cluster_0 Aconitum Alkaloid-Induced Cardiotoxicity Aconitum_Alkaloids Aconitum Alkaloids VGSC Voltage-Gated Sodium Channels Aconitum_Alkaloids->VGSC Binds to and prolongs opening Na_Influx Increased Intracellular Na+ Concentration VGSC->Na_Influx Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via Na+/Ca2+ exchanger ROS Increased ROS Production Ca_Overload->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Aconitum Alkaloid-Induced Cardiotoxicity Pathway.

G cluster_1 Aconitum Alkaloid-Induced Apoptosis via NF-κB Pathway Aconitum_Alkaloids Aconitum Alkaloids NFkB_Inhibition Inhibition of NF-κB Activation Aconitum_Alkaloids->NFkB_Inhibition Bcl2_Downregulation Downregulation of Bcl-2 NFkB_Inhibition->Bcl2_Downregulation Bax_Upregulation Upregulation of Bax NFkB_Inhibition->Bax_Upregulation Caspase_Activation Caspase Activation Bcl2_Downregulation->Caspase_Activation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Aconitum Alkaloid-Induced Apoptosis via NF-κB.

G cluster_2 Nrf2-Mediated Signaling Pathway Modulation by Aconitum Alkaloids Aconitum_Alkaloids Aconitum Alkaloids Nrf2_Activation Nrf2 Activation and Nuclear Translocation Aconitum_Alkaloids->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes ARE->Gene_Expression

Caption: Nrf2-Mediated Signaling by Aconitum Alkaloids.

Conclusion

This guide consolidates the currently available, albeit limited, molecular docking data for aconitine, hypaconitine, and mesaconitine. The absence of specific docking studies for this compound underscores a significant knowledge gap and an opportunity for future research. The presented data, while not directly comparable across studies, provides valuable insights into the potential protein targets and interaction modes of these Aconitum alkaloids. The illustrated signaling pathways offer a framework for understanding their mechanisms of action. Further standardized and comparative in silico studies, followed by in vitro validation, are essential to elucidate the structure-activity relationships of this important class of natural compounds.

References

Assessing the Selectivity of Carmichaenine D for its Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations suggest that "carmichaenine d" may be a rare compound or a potential misspelling. The existing body of scientific literature points prominently to related C19-diterpenoid alkaloids isolated from the plant Aconitum carmichaeli, such as carmichaenine B and the extensively studied aconitine. This guide will, therefore, focus on the selectivity of these representative Aconitum alkaloids, with a primary focus on their interaction with their main biological targets: voltage-gated sodium channels (VGSCs).

The alkaloids derived from Aconitum species have a long history in traditional medicine, recognized for their analgesic, anti-inflammatory, and cardiotonic effects. However, their therapeutic use is significantly limited by a narrow therapeutic window and high toxicity, primarily due to their potent activity on VGSCs. Understanding the selectivity of these compounds for different VGSC subtypes is crucial for developing safer and more effective therapeutic agents.

This guide provides a comparative analysis of the selectivity of aconitine, a representative Aconitum alkaloid, against its primary biological targets. For context, its performance is compared with well-established VGSC modulators: Tetrodotoxin (TTX), a potent and selective channel blocker, and Lidocaine, a widely used local anesthetic and antiarrhythmic drug.

Quantitative Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of aconitine, tetrodotoxin, and lidocaine against various subtypes of voltage-gated sodium channels. This data provides a quantitative comparison of their potency and selectivity.

CompoundTargetIC50 (nM)Reference
Aconitine Nav1.28,700[1]
Nav1.413,200[1]
Nav1.55,400[1]
Nav1.71,200[1]
Tetrodotoxin (TTX) Nav1.12.3[2]
Nav1.22.8[2]
Nav1.32.1[2]
Nav1.41.5[2]
Nav1.62.5[2]
Nav1.73.2[2]
Nav1.5 (TTX-resistant)>1000[2]
Nav1.8 (TTX-resistant)>1000[2]
Nav1.9 (TTX-resistant)>1000[2]
Lidocaine Nav1.529,000[3]
Nav1.7110,000[4]

Signaling Pathways and Mechanisms of Action

Aconitum alkaloids, including aconitine, primarily exert their effects by binding to site 2 of the alpha subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a constant influx of sodium ions and leading to membrane depolarization. This action disrupts the normal generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes, explaining both the therapeutic and toxic effects.

Mechanism of Action of Aconitum Alkaloids Aconitine Aconitine / Aconitum Alkaloids VGSC Voltage-Gated Sodium Channel (VGSC) Site 2 Binding Aconitine->VGSC Binds to Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Leads to Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Disruption Disruption of Action Potential Depolarization->AP_Disruption Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) AP_Disruption->Therapeutic_Effects Toxic_Effects Toxic Effects (Arrhythmia, Neurotoxicity) AP_Disruption->Toxic_Effects

Figure 1. Mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.

Experimental Protocols

The data presented in this guide is typically generated using electrophysiological techniques, most commonly the patch-clamp method.

Whole-Cell Patch-Clamp Assay for VGSC Inhibition

Objective: To determine the concentration-dependent inhibitory effect of a compound on specific voltage-gated sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the specific human Nav channel alpha subunit (e.g., Nav1.2, Nav1.5, Nav1.7) and auxiliary beta subunits.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a depolarizing step to a potential corresponding to the peak current for the specific channel subtype (e.g., -10 mV) for a duration of 20-50 ms.

  • Compound Application: The test compound is dissolved in the external solution at various concentrations and perfused onto the cell. The effect of the compound on the peak sodium current is measured after the current amplitude stabilizes.

  • Data Analysis: The peak inward sodium current in the presence of the compound is normalized to the control current (before compound application). The concentration-response data is then fitted to a Hill equation to determine the IC50 value.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A HEK293 Cell Culture B Transfection with specific Nav channel subtype A->B C Whole-Cell Patch-Clamp B->C D Apply Voltage Protocol to elicit Na+ current C->D E Perfuse with Test Compound at varying concentrations D->E F Record Peak Na+ Current E->F G Normalize Current to Control F->G H Fit Concentration-Response Curve G->H I Determine IC50 Value H->I

Figure 2. Experimental workflow for determining the IC50 of a compound on VGSCs.

Conclusion

The available data indicates that aconitine, a representative Aconitum alkaloid, is a potent modulator of voltage-gated sodium channels. Compared to the highly selective VGSC blocker tetrodotoxin, aconitine exhibits less subtype selectivity. Its potency is generally higher than that of the clinically used VGSC blocker lidocaine. The persistent activation mechanism of aconitine contrasts with the channel-blocking action of TTX and lidocaine, contributing to its significant toxicity.

Further research into the structure-activity relationships of carmichaenine B and other less-studied Aconitum alkaloids could reveal compounds with improved selectivity profiles, potentially leading to the development of novel therapeutics with a wider therapeutic index. The experimental protocols outlined in this guide provide a framework for such future investigations into the selectivity of these and other novel compounds targeting ion channels.

References

Harnessing the Potential of Calcitriol: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Calcitriol, the biologically active form of Vitamin D, against established treatments in preclinical models of breast cancer and rheumatoid arthritis. The data presented herein is curated from a range of experimental studies to offer an objective evaluation of Calcitriol's efficacy and mechanistic action.

I. Calcitriol in Breast Cancer: A Comparative Efficacy Study

Calcitriol has demonstrated significant anti-proliferative and pro-apoptotic effects in breast cancer models.[1][2] Its efficacy, both as a standalone agent and in combination with standard chemotherapy, presents a compelling case for its further investigation. In this section, we compare the in vitro and in vivo efficacy of Calcitriol with Doxorubicin, a commonly used chemotherapeutic agent for breast cancer.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from studies evaluating Calcitriol and Doxorubicin in breast cancer models.

Table 1: In Vitro Cytotoxicity in MCF-7 Breast Cancer Cells

CompoundConcentrationTime PointCell Viability Inhibition (%)IC50
Calcitriol 100 nM48hNot specified, but significant~40 µM (at 24h)[3]
Doxorubicin 25 nMNot specified~50% decrease in estrogen-induced proliferation[3]Not specified
Calcitriol + Doxorubicin Pre-treatment with CalcitriolNot specifiedSignificantly diminished Doxorubicin IC50[4][5]Not specified

Table 2: In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Mouse Model

TreatmentDosageScheduleTumor Volume Reduction (%)
Calcitriol 0.05 µ g/mouse 3 times a week for 4 weeks~60%[6]
Dietary Vitamin D3 5000 IU/kg dietFor 4 weeks~65%[6]
Doxorubicin (in nanosponges) Lower than standard therapeutic doseNot specified60%[7]
Calcitriol + Aromatase Inhibitors Suboptimal doses of eachNot specifiedStatistically significant increase in tumor inhibition compared to single agents[8]

Experimental Protocols: Breast Cancer Models

In Vitro: MTT Assay for Cell Viability

  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of Calcitriol (e.g., 1-100 nM), Doxorubicin (e.g., 10-100 nM), or a combination. Control wells receive the vehicle (e.g., ethanol or DMSO). For combination studies, cells can be pre-treated with Calcitriol for 24 hours before the addition of Doxorubicin.[5]

  • Incubation: Plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours until a purple precipitate is visible.

  • Solubilization: 100 µL of detergent reagent (e.g., SDS-HCl solution) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

In Vivo: MCF-7 Xenograft Model

  • Animal Model: Female immunodeficient mice (e.g., C57 nu/nu) are used.[10]

  • Cell Implantation: MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of each mouse. To support the growth of these estrogen-receptor-positive cells, estradiol pellets or injectable estradiol valerate can be administered.[10]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups: Vehicle control, Calcitriol (e.g., 0.05 µ g/mouse , intraperitoneally, 3 times a week), Doxorubicin (e.g., 2 mg/kg, intravenously, once a week), and combination therapy.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).[11]

Signaling Pathways and Experimental Workflow

Calcitriol_Cancer_Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR binds RXR Retinoid X Receptor (RXR) VDR->RXR heterodimerizes with VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE binds to Gene_Transcription Gene Transcription Modulation VDRE->Gene_Transcription p21_p27 ↑ p21, p27 Gene_Transcription->p21_p27 Bax_Bcl2 ↑ Bax/Bcl-2 ratio Gene_Transcription->Bax_Bcl2 VEGF ↓ VEGF Gene_Transcription->VEGF E_cadherin ↑ E-cadherin Gene_Transcription->E_cadherin Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Apoptosis Induction of Apoptosis Angiogenesis Inhibition of Angiogenesis Differentiation Promotion of Differentiation p21_p27->Cell_Cycle_Arrest Bax_Bcl2->Apoptosis VEGF->Angiogenesis E_cadherin->Differentiation

Caption: Calcitriol signaling pathway in cancer cells.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture MCF-7 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_Control Control (Vehicle) Randomization->Group_Control Group_Calcitriol Calcitriol Randomization->Group_Calcitriol Group_Doxorubicin Doxorubicin Randomization->Group_Doxorubicin Group_Combo Combination Randomization->Group_Combo Tumor_Measurement Regular Tumor Measurement Group_Control->Tumor_Measurement Group_Calcitriol->Tumor_Measurement Group_Doxorubicin->Tumor_Measurement Group_Combo->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Experimental workflow for a xenograft study.

II. Calcitriol in Inflammatory Disease: A Focus on Rheumatoid Arthritis

Calcitriol exhibits immunomodulatory properties by regulating cytokine production, making it a candidate for treating inflammatory diseases like rheumatoid arthritis (RA).[12][13][14] This section compares the anti-inflammatory effects of Calcitriol with Methotrexate, a first-line disease-modifying antirheumatic drug (DMARD) for RA.[15]

Data Presentation: Anti-inflammatory Effects

Table 3: In Vitro Effects on Cytokine Production

CompoundCell TypeStimulusEffect on Pro-inflammatory Cytokines (TNF-α, IL-6)Effect on Anti-inflammatory Cytokines (IL-10)
Calcitriol Canine LeukocytesLPSDecrease in TNF-α[13]Increase in IL-10[13]
Calcitriol Human T-cellsNot specifiedSignificant reduction in IL-17, IFN-γ, and TNF-α[8]Significant increase in IL-10 (in females)[8]
Methotrexate Peritoneal MacrophagesLPSDid not inhibit release of TNF-α, IL-6, IL-12p40[16]Not specified

Table 4: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

TreatmentDosageScheduleReduction in Arthritis ScoreReduction in Joint Destruction
Calcitriol Not specified in direct comparisonNot specified in direct comparisonSuppressed periodontitis-induced bone destruction in an animal model[14]Not specified
Methotrexate 2.5 mg/kg3 times a weekSignificantly reduced[16]Suppressed[16]
Methotrexate 20 mg/kgWeeklyReduction in disease activity[17]Not specified

Experimental Protocols: Rheumatoid Arthritis Model

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1J mice are commonly used for the CIA model.[17]

  • Induction of Arthritis:

    • Day 0: Mice are immunized with an emulsion of chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[16][18]

    • Day 21: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) or with LPS is administered.[16][18]

  • Treatment: Treatment is initiated upon the first signs of arthritis (around day 14-24). Mice are randomized into groups: Vehicle control, Calcitriol (dose to be determined based on tolerability studies), and Methotrexate (e.g., 2.5 mg/kg, subcutaneously, twice weekly).[18]

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored visually based on the swelling and redness of the paws.

    • Paw Thickness: Paw volume is measured using a plethysmometer or calipers.

  • Endpoint and Analysis: At the end of the study, mice are euthanized.

    • Histology: Joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

    • Cytokine Analysis: Blood is collected for serum cytokine measurements (e.g., TNF-α, IL-6) using ELISA.

In Vitro: Cytokine Measurement by ELISA

  • Sample Collection: Serum from treated and control mice is collected. For in vitro cell studies, supernatants from cultured immune cells (e.g., macrophages or T-cells) stimulated with LPS and treated with Calcitriol or Methotrexate are collected.

  • ELISA Procedure (General):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • The plate is blocked to prevent non-specific binding.

    • Standards and samples are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is read at 450 nm, and the cytokine concentration is determined by comparison to the standard curve.[4][19][20]

Signaling Pathways and Logical Relationships

Calcitriol_Inflammation_Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR binds in Immune_Cells Immune Cells (T-cells, Macrophages) VDR->Immune_Cells NF_kB NF-κB Pathway Immune_Cells->NF_kB inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Immune_Cells->Pro_inflammatory reduces production of Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Immune_Cells->Anti_inflammatory increases production of Th2_Polarization Th2 Polarization Immune_Cells->Th2_Polarization promotes Th17_Polarization Th17 Polarization Immune_Cells->Th17_Polarization inhibits NF_kB->Pro_inflammatory drives

Caption: Calcitriol's anti-inflammatory signaling.

III. Conclusion

The compiled data suggests that Calcitriol holds significant therapeutic potential in both oncology and inflammatory disease settings. In breast cancer models, Calcitriol demonstrates potent anti-tumor activity and can enhance the efficacy of standard chemotherapeutics like Doxorubicin. In the context of inflammatory arthritis, Calcitriol exhibits promising immunomodulatory effects by shifting the cytokine balance towards an anti-inflammatory profile.

Further research is warranted to optimize dosing strategies to maximize therapeutic benefit while minimizing potential side effects such as hypercalcemia.[18][21][22][23] The experimental protocols and comparative data provided in this guide aim to facilitate the design of future studies to fully elucidate the therapeutic role of Calcitriol in these and other disease models.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Carmichaenine D, a highly toxic Aconitum alkaloid, must adhere to stringent safety and disposal protocols to mitigate risks. Due to its potency, proper inactivation and disposal are critical to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully aware of the compound's toxicological properties. All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be treated as hazardous waste. The primary goal is to inactivate the toxic alkaloid before it enters the waste stream.

Step 1: Inactivation of this compound

  • For Solutions: Acidic potassium permanganate solution or a solution of sodium hypochlorite with sodium hydroxide can be used to oxidize and degrade the alkaloid structure. The reaction should be carried out in a suitable container within a chemical fume hood. It is crucial to ensure that the inactivation reaction has gone to completion before proceeding. This may require analytical confirmation.

  • For Solid Waste: Contaminated items such as gloves, pipette tips, and weighing papers should be collected in a designated, clearly labeled, and sealed hazardous waste container. These materials should not be mixed with general laboratory trash.

Step 2: Waste Collection and Labeling

All waste containing this compound, whether in its original form, in solution, or as contaminated labware, must be collected in designated hazardous waste containers. These containers must be:

  • Clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Kept sealed when not in use.

  • Stored in a designated and secure secondary containment area away from incompatible materials.

Step 3: Final Disposal

The final disposal of the hazardous waste must be conducted through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the complete destruction of potent organic toxins like this compound.[1][2][3] Never dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for handling highly potent compounds.

ParameterGuidelineSource
Occupational Exposure Limit (OEL) Assumed to be in the lowest band (<1 µg/m³) due to high toxicityGeneral practice for potent compounds
Inactivation Solution (General for Alkaloids) Acidic Potassium Permanganate or Sodium Hypochlorite with NaOHGeneral chemical degradation principles
Incineration Temperature >850°CHazardous waste disposal standards

Experimental Protocols

Protocol for Inactivation of this compound in Solution (General Procedure):

  • Work in a certified chemical fume hood and wear appropriate PPE.

  • Prepare a fresh solution of the oxidizing agent (e.g., 10% sodium hypochlorite in 1M sodium hydroxide).

  • Slowly and carefully add the this compound solution to the inactivation solution with stirring. Be aware of any potential exothermic reactions.

  • Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation (a minimum of 24 hours is recommended, but should be validated).

  • After inactivation, the resulting solution must still be disposed of as hazardous chemical waste.

Logical Workflow for this compound Disposal

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_treatment Treatment & Collection cluster_disposal Final Disposal A Consult MSDS & Wear Full PPE B Handle this compound in Fume Hood A->B C Solutions Containing This compound B->C D Contaminated Solid Waste (Gloves, Tips, etc.) B->D E Inactivate Solutions (e.g., Oxidation) C->E F Collect in Labeled, Sealed Hazardous Waste Container D->F E->F G Arrange Pickup via EHS or Licensed Contractor F->G H High-Temperature Incineration G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carmichaenine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical information for the handling of Carmichaenine D, a norditerpenoid alkaloid derived from Aconitum carmichaeli. Due to its origin, this compound is presumed to possess high toxicity, similar to other aconitine-type alkaloids, which are known to be potent cardiotoxins and neurotoxins.[1] Until specific toxicological data for this compound is available, it is imperative to handle this compound with the utmost care, adhering to the stringent safety protocols outlined for highly toxic substances like Aconitine.

Hazard Identification and Classification

This compound should be treated as a substance with high acute toxicity. The primary routes of exposure are inhalation and ingestion, both of which can be fatal.[2][3][4]

GHS Hazard Classification (based on Aconitine as a proxy):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed
Acute Toxicity, InhalationCategory 1/2H330: Fatal if inhaled

Signal Word: Danger [2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent any potential exposure.

Protection TypeSpecificationRationale
Respiratory NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates, or a self-contained breathing apparatus (SCBA).[2][4]Prevents inhalation of airborne particles, which is a primary and potentially fatal route of exposure.
Hand Double-gloving with chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[5]Provides a robust barrier against dermal absorption, a significant risk with toxic alkaloids.
Eye Chemical safety goggles and a face shield.[5]Protects against splashes and accidental contact with the eyes.
Body A lab coat, supplemented with an apron and oversleeves when there is a risk of splashes or significant contamination.[5]Minimizes skin contact with the compound.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed in a designated area, clearly marked with warning signs indicating the presence of a highly toxic substance.[5]

1. Preparation and Engineering Controls:

  • Ensure all work with solid this compound is conducted within a certified chemical fume hood to control airborne particles.[5]

  • Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.

  • Verify that a safety shower and eyewash station are readily accessible and operational.

2. Weighing and Aliquoting:

  • Weigh solid this compound in a fume hood on a tared weigh paper or in a sealed container.

  • Use disposable equipment (e.g., weigh boats, pipette tips) whenever possible to avoid cross-contamination.[5]

  • If creating solutions, add the solvent to the solid carefully to prevent splashing. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

3. Experimental Procedures:

  • Keep all containers with this compound tightly sealed when not in use.

  • Conduct all manipulations within the fume hood.

  • Avoid working alone when handling this compound.

4. Post-Experiment Decontamination:

  • Wipe down the work area and any equipment used with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.

  • Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of all disposable PPE as hazardous waste.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 prep3 Verify emergency equipment functionality prep2->prep3 handle1 Weigh solid this compound in fume hood prep3->handle1 Proceed to handling handle2 Perform experimental manipulations handle1->handle2 handle3 Keep containers sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces and equipment handle3->clean1 Proceed to cleanup clean2 Segregate and label all waste clean1->clean2 clean3 Dispose of waste in designated hazardous waste containers clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and chemically compatible hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Keep waste containers sealed when not in use.

  • Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in regular trash.[4][7]

Disposal Pathway for this compound Waste

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen1 Solid Waste (Gloves, Tips, etc.) collect1 Labeled Hazardous Solid Waste Container gen1->collect1 gen2 Liquid Waste (Solutions) collect2 Labeled Hazardous Liquid Waste Container gen2->collect2 gen3 Sharps Waste (Needles, etc.) collect3 Labeled Hazardous Sharps Container gen3->collect3 storage Secure, Ventilated Area with Secondary Containment collect1->storage collect2->storage collect3->storage disposal EHS Hazardous Waste Pickup storage->disposal

Caption: The required disposal pathway for all waste contaminated with this compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent alkaloid, this compound, ensuring a safe and secure laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet information before commencing any work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.